molecular formula C14H13NO3 B1608673 Methyl 3-(6-methoxypyridin-3-yl)benzoate CAS No. 893736-60-2

Methyl 3-(6-methoxypyridin-3-yl)benzoate

Cat. No.: B1608673
CAS No.: 893736-60-2
M. Wt: 243.26 g/mol
InChI Key: SSKKWWBDWOOGMQ-UHFFFAOYSA-N
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Description

Methyl 3-(6-methoxypyridin-3-yl)benzoate (CAS 893736-60-2) is a high-purity chemical compound supplied with a minimum purity of 98% . This benzoate derivative features a molecular formula of C 14 H 13 NO 3 and a molecular weight of 243.26 g/mol, characterized by a biphenyl core structure linking methoxypyridine and methyl benzoate groups . Its canonical SMILES representation is COC(=O)C1=CC=CC(C2=CC=C(OC)N=C2)=C1 . As a versatile chemical building block, this compound is a valuable intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for exploring structure-activity relationships in drug discovery and for the development of novel pharmaceutical candidates. Researchers employ it in cross-coupling reactions and as a precursor for the synthesis of more complex molecules. Handling should be conducted with appropriate safety measures. The compound may cause skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335) . It is also harmful if swallowed (H302) . Please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(6-methoxypyridin-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-7-6-12(9-15-13)10-4-3-5-11(8-10)14(16)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKKWWBDWOOGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405447
Record name Methyl 3-(6-methoxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-60-2
Record name Methyl 3-(6-methoxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

role of Methyl 3-(6-methoxypyridin-3-yl)benzoate in Etoricoxib synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Strategic Application of Suzuki-Miyaura Coupling in the Synthesis of Etoricoxib and Related Biaryl Compounds

Introduction

Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, widely prescribed for the treatment of arthritis and other inflammatory conditions.[1][2] The molecular architecture of Etoricoxib, 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, is characterized by a core biaryl (specifically, bipyridyl) linkage that is critical to its pharmacological activity.[3] The efficient construction of this C-C bond is a key challenge in its chemical synthesis. This guide explores the pivotal role of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, in this context.

To illustrate the principles and practicalities of this powerful synthetic tool, we will first examine the synthesis of a model biaryl compound, Methyl 3-(6-methoxypyridin-3-yl)benzoate. While not a direct intermediate in the established industrial synthesis of Etoricoxib, its construction employs the same fundamental Suzuki-Miyaura methodology. Understanding this reaction provides a direct corollary to the core strategy used to assemble the bipyridine framework of Etoricoxib itself. This guide will provide a detailed examination of the synthesis of the model compound, followed by an application of these principles to a documented synthetic route for a key Etoricoxib intermediate, thereby offering researchers and drug development professionals a comprehensive understanding of this crucial chemical transformation.

Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The synthesis of this compound serves as an excellent model for the formation of a carbon-carbon bond between an aromatic and a heteroaromatic ring system, a foundational step in many pharmaceutical syntheses. The most logical and efficient approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5]

Retrosynthetic Analysis

The retrosynthetic disconnection of the target molecule breaks the key phenyl-pyridine C-C bond. This leads to two readily available starting materials: a halogenated benzene derivative and a pyridinylboronic acid. This strategy is generally preferred due to the commercial availability and stability of boronic acids.[6]

G TM This compound Disconnect C-C Disconnection (Suzuki Coupling) TM->Disconnect SM1 Methyl 3-bromobenzoate Disconnect->SM1 SM2 (6-Methoxypyridin-3-yl)boronic acid Disconnect->SM2

Caption: Retrosynthetic analysis for this compound.

Causality in Experimental Design

The selection of reagents and conditions for a Suzuki-Miyaura coupling is dictated by the need to balance reactivity, selectivity, and practicality.

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ. For more challenging couplings, pre-formed Pd(0) catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are employed to facilitate the oxidative addition step and prevent beta-hydride elimination.

  • Base: A base is crucial for the transmetalation step.[7] It activates the boronic acid by forming a more nucleophilic boronate species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact yield, with stronger bases often required for less reactive substrates.

  • Solvent: The solvent system must solubilize the reactants and facilitate heat transfer. A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is common, as water aids in dissolving the inorganic base and the formation of the active boronate species.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

  • (6-Methoxypyridin-3-yl)boronic acid (1.0 eq)

  • Methyl 3-bromobenzoate (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (6-methoxypyridin-3-yl)boronic acid, methyl 3-bromobenzoate, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add toluene and water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Part 2: The Core Role of Suzuki Coupling in Etoricoxib Synthesis

The principles demonstrated above are directly applicable to the industrial synthesis of Etoricoxib. While various synthetic routes exist, many converge on a key step involving a Suzuki-Miyaura coupling to construct the central 2,3'-bipyridine core.[8][9] This approach is favored for its high efficiency and functional group tolerance, avoiding the harsh conditions required by older coupling methods.[3][10][11]

A Documented Synthetic Pathway

A common strategy involves the coupling of a suitably substituted pyridine halide with a pyridylboronic acid. This method directly assembles the two key heterocyclic rings of the final molecule.

Caption: Key Suzuki-Miyaura coupling step in a representative Etoricoxib synthesis.

Comparative Data and Conditions

The conditions for the core Etoricoxib coupling are optimized for large-scale production, often employing more advanced catalytic systems than the model reaction to ensure high yield and purity.

ParameterModel Synthesis (Part 1)Etoricoxib Core SynthesisRationale for Difference
Aryl Halide Methyl 3-bromobenzoate2,5-dichloro-3-(4-methylsulfonylphenyl)pyridineThe Etoricoxib precursor is more complex and sterically hindered.
Boronic Acid (6-Methoxypyridin-3-yl)boronic acid(6-methylpyridin-3-yl)boronic acidSpecific building block required for the final drug structure.
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhos (or similar)Advanced ligands are needed for higher turnover and efficiency with challenging substrates.
Base K₂CO₃K₃PO₄A stronger, non-nucleophilic base is often required to facilitate the coupling of electron-deficient pyridyl chlorides.
Solvent Toluene / Water2-MeTHF or DioxaneSolvents are chosen for optimal solubility, safety profile, and ease of removal on an industrial scale.

Part 3: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is key to troubleshooting and optimizing the synthesis. The process is a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[7]

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (as a boronate complex) is transferred to the palladium center, displacing the halide. This is the step facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are ejected, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OR)₂ Base Base (OH⁻) BoronicAcid->Base Base->Transmetal [Ar²-B(OR)₂OH]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While this compound is not a direct precursor in the synthesis of Etoricoxib, its preparation serves as a powerful and relevant case study. The underlying synthetic strategy—the Suzuki-Miyaura cross-coupling—is a cornerstone of modern pharmaceutical chemistry and is central to the efficient and scalable manufacturing of Etoricoxib. This reaction provides a robust method for constructing the critical biaryl bond that defines the drug's structure. For drug development professionals, a deep understanding of this reaction's mechanism, the rationale behind reagent selection, and the practicalities of its execution is essential for the successful synthesis of complex molecular targets. The continued evolution of palladium catalysts and reaction conditions promises further improvements in the synthesis of Etoricoxib and other vital medicines.

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physicochemical properties of Methyl 3-(6-methoxypyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-(6-methoxypyridin-3-yl)benzoate

Abstract

This compound is a bi-aryl compound featuring a methoxy-substituted pyridine ring linked to a methyl benzoate moiety. Such structures are of significant interest in medicinal chemistry and materials science due to their rigid, well-defined geometries and potential for diverse intermolecular interactions. This guide provides a comprehensive technical overview of its core physicochemical properties. As direct experimental data for this specific ester is not extensively documented in public literature, this document leverages data from its carboxylic acid precursor, established chemical principles, and validated analytical methodologies to present a predictive yet robust profile. We detail protocols for its synthesis, purification, and characterization, offering a self-validating framework for researchers and drug development professionals.

Chemical Identity and Molecular Structure

The foundational step in characterizing any molecule is to establish its precise chemical identity. This compound is structurally defined by a central carbon-carbon bond linking the 3-position of a benzoate group to the 3-position of a 6-methoxypyridine ring.

cluster_benzoate Methyl Benzoate Moiety cluster_pyridine 6-Methoxypyridine Moiety b1 C b2 C b1->b2 p5 C b1->p5 C-C Bond b3 C b2->b3 b4 C b3->b4 ester_c C b3->ester_c b5 C b4->b5 b6 C b5->b6 b6->b1 ester_o1 O ester_c->ester_o1 = ester_o2 O ester_c->ester_o2 ester_ch3 CH3 ester_o2->ester_ch3 p1 C p2 C p1->p2 p3 N p2->p3 p4 C p3->p4 p4->p5 methoxy_o O p4->methoxy_o p6 C p5->p6 p6->p1 methoxy_ch3 CH3 methoxy_o->methoxy_ch3

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Calculated Properties

Identifier Value Source
IUPAC Name This compound -
CAS Number 863921-57-7 (Parent Acid) [1]
Molecular Formula C₁₄H₁₃NO₃ -
Molecular Weight 243.26 g/mol Calculated
Exact Mass 243.08954 Da Calculated

| Parent Acid | 3-(6-methoxypyridin-3-yl)benzoic acid |[2] |

Predicted Physicochemical Properties

The physicochemical properties of an ester are directly influenced by its parent carboxylic acid. The conversion of the carboxylic acid group (-COOH) to a methyl ester (-COOCH₃) fundamentally alters intermolecular forces. The elimination of the highly polar hydroxyl group removes the capacity for strong hydrogen bonding, which typically leads to a lower melting point and a change in solubility profile.

Table 2: Predicted Physicochemical Characteristics

Property Predicted Value Rationale & Commentary
Physical State White to off-white solid Based on the bi-aryl structure and molecular weight.
Melting Point < 150 °C (Estimated) Esterification removes hydrogen bonding present in the parent acid, generally lowering the melting point.
Boiling Point > 300 °C (Estimated) The increase in molecular weight from the parent acid would suggest a higher boiling point.
Solubility Poorly soluble in water; Soluble in organic solvents (Methanol, Ethyl Acetate, Dichloromethane, Chloroform). Esters are significantly less polar than their parent carboxylic acids, reducing aqueous solubility but increasing solubility in organic solvents.[3][4]
LogP (o/w) ~2.5 - 3.5 (Estimated) The addition of a methyl group increases lipophilicity compared to the parent acid.
Hydrogen Bond Acceptors 4 (2x Oxygen, 1x Nitrogen) Calculated from structure.
Hydrogen Bond Donors 0 The acidic proton of the carboxylic acid is replaced by a methyl group.

| Rotatable Bonds | 3 | Calculated from structure. |

Synthesis and Purification

The most direct and industrially relevant synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor. This acid-catalyzed reaction with methanol is a robust and well-understood process.[5]

start Reactants Setup react Acid-Catalyzed Esterification (Reflux) start->react monitor Reaction Monitoring (TLC) react->monitor monitor->react Incomplete workup Aqueous Work-up (Neutralization & Extraction) monitor->workup Complete dry Drying Organic Phase (Na2SO4) workup->dry purify Purification (Column Chromatography) dry->purify end Pure Product purify->end

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Fischer-Speier Esterification

Expertise & Causality: This protocol uses a strong acid catalyst (H₂SO₄) to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol. Using methanol as the solvent drives the equilibrium towards the product side, maximizing yield. The work-up is designed to remove the acid catalyst and unreacted starting material.

  • Reactant Setup:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(6-methoxypyridin-3-yl)benzoic acid (1.0 eq).

    • Add anhydrous methanol (approx. 10-20 mL per gram of acid) to serve as both reactant and solvent.

    • Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise while stirring.

  • Reaction:

    • Heat the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours.

    • Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The product spot should have a higher Rf value than the starting carboxylic acid.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of methanol used).

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound.

Analytical Characterization

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. NMR spectroscopy elucidates the chemical environment of protons and carbons, mass spectrometry confirms the molecular weight and elemental composition, and HPLC provides a quantitative measure of purity.

sample Purified Product nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (ESI-MS) sample->ms hplc HPLC Analysis sample->hplc structure Structure Confirmation nmr->structure ms->structure purity Purity Assessment (>95%) hplc->purity

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic fields around atomic nuclei. For this compound, ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR will identify all unique carbon atoms.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • δ ~8.0-8.5 ppm: Multiple signals (doublets, singlets) corresponding to the aromatic protons on the benzoate and pyridine rings. Protons adjacent to the ester and the pyridine nitrogen will be the most downfield.

  • δ ~7.2-7.8 ppm: Multiple signals (multiplets) for the remaining aromatic protons.

  • δ ~6.8 ppm: A doublet corresponding to the proton at the 5-position of the pyridine ring, ortho to the methoxy group.

  • δ ~4.0 ppm (singlet, 3H): Protons of the methoxy group (-OCH₃) on the pyridine ring.

  • δ ~3.9 ppm (singlet, 3H): Protons of the methyl ester group (-COOCH₃).

Protocol for NMR Analysis:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Process the data, referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[6][7]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that will primarily generate the protonated molecular ion [M+H]⁺, confirming the molecular weight.

Predicted Mass Spectrum (Positive ESI Mode):

  • Expected [M+H]⁺: m/z = 244.0968 (Calculated for C₁₄H₁₄NO₃⁺). High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm.

  • Key Fragments: Fragmentation analysis (MS/MS) may show characteristic losses, such as the loss of methanol (-32 Da) or the methoxycarbonyl group (-59 Da). The base peak for methyl benzoate itself is often m/z 105, corresponding to the benzoyl cation.[8][9]

Protocol for MS Analysis:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of a mass spectrometer.

  • Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

  • Confirm the presence of the [M+H]⁺ ion corresponding to the calculated exact mass.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[10]

Protocol for Purity Assessment:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid to ensure sharp peak shape). For example, a linear gradient from 20% to 95% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a solution of the sample in the mobile phase (e.g., 1 mg/mL).

  • Analysis: Inject 5-10 µL of the sample solution. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

References

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A Technical Guide to Methyl 3-(6-methoxypyridin-3-yl)benzoate: A Core Scaffold for the Development of Novel COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory and analgesic therapy. The therapeutic success of this class of drugs is largely built upon a common structural feature: the diarylheterocycle. This motif allows for specific interactions within the larger active site of the COX-2 isozyme, sparing the constitutively expressed COX-1 and thereby reducing gastrointestinal side effects. Methyl 3-(6-methoxypyridin-3-yl)benzoate represents a quintessential example of this critical biaryl scaffold. It serves not as a final drug, but as a highly versatile key intermediate, providing a robust platform for the synthesis of new chemical entities aimed at COX-2 inhibition. This guide details the scientific rationale for its use, provides a comprehensive, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and explores its strategic application in drug discovery programs.

Part 1: The Scientific Rationale - Why Diaryl Scaffolds are Selective for COX-2

The development of selective COX-2 inhibitors was a triumph of structure-based drug design. The key difference between the COX-1 and COX-2 enzymes lies in their active sites. COX-2 possesses a larger, more accommodating substrate-binding pocket due to the substitution of a bulky isoleucine residue (present in COX-1) with a smaller valine residue. This substitution creates a distinct, hydrophobic side pocket.

The genius of the diarylheterocycle design is its ability to exploit this structural variance. As illustrated below, one of the aryl rings of the inhibitor binds to the primary active site, mimicking the binding of the natural substrate, arachidonic acid. The second aryl ring is positioned to extend into and occupy the unique hydrophobic side pocket of COX-2. Because COX-1 lacks this side pocket, these inhibitors cannot bind as effectively, which is the basis for their selectivity.[1] The sulfonamide or methylsulfonyl groups often found on one of the aryl rings, as seen in celecoxib and etoricoxib, further anchor the molecule within this side pocket.[2]

cluster_0 COX-2 Active Site cluster_1 Diaryl Inhibitor Main_Pocket Primary Active Site Side_Pocket Hydrophobic Side Pocket (Valine allows access) Aryl_Ring_1 Aryl Ring 1 Aryl_Ring_1->Main_Pocket Binds here (Mimics substrate) Aryl_Ring_2 Aryl Ring 2 Aryl_Ring_1->Aryl_Ring_2 Aryl_Ring_2->Side_Pocket Occupies pocket (Confers Selectivity)

Caption: Conceptual binding of a diaryl inhibitor in the COX-2 active site.

Part 2: Synthesis of this compound

The creation of a carbon-carbon bond between two aromatic rings is a non-trivial synthetic challenge. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the gold standard for this transformation in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of the required reagents.[3][4]

Core Methodology: The Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is efficiently achieved by coupling an aryl halide, Methyl 3-bromobenzoate , with an organoboron reagent, (6-methoxypyridin-3-yl)boronic acid .

Mechanistic Insight: A Self-Validating Catalytic System

Understanding the causality behind the choice of reagents is critical for robust protocol development. The reaction proceeds via a well-defined catalytic cycle, ensuring high efficiency and reproducibility.

  • Palladium(0) Catalyst: The heart of the reaction. It initiates the cycle by reacting with the aryl halide.

  • Ligand (e.g., Triphenylphosphine): Stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity.

  • Base (e.g., Sodium Carbonate): This is not merely a pH adjustment. The base activates the boronic acid, forming a more nucleophilic boronate species that is essential for the transmetalation step.

Suzuki_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ react1 Aryl Halide (Ar¹-X) pd_complex Ar¹-Pd(II)-X (L)₂ pd_biaryl Ar¹-Pd(II)-Ar² (L)₂ pd_complex->pd_biaryl product Ar¹-Ar² (Product) pd_biaryl->product Reductive Elimination product->pd0 Catalyst Regeneration react1->pd_complex Oxidative Addition react2 Organoboron (Ar²-B(OR)₂) react2->pd_biaryl base Base (e.g., OH⁻) base->react2 Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol

This protocol is a robust, field-proven method for the gram-scale synthesis of the title compound.

Materials:

  • Methyl 3-bromobenzoate (1.0 eq)

  • (6-methoxypyridin-3-yl)boronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen/argon inlet, add Methyl 3-bromobenzoate (1.0 eq) and (6-methoxypyridin-3-yl)boronic acid (1.1 eq).

  • Solvent Addition: Add toluene and a minimal amount of ethanol to create a homogenous solution (approx. 10:1 Toluene:Ethanol).

  • Base Addition: Add a 2M aqueous solution of Sodium Carbonate (2.0 eq).

  • Degassing: Purge the reaction mixture by bubbling argon or nitrogen through the suspension for 30 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Tetrakis(triphenylphosphine)palladium(0) catalyst. The mixture will typically turn a deeper yellow or orange.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Data Presentation: Typical Reaction Parameters

The following table summarizes common conditions for Suzuki-Miyaura couplings in the synthesis of biaryl intermediates.

ParameterTypical Reagents/ConditionsRationale/Causality
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Provides the active Pd(0) catalyst for the reaction cycle.
Ligand PPh₃, XPhos, SPhosStabilizes the catalyst; ligand choice can significantly impact yield and substrate scope.
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid to the boronate for efficient transmetalation.
Solvent System Toluene/Water, Dioxane/Water, DMFBiphasic systems are common; solvent choice affects solubility and reaction temperature.
Temperature 80 - 110 °CProvides sufficient thermal energy to drive the catalytic cycle, especially the reductive elimination step.
Typical Yield 75 - 95%The reaction is highly efficient when optimized.

Part 3: Strategic Application in Drug Discovery

This compound is a valuable starting point for generating a library of diverse compounds for biological screening. Its structure contains multiple handles for chemical modification, allowing medicinal chemists to systematically probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Key Functionalization Points:

  • Ester Group: This is the most versatile handle. It can be:

    • Hydrolyzed to the corresponding carboxylic acid, which can introduce a key hydrogen bonding interaction.

    • Converted to Amides: Reaction with various amines introduces a vast array of R-groups to explore different regions of the enzyme active site.

    • Reduced to a benzyl alcohol, providing another point for derivatization.

  • Methoxy Group: Can be demethylated to a phenol. This hydroxyl group can then be used to form ethers or esters, altering the compound's polarity and binding interactions.

  • Pyridine Ring: The nitrogen atom enhances solubility and provides a potential site for hydrogen bonding. The ring itself can be further substituted if necessary.

G A This compound (Core Intermediate) B Hydrolysis (LiOH) A->B C Amidation (R-NH₂) A->C D Demethylation (BBr₃) A->D E Carboxylic Acid Derivative B->E F Amide Library (Diverse R-groups) C->F G Phenol Derivative (Further Functionalization) D->G H Screening for COX-2 Inhibition E->H F->H G->H

Caption: Workflow for diversifying the core intermediate into a drug candidate library.

Conclusion

This compound stands as a strategically vital intermediate in the quest for novel COX-2 inhibitors. Its structure embodies the diaryl motif crucial for achieving selectivity. The robust and scalable synthesis via the Suzuki-Miyaura cross-coupling reaction makes it an accessible and economically viable platform for research and development. By leveraging the multiple functionalization points on this core scaffold, drug discovery professionals can efficiently generate and optimize new generations of anti-inflammatory and analgesic agents with potentially improved efficacy and safety profiles.

References

  • A Convenient Synthesis of the Key Intermediate of Selective COX-2 Inhibitor Etoricoxib. (n.d.). RSC Publishing. Retrieved from [Link]

  • Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). PubMed Central. Retrieved from [Link]

  • Etoricoxib Intermediates. (n.d.). SSpharma India. Retrieved from [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. (2016). PubMed Central. Retrieved from [Link]

  • Examples of COX-2 inhibitors of diaryl or aryl heteroaryl ethers and thioethers. (n.d.). ResearchGate. Retrieved from [Link]

  • A process for the preparation of etoricoxib. (2012). Google Patents.
  • Process for the synthesis of etoricoxib. (2015). Google Patents.
  • Design, Synthesis, and Biological Characterization of Macromolecular Ester Prodrugs of a Selective Cyclooxygenase-2 Inhibitor. (2019). PubMed Central. Retrieved from [Link]

  • Design and synthesis of 1,3-diarylurea derivatives as selective cyclooxygenase (COX-2) inhibitors. (2007). PubMed. Retrieved from [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). PubMed Central. Retrieved from [Link]

  • Process for synthesizing COX-2 inhibitors. (2000). Google Patents.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Process for the production of methyl benzoate. (1972). Google Patents.
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors. (2005). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo. Retrieved from [Link]

  • Preparation technology of methyl benzoate. (2011). Google Patents.
  • Process for the production of methyl benzoate. (1972). Google Patents.
  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021). Google Patents.
  • United States Patent. (2008). Googleapis.com. Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. Retrieved from [Link]

  • Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. (2017). ResearchGate. Retrieved from [Link]

Sources

exploring alternative precursors for Methyl 3-(6-methoxypyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Alternative Precursors for the Synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a biaryl compound of interest as a versatile building block in medicinal chemistry and materials science. The efficiency, cost-effectiveness, and scalability of its synthesis are critically dependent on the choice of precursors and the synthetic strategy employed. This technical guide provides a comprehensive exploration of alternative precursors and methodologies for the synthesis of this target molecule. Moving beyond the conventional Suzuki-Miyaura coupling, we delve into alternative cross-coupling reactions such as Stille and Negishi couplings, as well as direct C-H activation strategies. We provide a detailed analysis of the synthesis of key intermediates, present step-by-step experimental protocols, and offer a comparative assessment of the various routes. This guide is intended to equip researchers and process chemists with the knowledge to select and optimize the most suitable synthetic pathway based on their specific objectives, available resources, and scalability requirements.

Foundational Strategy: A Retrosynthetic Overview

The core structure of this compound consists of a C(sp²)-C(sp²) bond linking a 6-methoxypyridine moiety and a methyl benzoate moiety. This bond is the primary target for retrosynthetic disconnection. The most common strategies involve palladium-catalyzed cross-coupling reactions, which dictate the nature of the required precursors. Each precursor pair represents a distinct synthetic route with unique advantages and challenges.

G cluster_0 Disconnection Strategies Target This compound Suzuki Suzuki-Miyaura Target->Suzuki C-C Bond Stille Stille Target->Stille C-C Bond Negishi Negishi Target->Negishi C-C Bond CH_Activation C-H Activation Target->CH_Activation C-C Bond

Caption: Retrosynthetic analysis of the target molecule.

The Suzuki-Miyaura Coupling: The Established Standard

The Suzuki-Miyaura reaction is arguably the most prevalent method for constructing biaryl linkages due to its high functional group tolerance, the operational simplicity, and the relatively low toxicity and stability of the requisite boronic acid or ester precursors.[1][2] Two primary precursor combinations exist for this approach.

Route A: Coupling of a pyridine boronic acid with a benzoate halide. Route B: Coupling of a benzoate boronic acid with a pyridine halide.

Route A is often preferred due to the commercial availability and straightforward synthesis of the key precursors.[3][4][5][6]

Synthesis of Key Precursors

Precursor 1: (6-Methoxypyridin-3-yl)boronic acid

This crucial precursor is readily available from multiple commercial suppliers.[3][4][5][6] For laboratory-scale synthesis, it is typically prepared from 5-bromo-2-methoxypyridine via a lithium-halogen exchange followed by quenching with a trialkyl borate.

Precursor 2: Methyl 3-bromobenzoate

This precursor is prepared by the esterification of 3-bromobenzoic acid.[7] The reaction is typically catalyzed by a strong acid.

Experimental Protocol: Synthesis of Methyl 3-bromobenzoate [7]

  • Dissolve 3-bromobenzoic acid (5.47 mmol, 1.1 g) in methanol (20 ml) in a 50 ml round-bottom flask.

  • Add 2 drops of concentrated sulfuric acid.

  • Reflux the mixture under a nitrogen atmosphere for 10 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (20 ml) and wash with a saturated sodium bicarbonate solution (10 ml).

  • Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography (hexane/ethyl acetate 3:1) to yield methyl 3-bromobenzoate. (Typical yield: ~85%).

Suzuki-Miyaura Cross-Coupling Protocol

G cluster_0 Precursor Synthesis cluster_1 Coupling Reaction P1 (6-Methoxypyridin-3-yl)boronic acid Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) P1->Reaction P2 Methyl 3-bromobenzoate P2->Reaction Target This compound Reaction->Target

Caption: Workflow for Suzuki-Miyaura synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add (6-methoxypyridin-3-yl)boronic acid (1.2 mmol), methyl 3-bromobenzoate (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like sodium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio, 10 mL).

  • Heat the reaction mixture to 90-100 °C and stir until TLC or GC-MS analysis indicates the consumption of the limiting reagent.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Alternative Precursors via Other Cross-Coupling Reactions

Exploring alternative coupling strategies introduces a new set of precursors, each with distinct reactivity profiles and handling requirements. These methods can be advantageous when dealing with sensitive functional groups or when aiming to avoid boron-based reagents.

Stille Coupling: Organostannane Precursors

The Stille reaction couples an organostannane with an organic halide.[8][9] Its primary advantage is the high tolerance for a wide variety of functional groups, as organotin reagents are generally stable to moisture and air.[9] The main drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts.[8][10]

  • Alternative Precursor Pair:

    • Pyridine Precursor: 2-Methoxy-5-(tributylstannyl)pyridine

    • Benzoate Precursor: Methyl 3-bromobenzoate

General Stille Coupling Protocol [8]

  • In a reaction flask, combine the organostannane (1.1 eq), the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and LiCl (3 eq) in an anhydrous solvent like THF or dioxane.

  • Purge the mixture with an inert gas.

  • Heat the reaction to reflux until completion.

  • Work-up typically involves quenching the reaction, extraction, and purification. A key step is removing tin byproducts, which can sometimes be achieved by washing with an aqueous KF solution or through careful chromatography.[8]

Negishi Coupling: Organozinc Precursors

The Negishi coupling utilizes highly reactive organozinc reagents, which often allows for milder reaction conditions and faster reaction times compared to other methods.[11][12] The organozinc precursors are typically prepared in situ from the corresponding halide, making them sensitive to air and moisture.

  • Alternative Precursor Pair:

    • Pyridine Precursor: (6-Methoxypyridin-3-yl)zinc halide (prepared in situ from 5-bromo-2-methoxypyridine)

    • Benzoate Precursor: Methyl 3-bromobenzoate

General Negishi Coupling Protocol [13]

  • Preparation of the Organozinc Reagent: React 5-bromo-2-methoxypyridine with activated zinc (e.g., Rieke zinc) or undergo a lithium-halogen exchange followed by transmetalation with ZnCl₂ in an anhydrous solvent like THF.

  • Coupling Reaction: In a separate flask, add methyl 3-bromobenzoate and a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) in THF.

  • Add the freshly prepared organozinc solution to the second flask at room temperature.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, and purify.

C-H Activation: A Step-Economical Approach

Direct C-H arylation is a modern strategy that aims to form the biaryl bond by activating a C-H bond on one of the aromatic rings, thereby eliminating the need for pre-functionalization (e.g., creating boronic acids or organozincs).[14] This approach is highly atom- and step-economical. However, achieving high regioselectivity can be a significant challenge.

  • Potential Precursor Pair:

    • Pyridine Precursor: 2-Methoxypyridine (utilizing its C-H bond at the 5-position)

    • Benzoate Precursor: Methyl 3-bromobenzoate

This strategy would rely on a catalytic system capable of selectively activating the C5-H bond of the 2-methoxypyridine ring over other C-H bonds. While powerful, developing a robust and selective C-H activation protocol for this specific substrate pair would likely require significant optimization.

Comparison of Synthetic Routes

Method Pyridine Precursor Benzoate Precursor Key Advantages Key Disadvantages
Suzuki-Miyaura (6-Methoxypyridin-3-yl)boronic acidMethyl 3-bromobenzoateWell-established, stable precursors, low toxicity, high functional group tolerance.[1]Residual boron impurities can be a concern; requires pre-functionalization.
Stille 2-Methoxy-5-(tributylstannyl)pyridineMethyl 3-bromobenzoateExcellent functional group tolerance; stable reagents.[9]High toxicity of tin compounds; difficult purification.[8][10]
Negishi (6-Methoxypyridin-3-yl)zinc halideMethyl 3-bromobenzoateHigh reactivity, mild conditions, often high yields.[11][13]Air- and moisture-sensitive organozinc reagents; requires in situ preparation.
C-H Activation 2-MethoxypyridineMethyl 3-bromobenzoateAtom and step economical; avoids pre-functionalization.[14]Regioselectivity can be a major challenge; may require specialized catalysts and optimization.

Conclusion

The synthesis of this compound can be approached through several effective strategies, each defined by its unique set of precursors. The Suzuki-Miyaura coupling remains the gold standard for many applications due to its reliability, operational simplicity, and the commercial availability of its key boronic acid precursor. For cases where boronic acids prove problematic or alternative reactivities are desired, the Negishi and Stille couplings offer powerful, albeit more demanding, alternatives with organozinc and organostannane precursors, respectively. The choice between them often balances the high reactivity and mild conditions of the Negishi reaction against the broader functional group tolerance of the Stille reaction, while carefully considering the toxicity of tin reagents. Finally, direct C-H activation represents the frontier of synthetic efficiency, offering a more sustainable and economical route by minimizing precursor manipulation, though it requires surmounting the significant hurdle of regioselectivity. The selection of the optimal synthetic path should be guided by a careful evaluation of factors including scale, cost, timeline, available equipment, and the specific purity requirements of the final compound.

References

  • Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? (2025). Wiley Online Library. [Link]

  • Chen, J., et al. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

  • Dai, X., et al. (2001). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ACS Publications. [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (2018). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Liu, T., & Fraser, C. L. 5-Methyl-2,2'-Bipyridine. Organic Syntheses Procedure. [Link]

  • Outline the synthesis of m-bromobenzoic acid if benzene is used as a starting material. (n.d.). Toppr. [Link]

  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. (2023). National Institutes of Health. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • Stille Coupling. OpenOChem Learn. [Link]

  • LibreTexts. Stille Coupling. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Bori, I. D., & Comins, D. L. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. [Link]

  • Method for producing 3-bromomethylbenzoic acids. (2003).
  • aldlab-chemicals. (6-Methoxypyridin-3-yl)boronic acid. [Link]

  • Li, M. D., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019). ACS Publications. [Link]

  • KnowBand. Synthesis Of Methyl 3 Nitrobenzoate. [Link]

  • Yu, X., et al. (2023). Synthesis of methyl benzoate with substituents a,b. ResearchGate. [Link]

  • Sarpong, R., et al. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. ACS Publications. [Link]

  • Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. (2018). National Institutes of Health. [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). MDPI. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Royal Society of Chemistry. [Link]

  • Li, M. D., et al. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. (2022). White Rose Research Online. [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Methyl 3-(cyanomethyl)benzoate synthetic method. (2015).
  • Search Results. Beilstein Journal of Organic Chemistry. [Link]

  • Faialaga, N. H., et al. (2023). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses. [Link]

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toxicology profile of Methyl 3-(6-methoxypyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicological Profile of Methyl 3-(6-methoxypyridin-3-yl)benzoate

Abstract

This compound is a novel small molecule with potential applications in drug discovery and development. As with any new chemical entity (NCE), a thorough understanding of its toxicological profile is paramount before it can be considered for further development and potential clinical trials. This guide provides a comprehensive framework for the toxicological evaluation of this compound, designed for researchers, scientists, and drug development professionals. In the absence of existing public data on this specific molecule, this document outlines a systematic, multi-tiered approach, beginning with in silico and in vitro assessments and progressing to definitive in vivo studies. The methodologies described are grounded in established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring scientific integrity and a self-validating system of protocols.

Introduction: The Imperative for a Robust Toxicological Profile

The journey of a new chemical entity from the laboratory to the market is a long and complex one, with safety being a primary hurdle.[1] A significant percentage of drug candidates fail during preclinical and clinical development due to unforeseen toxicity.[2] Therefore, a meticulously planned and executed toxicological assessment is not just a regulatory requirement but a critical component of risk mitigation in drug development.

This compound, with its distinct chemical structure incorporating a methoxypyridine and a methyl benzoate moiety, presents a unique toxicological profile to be elucidated. The presence of the pyridine ring, a known structural alert in toxicology, necessitates a thorough investigation into its potential for genotoxicity and metabolism-mediated toxicity. The methyl benzoate component, while generally of lower toxicity, can contribute to metabolic pathways that need to be understood.[3][4][5]

This guide will provide a roadmap for the comprehensive toxicological evaluation of this molecule, emphasizing the rationale behind the selection of assays and the logical progression of studies.

A Phased Approach to Toxicological Assessment

A modern approach to toxicology emphasizes the "3Rs" - Replacement, Reduction, and Refinement of animal testing.[6] This principle is at the core of the proposed phased evaluation, which begins with non-animal methods to gather preliminary data and guide the design of subsequent, necessary in vivo studies.

Phased_Toxicology_Workflow cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vivo Acute & Dose-Range Finding cluster_2 Phase 3: Repeated-Dose & Mechanistic Studies cluster_3 Phase 4: Chronic & Specialized Toxicology In_Silico In Silico Assessment (QSAR, DEREK) In_Vitro_Genotox In Vitro Genotoxicity (Ames, MLA) In_Silico->In_Vitro_Genotox Guides assay selection Genotox_In_Vivo In Vivo Genotoxicity (Micronucleus) In_Vitro_Genotox->Genotox_In_Vivo Follow-up on positive findings In_Vitro_Cyto In Vitro Cytotoxicity (HepG2, etc.) Acute_Tox Acute Toxicity Studies (Rodent, Single Dose) In_Vitro_Cyto->Acute_Tox Informs starting doses In_Vitro_Safety In Vitro Safety Pharmacology (hERG) Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) In_Vitro_Safety->Safety_Pharm Confirms in vivo DRF Dose-Range Finding (Rodent, Repeated Dose) Acute_Tox->DRF Determines dose levels Subchronic_Tox Subchronic Toxicity (Rodent & Non-rodent, 28-day) DRF->Subchronic_Tox Sets doses for longer studies Chronic_Tox Chronic Toxicity (6-9 months) Subchronic_Tox->Chronic_Tox Informs long-term study design Carcinogenicity Carcinogenicity Studies Subchronic_Tox->Carcinogenicity Based on findings and intended use Repro_Tox Reproductive & Developmental Toxicology Subchronic_Tox->Repro_Tox If warranted

Caption: A phased workflow for the toxicological assessment of a novel chemical entity.

Phase 1: In Silico and In Vitro Evaluation

The initial phase focuses on high-throughput, cost-effective methods to identify potential toxicological liabilities early in development.[7][8]

In Silico Toxicological Prediction

Computational toxicology models are valuable for predicting potential toxicities based on chemical structure.

  • Quantitative Structure-Activity Relationship (QSAR): Models will be used to predict potential for mutagenicity, carcinogenicity, and other toxic endpoints.

  • DEREK (Deductive Estimation of Risk from Existing Knowledge): This knowledge-based expert system will be used to identify structural alerts that are associated with toxicity.

In Vitro Genotoxicity

Genotoxicity assays are a critical component of the safety assessment, as DNA damage can lead to carcinogenesis and heritable genetic defects.

Assay Purpose Methodology Regulatory Guideline
Bacterial Reverse Mutation (Ames) Test To detect point mutations (gene mutations).Exposure of various strains of Salmonella typhimurium and Escherichia coli to the test compound, with and without metabolic activation.ICH S2(R1)
Mouse Lymphoma Assay (MLA) To detect gene mutations and clastogenicity in mammalian cells.Treatment of L5278Y mouse lymphoma cells followed by assessment of mutations at the thymidine kinase (TK) locus.ICH S2(R1)
In Vitro Micronucleus Test To detect chromosomal damage in mammalian cells.Treatment of human peripheral blood lymphocytes or a suitable cell line, followed by microscopic analysis for micronuclei formation.ICH S2(R1)

Experimental Protocol: Ames Test

  • Strains: Use at least five strains, including TA98, TA100, TA1535, TA1537, and either TA471/TA97a or E. coli WP2 uvrA.

  • Metabolic Activation: Conduct the assay with and without a rat liver S9 fraction to assess for metabolites that may be genotoxic.

  • Dose Levels: Use a minimum of five different concentrations of this compound.

  • Procedure: Employ the plate incorporation or pre-incubation method.

  • Analysis: Count the number of revertant colonies and compare to the negative control. A dose-dependent increase of at least two-fold over the background is generally considered a positive result.

In Vitro Cytotoxicity

Cytotoxicity assays provide a measure of the general toxicity of a compound to cells.

Assay Cell Line Endpoint
MTT/XTT Assay HepG2 (human liver), HEK293 (human kidney)Mitochondrial dehydrogenase activity (cell viability)
LDH Release Assay Primary hepatocytesLactate dehydrogenase release (membrane integrity)
In Vitro Safety Pharmacology

Early assessment of potential adverse effects on major physiological systems is crucial.

  • hERG Assay: To assess the potential for QT interval prolongation and cardiac arrhythmia, a common cause of drug withdrawal.[9] This is typically done using patch-clamp electrophysiology on cells expressing the hERG potassium channel.

Phase 2: In Vivo Acute and Dose-Range Finding Studies

Should the in vitro data support further development, the next phase involves animal studies to understand the compound's effects in a whole organism.[6][10] These studies are conducted in compliance with Good Laboratory Practice (GLP) standards.[11]

Acute Toxicity Studies

These studies aim to determine the toxicity of a single dose of the compound and to identify the maximum tolerated dose (MTD).[12]

  • Species: Typically conducted in two rodent species (e.g., rat and mouse).

  • Route of Administration: Should be the intended clinical route, if known. Otherwise, oral and intravenous routes are common.

  • Observations: Animals are observed for 14 days for clinical signs of toxicity, and a full necropsy is performed.

Dose-Range Finding (DRF) Studies

DRF studies are short-term, repeated-dose studies (7-14 days) designed to select appropriate dose levels for longer-term subchronic toxicity studies.[13]

Phase 3: Repeated-Dose and Mechanistic Studies

This phase involves more extensive in vivo studies to characterize the toxicological profile after repeated administration.

In_Vivo_Workflow Dosing Dosing (e.g., 28 days) Observations Clinical Observations (Daily) Dosing->Observations Measurements Body Weight & Food Consumption (Weekly) Dosing->Measurements Clinical_Pathology Clinical Pathology (Hematology, Clinical Chemistry, Urinalysis) Dosing->Clinical_Pathology At termination Toxicokinetics Toxicokinetics Dosing->Toxicokinetics Satellite group Necropsy Necropsy & Organ Weights Clinical_Pathology->Necropsy Histopathology Histopathology Necropsy->Histopathology

Caption: Workflow for a typical repeated-dose toxicity study.

Subchronic Toxicity Studies

These studies are typically 28 or 90 days in duration and are conducted in a rodent and a non-rodent species.[14] The goal is to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect-Level (NOAEL).[15]

Experimental Protocol: 28-Day Oral Toxicity Study in Rats

  • Animals: Use young adult rats (e.g., Sprague-Dawley), with equal numbers of males and females per group.

  • Groups: Typically four groups: a control group and three dose groups (low, mid, high). A satellite group for toxicokinetic analysis is also included.

  • Dosing: Administer this compound daily by oral gavage.

  • Observations: Conduct daily clinical observations. Measure body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry, and urine for urinalysis.

  • Pathology: Perform a full necropsy, weigh major organs, and preserve tissues for histopathological examination.

  • Toxicokinetics: Analyze blood samples from the satellite group to determine the systemic exposure to the compound.

Safety Pharmacology

These studies investigate the potential for adverse effects on vital functions.[16]

  • Cardiovascular System: Telemetered monitoring of blood pressure, heart rate, and ECG in a conscious, unrestrained non-rodent species.

  • Central Nervous System: A functional observational battery (e.g., Irwin test) in rodents.

  • Respiratory System: Plethysmography in rodents.

In Vivo Genotoxicity

If there were positive or equivocal findings in the in vitro genotoxicity assays, an in vivo follow-up is required.

  • In Vivo Micronucleus Test: To assess chromosomal damage in bone marrow cells of rodents.

Phase 4: Chronic and Specialized Toxicology

The need for these long-term and specialized studies depends on the findings from the earlier phases and the intended clinical use of the compound.[17]

  • Chronic Toxicity: Studies of 6 to 9 months duration may be required for drugs intended for long-term use.

  • Carcinogenicity: Two-year bioassays in rodents may be necessary if there are concerns about carcinogenic potential.

  • Reproductive and Developmental Toxicology: To assess effects on fertility and embryonic development.[15]

Metabolism and Toxicokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting the toxicology data. The benzoate moiety is likely to be metabolized by the gut microbiome and host enzymes.[18][19] The methoxypyridine group may undergo O-demethylation or ring oxidation.

Conclusion

The toxicological evaluation of this compound must be a thorough and systematic process. The phased approach outlined in this guide, which progresses from in silico and in vitro methods to comprehensive in vivo studies, provides a robust framework for assessing the safety of this novel compound. By adhering to international regulatory guidelines and employing a scientifically sound, data-driven approach, researchers can make informed decisions about the future development of this promising molecule.

References

  • In vivo toxicology studies - Blog. (n.d.).
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.).
  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA). (n.d.).
  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical.Net. (2020, January 30).
  • EMA publishes new guidelines for non-interventional studies - ERDERA. (n.d.).
  • In Vivo Toxicity Study - Creative Bioarray. (n.d.).
  • In Vivo Toxicology Study - ProBio CDMO. (n.d.).
  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.).
  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5 - European Medicines Agency (EMA). (n.d.).
  • Non-clinical guidelines | European Medicines Agency (EMA). (n.d.).
  • In vitro toxicology nonclinical studies - Labcorp. (n.d.).
  • In Vitro Toxicology Testing - Charles River Laboratories. (n.d.).
  • FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1).
  • Non-clinical: pharmacology and safety pharmacology | European Medicines Agency (EMA). (n.d.).
  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2023, June 13).
  • Drug discovery: In vitro toxicity testing by flow cytometry - Miltenyi Biotec. (n.d.).
  • Material Safety Data Sheet. (2011, June 1).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 15).
  • 7 - Safety data sheet. (2023, December 14).
  • Methyl benzoate - Santa Cruz Biotechnology. (n.d.).
  • Chauhan, N. S., et al. (2021). Mapping of the benzoate metabolism by human gut microbiome indicates food-derived metagenome evolution. Scientific Reports, 11(1), 5693.
  • Chen, D. W., et al. (2014). Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. Journal of Bacteriology, 196(15), 2748-2757.

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CAS 893736-60-2 properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dabrafenib (GSK2118436): Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of BRAF (B-raf) kinase, a critical component of the MAPK/ERK signaling pathway.[1][2] This pathway plays a crucial role in regulating cell growth, and its aberrant activation, often due to mutations in the BRAF gene, is a key driver in several cancers.[2] Notably, the V600E mutation in the BRAF gene is found in over 60% of melanomas, rendering the kinase constitutively active and promoting tumor proliferation.[2] Dabrafenib has demonstrated significant clinical efficacy in patients with BRAF V600-mutated metastatic melanoma and is a cornerstone in the targeted therapy of this disease.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and relevant experimental insights for Dabrafenib.

Chemical Properties and Structure

Dabrafenib is commercially available as a mesylate salt, which enhances its physicochemical properties for clinical development.[1][2] The free base has the molecular formula C23H20F3N5O2S2 and a molar mass of 519.56 g/mol .[4]

Table 1: Physicochemical Properties of Dabrafenib

PropertyValueSource
Molecular Formula C23H20F3N5O2S2[4]
Molar Mass 519.56 g/mol [4]
Appearance White to slightly colored solid[3][4]
Melting Point 214-216°C[4]
Boiling Point 653.7±65.0 °C (Predicted)[4]
Solubility Soluble in DMSO (up to 30 mg/ml with warming), Ethanol (up to 1 mg/ml with warming). Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[3][4][5]
pKa 6.6, 2.2, -1.5[3]

The chemical structure of Dabrafenib features a thiazole core, which was identified as a potent template for BRAFV600E inhibition during its discovery process.[2] Medicinal chemistry efforts focused on optimizing this template to improve pharmacokinetic properties while maintaining high potency and selectivity.[2]

IUPAC Name: N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide[1]

Mechanism of Action and Signaling Pathway

Dabrafenib selectively targets and inhibits the activity of the mutated BRAF kinase, particularly the V600E, V600K, V600R, and V600D variants.[1][5] By binding to the ATP-binding site of the constitutively active BRAF kinase, Dabrafenib blocks its downstream signaling through the MEK-ERK pathway. This inhibition leads to a decrease in the phosphorylation of ERK, a key downstream effector, ultimately resulting in the suppression of tumor cell proliferation and induction of apoptosis in BRAF-mutant cancer cells.[2][5]

The selectivity of Dabrafenib for mutant BRAF over wild-type BRAF and other kinases is a critical aspect of its therapeutic profile, minimizing off-target effects.[2][5]

MAPK_Pathway_Inhibition RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF_mutant BRAF (V600E) RAS->BRAF_mutant Activates MEK MEK1/2 BRAF_mutant->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation Survival, Differentiation ERK->Proliferation Promotes Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by Dabrafenib in BRAF V600E-mutant cells.

Experimental Protocols

In Vitro Kinase and Cell Proliferation Assays

The inhibitory activity of Dabrafenib can be assessed through in vitro kinase assays and cell proliferation assays using cancer cell lines harboring BRAF mutations.

1. BRAFV600E Kinase Inhibition Assay (Example Protocol):

  • Objective: To determine the IC50 value of Dabrafenib against the BRAFV600E enzyme.

  • Materials: Recombinant human BRAFV600E enzyme, MEK1 as a substrate, ATP, assay buffer, Dabrafenib stock solution, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of Dabrafenib in DMSO.

    • In a 96-well plate, add the BRAFV600E enzyme, MEK1 substrate, and the diluted Dabrafenib.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percentage of inhibition for each Dabrafenib concentration and determine the IC50 value using non-linear regression analysis.

2. Cell Proliferation Assay (Example Protocol):

  • Objective: To determine the IC50 value of Dabrafenib on the proliferation of BRAF-mutant cancer cells (e.g., A375 melanoma cells).

  • Materials: A375 cells, cell culture medium, Dabrafenib stock solution, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed A375 cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of Dabrafenib.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of proliferation inhibition and determine the IC50 value.

Experimental_Workflow Start Start Prepare_Dabrafenib Prepare Dabrafenib Serial Dilutions Start->Prepare_Dabrafenib Kinase_Assay BRAF Kinase Assay Prepare_Dabrafenib->Kinase_Assay Cell_Assay Cell Proliferation Assay Prepare_Dabrafenib->Cell_Assay Incubate_Kinase Incubate with Enzyme & Substrate Kinase_Assay->Incubate_Kinase Incubate_Cell Treat Cells and Incubate Cell_Assay->Incubate_Cell Measure_Kinase Measure Kinase Activity (e.g., Luminescence) Incubate_Kinase->Measure_Kinase Measure_Cell Measure Cell Viability (e.g., Luminescence) Incubate_Cell->Measure_Cell Analyze_Kinase Calculate Kinase IC50 Measure_Kinase->Analyze_Kinase Analyze_Cell Calculate Proliferation IC50 Measure_Cell->Analyze_Cell

Caption: A generalized workflow for in vitro evaluation of Dabrafenib's inhibitory activity.

Conclusion

Dabrafenib is a highly effective and selective inhibitor of mutant BRAF kinases, representing a significant advancement in the treatment of BRAF-driven cancers. Its well-characterized chemical properties and mechanism of action provide a solid foundation for its clinical use and for further research into resistance mechanisms and combination therapies. The experimental protocols outlined in this guide serve as a starting point for researchers investigating the biological effects of Dabrafenib and similar targeted therapies.

References

  • Dabrafenib (GSK2118436) - ChemBK. (2024-04-10). Retrieved from [Link]

  • GSK2118436 Methane sulfonate salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Retrieved from [Link]

  • Angene | 893736-60-2 | MFCD06801890 | AG003XAZ - Angene. Retrieved from [Link]

  • Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase | New Drug Approvals. (2015-03-19). Retrieved from [Link]

  • King, A. J., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PLoS One, 8(7), e67583. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-(6-methoxypyridin-3-yl)benzoate is a biaryl compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a methoxypyridine ring linked to a benzoate group, is a key pharmacophore in various biologically active molecules. This guide provides a comprehensive overview of the discovery and development of synthetic routes to this important molecule, with a focus on practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind different synthetic approaches, provide detailed experimental protocols, and explore the mechanistic underpinnings of the key chemical transformations.

Retrosynthetic Analysis and Strategic Planning

The core of this compound is the C-C bond connecting the pyridine and benzene rings. The most logical and widely applicable strategy for the formation of such biaryl linkages is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction offers high functional group tolerance, generally good yields, and utilizes readily available and relatively non-toxic organoboron reagents.[3]

Our retrosynthetic analysis identifies two primary disconnections for the target molecule, leading to two distinct and viable synthetic routes based on the Suzuki-Miyaura coupling:

Route A: Disconnection at the C-C bond suggests the coupling of a benzoate-derived aryl halide with a pyridine-derived boronic acid or ester.

Route B: An alternative disconnection involves the coupling of a pyridine-derived aryl halide with a benzoate-derived boronic acid or ester.

The choice between these routes in a practical setting often depends on the commercial availability, cost, and ease of synthesis of the respective starting materials. This guide will explore both pathways in detail.

Diagram of Synthetic Strategies

Synthetic_Strategies cluster_A Route A cluster_B Route B Target This compound A1 Methyl 3-bromobenzoate Suzuki Coupling A Suzuki-Miyaura Coupling A1->Suzuki Coupling A Aryl Halide A2 (6-Methoxypyridin-3-yl)boronic acid A2->Suzuki Coupling A Boronic Acid Suzuki Coupling A->Target B1 3-Bromo-6-methoxypyridine Suzuki Coupling B Suzuki-Miyaura Coupling B1->Suzuki Coupling B Aryl Halide B2 Methyl 3-boronobenzoate B2->Suzuki Coupling B Boronic Acid Suzuki Coupling B->Target

Caption: Retrosynthetic analysis of this compound via two Suzuki-Miyaura coupling routes.

Route A: Coupling of Methyl 3-bromobenzoate and (6-Methoxypyridin-3-yl)boronic acid

This route is often the preferred initial approach due to the commercial availability of both key starting materials.

Synthesis of Starting Materials
  • Methyl 3-bromobenzoate: This compound can be readily synthesized from 3-bromobenzoic acid via Fischer esterification. The reaction involves heating the carboxylic acid in methanol with a catalytic amount of strong acid, such as sulfuric acid.[4]

  • (6-Methoxypyridin-3-yl)boronic acid: This reagent is commercially available from various suppliers.[5][6]

Experimental Protocol for Route A

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 equiv.), (6-methoxypyridin-3-yl)boronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.) or a combination of Pd(OAc)₂ (0.02 equiv.) and a suitable phosphine ligand like SPhos (0.04 equiv.).[7]

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).[4] Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes to establish an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.[8]

Data Summary for Route A
Reagent/CatalystMolar Equiv.Purpose
Methyl 3-bromobenzoate1.0Aryl halide coupling partner
(6-Methoxypyridin-3-yl)boronic acid1.2Organoboron coupling partner
Pd(PPh₃)₄ or Pd(OAc)₂/SPhos0.02 - 0.03Palladium catalyst for C-C coupling
K₂CO₃ or Cs₂CO₃2.0Base to activate the boronic acid
1,4-Dioxane/Water (4:1)-Solvent system

Route B: Coupling of 3-Bromo-6-methoxypyridine and Methyl 3-boronobenzoate

This route provides a valuable alternative, particularly if the cost or availability of (6-methoxypyridin-3-yl)boronic acid is a concern.

Synthesis of Starting Materials
  • 3-Bromo-6-methoxypyridine: This can be synthesized from 3,5-dibromopyridine. The reaction involves a nucleophilic aromatic substitution with sodium methoxide in a suitable solvent like DMF.[9]

  • Methyl 3-boronobenzoate: This boronic acid derivative can be prepared from methyl 3-bromobenzoate via a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst.[10] Alternatively, it is also commercially available.

Experimental Protocol for Route B

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-6-methoxypyridine (1.0 equiv.), methyl 3-boronobenzoate (1.1 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.015 equiv.), and a phosphine ligand like XPhos (0.03 equiv.).

  • Solvent and Base Addition: Add a degassed solvent, such as toluene or 1,4-dioxane. Add a base, for instance, potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Degassing: Subject the sealed reaction vessel to several cycles of vacuum and backfilling with argon or nitrogen.

  • Reaction Conditions: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[11]

Data Summary for Route B
Reagent/CatalystMolar Equiv.Purpose
3-Bromo-6-methoxypyridine1.0Aryl halide coupling partner
Methyl 3-boronobenzoate1.1Organoboron coupling partner
Pd₂(dba)₃ / XPhos0.015 / 0.03Palladium catalyst system
K₃PO₄2.0Base for transmetalation
Toluene or 1,4-Dioxane-Anhydrous solvent

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][12]

Suzuki_Mechanism Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Biaryl Ar'-B(OR)2 Base Transmetalation Transmetalation PdII_Biaryl->Pd0 Product Ar-Ar' PdII_Biaryl->Product RedElim Reductive Elimination ArylHalide Ar-X ArylHalide->Pd0 BoronicAcid Ar'-B(OR)2 BoronicAcid->PdII_Aryl Base Base Base->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the order I > Br > Cl.

  • Transmetalation: The organoboron reagent (Ar'-B(OR)₂), activated by the base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Causality in Experimental Choices
  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps, particularly with less reactive aryl chlorides.[7]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield, with common choices including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is frequently used to dissolve both the organic and inorganic reagents. Anhydrous conditions can also be employed, particularly with sensitive substrates.

Potential Side Reactions and Mitigation
  • Protodeboronation: The cleavage of the C-B bond of the organoboron reagent by a proton source is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[12] This can be minimized by using anhydrous conditions, carefully selecting the base, or using boronic esters which are more stable.

  • Homocoupling: The coupling of two molecules of the organoboron reagent or the aryl halide can occur. This is often more prevalent at higher temperatures or with highly active catalysts. Careful control of stoichiometry and reaction temperature can mitigate this.

  • Dehalogenation: Reduction of the aryl halide starting material can also be a competing pathway.

Conclusion

The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling strategy. This guide has outlined two viable and robust synthetic routes, providing detailed experimental protocols and insights into the critical parameters that govern the success of the reaction. By understanding the underlying mechanistic principles and the rationale behind the choice of reagents and conditions, researchers can confidently and efficiently synthesize this valuable compound for applications in drug discovery and development. The provided protocols serve as a solid foundation for further optimization and scale-up in a laboratory setting.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry - The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Molbase. 3-bromo-6-methoxy-4-pyridylboronic acid. [Link]

  • Kotha, S., et al. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695 (2002). [Link]

  • Ramesh, R., et al. Efficient construction of C–C bonds from aryl halides/aryl esters with arylboronic acids catalysed by palladium(II) thiourea complexes. New J. Chem., 43, 17351-17365 (2019). [Link]

  • Walker, S. D., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138-11139 (2004). [Link]

  • Reddit. Tips on increasing yield of Miyaura coupling reaction? [Link]

  • Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]

  • Chen, J., et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(8), 2116-2124 (2023). [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. [Link]

  • Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5358-5362 (2007). [Link]

  • Google Patents. Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling.
  • YouTube. Suzuki Coupling. [Link]

  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]

  • Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Chem Help ASAP. Suzuki cross-coupling reaction. [Link]

  • Google Patents.
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  • Google Patents. Process for the preparation of 2-(4-methylphenyl)benzoic acid Calkyl esters.
  • Google Patents. Preparation method of 2-bromo-3-methoxypyridine.

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Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become an indispensable tool in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3] This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate, a key intermediate in various drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide insights into troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, methyl 3-bromobenzoate) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[5][7] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[5] For less reactive halides like chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step.[1]

  • Transmetalation: The next phase involves the transfer of the organic group from the organoboron reagent (6-methoxypyridin-3-yl)boronic acid) to the palladium(II) center.[5] This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[8] The choice of base is critical and can significantly influence the reaction rate and yield.[9]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4][5]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from methyl 3-bromobenzoate and (6-methoxypyridin-3-yl)boronic acid.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
Methyl 3-bromobenzoateC₈H₇BrO₂215.04215 mg1.0Limiting Reagent
(6-Methoxypyridin-3-yl)boronic acidC₆H₈BNO₃152.94184 mg1.2Use 1.2 equivalents
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5623 mg0.022 mol% catalyst loading
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99212 mg2.0Anhydrous, finely powdered
TolueneC₇H₈92.148 mL-Anhydrous
WaterH₂O18.022 mL-Degassed
Ethyl AcetateC₄H₈O₂88.11--For extraction
Brine----Saturated NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--For drying
Silica GelSiO₂---For column chromatography
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (215 mg, 1.0 mmol), (6-methoxypyridin-3-yl)boronic acid (184 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

  • Solvent Addition and Degassing: Add toluene (8 mL) and water (2 mL). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is a critical step to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Visualized Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants, Base, and Catalyst Solvents Add Toluene and Water Reagents->Solvents Degas Degas with Ar/N₂ Solvents->Degas Heat Heat to 90°C (12-16 h) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Dilute Dilute with EtOAc/H₂O Cool->Dilute Extract Extract with EtOAc Dilute->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Here are some common issues and expert recommendations:

  • Low Yield:

    • Inefficient Degassing: The presence of oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and reduced catalytic activity.[4] Ensure thorough degassing.

    • Base Incompatibility: The choice of base is crucial. While carbonates are common, for some substrates, stronger bases like phosphates (e.g., K₃PO₄) or hydroxides may be necessary.[4][10] However, strong bases can promote side reactions, such as ester hydrolysis.

    • Boronic Acid Decomposition: Heteroaryl boronic acids can be prone to protodeboronation, especially at elevated temperatures.[11][12] Using a boronic ester (e.g., a pinacol ester) can enhance stability.[4]

    • Catalyst/Ligand Choice: For challenging couplings, particularly with aryl chlorides or sterically hindered substrates, more advanced catalyst systems may be required.[7][13] Buchwald and Fu have developed highly active catalysts with bulky, electron-rich phosphine ligands that can significantly improve yields.[13]

  • Side Reactions:

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen.[4]

    • Protodeboronation: The cleavage of the C-B bond of the boronic acid before transmetalation can occur, leading to the formation of the corresponding arene. This is more prevalent with electron-rich or certain heteroaromatic boronic acids.[11]

  • Purification Difficulties:

    • Residual Palladium: The final product can be contaminated with palladium residues. Washing the organic layer with an aqueous solution of a sulfur-containing scavenger like sodium thiosulfate can help remove residual palladium.

    • Closely Eluting Impurities: If the product and starting materials or byproducts have similar polarities, optimizing the solvent system for column chromatography is essential. A shallow gradient elution can improve separation.

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of this compound. The protocol provided in this application note is a well-established starting point. However, as with any chemical reaction, careful attention to detail, particularly regarding the exclusion of oxygen and the appropriate choice of reagents, is paramount for success. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize the reaction conditions to achieve high yields of the desired product, facilitating advancements in drug discovery and development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kerr, D. J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Li, H., et al. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Franck, X., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Thomas, A. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Sry, M. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Zhang, J., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Al-Masri, O. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Pye, D. R., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Leconte, S. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

  • ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]

  • Sadeghi, S. H. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research. [Link]

  • Sharma, A., & Kumar, A. (2014). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • ResearchGate. (2011). Formation of biaryl compounds in the suzuki cross coupling reaction. [Link]

Sources

Application Note: A Scalable and Robust Suzuki-Miyaura Coupling for the Large-Scale Synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the large-scale synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate, a key biaryl intermediate in the manufacturing of various Active Pharmaceutical Ingredients (APIs). The synthetic strategy is centered around a highly efficient and scalable palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note elaborates on the rationale behind the process design, including the selection of catalysts, solvents, and bases, and provides a comprehensive, step-by-step protocol for kilogram-scale production. Furthermore, it details essential in-process controls, analytical methods for quality assurance, and critical process safety considerations, ensuring a robust, reproducible, and safe manufacturing process.

Introduction and Strategic Overview

The biaryl motif is a privileged structure in modern medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] this compound is a critical intermediate whose efficient synthesis is paramount for the cost-effective production of its corresponding APIs. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing C(sp²)-C(sp²) bonds in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of its key reagents.[3][4]

Our strategic approach involves the coupling of two readily available starting materials: Methyl 3-bromobenzoate (1) and (6-methoxypyridin-3-yl)boronic acid (2) . This route is selected for its convergence, high potential yield, and amenability to large-scale process optimization and control.

Process Chemistry and Rationale for Optimization

The successful scale-up of a Suzuki-Miyaura coupling requires careful optimization of several interdependent parameters to maximize yield, purity, and throughput while minimizing costs and catalyst loading.[3][5]

Catalyst System: The Engine of the Reaction

The choice of palladium precatalyst and ligand is the most critical factor for achieving high catalytic turnover numbers (TON) and turnover frequencies (TOF). For this transformation, a system comprising a palladium source like Palladium(II) Acetate (Pd(OAc)₂) and a sterically hindered biarylphosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is recommended.

  • Rationale: SPhos is known to form highly active, monoligated palladium(0) species in solution, which facilitates rapid oxidative addition to the aryl bromide.[6] This high activity allows for significantly lower catalyst loadings (typically <0.1 mol%), which is crucial for reducing costs and minimizing residual palladium in the final product—a key regulatory requirement.[6][7]

Base Selection: Activating the Boronic Acid

The base plays a crucial role in activating the boronic acid for transmetalation to the palladium center. An aqueous solution of Potassium Phosphate (K₃PO₄) is the base of choice.

  • Rationale: K₃PO₄ is a moderately strong base that effectively promotes the reaction while being mild enough to prevent the hydrolysis of the methyl ester product.[6] Its high solubility in water facilitates a biphasic reaction medium, which can simplify the work-up and product isolation.

Solvent System: Balancing Reactivity and Processability

A biphasic solvent system of Toluene and Water is selected for this large-scale process.

  • Rationale: Toluene is an excellent solvent for the organic starting materials and the palladium catalyst complex. The presence of water is necessary to dissolve the inorganic base (K₃PO₄). This biphasic system allows for efficient reaction kinetics and simplifies the post-reaction work-up, as the inorganic byproducts are easily separated in the aqueous phase. On a large scale, toluene's higher boiling point compared to other solvents like THF or DME provides a wider and safer operating temperature range.

Detailed Manufacturing Protocol (Kilogram Scale)

Warning: This procedure should only be carried out by trained personnel in a controlled manufacturing environment with appropriate personal protective equipment (PPE) and engineering controls.

Materials and Equipment
Reagent/MaterialGradeSupplier
Methyl 3-bromobenzoate (1)>99%Commercial
(6-methoxypyridin-3-yl)boronic acid (2)>98%Commercial
Palladium(II) Acetate (Pd(OAc)₂)>99.9%Commercial
SPhos>98%Commercial
Potassium Phosphate (K₃PO₄), Anhydrous>98%Commercial
TolueneAnhydrous, ACS GradeCommercial
Deionized WaterUSP GradeIn-house
Ethyl AcetateACS GradeCommercial
Brine (Saturated NaCl solution)In-houseIn-house

Equipment:

  • 200 L Glass-Lined Reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel or charging pump.

  • Filter-dryer or centrifuge and vacuum oven.

Step-by-Step Procedure
  • Reactor Charging and Inerting:

    • Charge the 200 L reactor with Methyl 3-bromobenzoate (10.0 kg, 46.5 mol, 1.0 equiv).

    • Add (6-methoxypyridin-3-yl)boronic acid (7.8 kg, 51.2 mol, 1.1 equiv).

    • Add Toluene (80 L).

    • Begin stirring at 100-150 RPM.

    • In a separate container, dissolve Potassium Phosphate (K₃PO₄) (19.7 kg, 92.8 mol, 2.0 equiv) in Deionized Water (40 L).

    • Add the aqueous K₃PO₄ solution to the reactor.

    • Inert the reactor by performing three cycles of vacuum followed by nitrogen backfill. Maintain a positive nitrogen atmosphere.

  • Catalyst Addition and Reaction:

    • In a glovebox or under a nitrogen blanket, prepare the catalyst charge: Palladium(II) Acetate (21.0 g, 0.093 mol, 0.002 equiv) and SPhos (76.5 g, 0.186 mol, 0.004 equiv).

    • Add the catalyst charge to the reactor.

    • Heat the reaction mixture to 80-85 °C.

    • Maintain the temperature and stir for 4-6 hours.

  • In-Process Control (IPC) for Reaction Completion:

    • After 4 hours, take a sample from the reaction mixture.

    • Perform a phase split on the sample and analyze the organic layer by HPLC.

    • Acceptance Criterion: The area of the Methyl 3-bromobenzoate peak should be less than 1.0% relative to the product peak. If the reaction is incomplete, continue stirring for another 1-2 hours and re-test.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 50-60 °C.

    • Stop stirring and allow the phases to separate for 30 minutes.

    • Drain the lower aqueous phase to a waste container.

    • Add Deionized Water (50 L) to the reactor, stir for 15 minutes, then settle and drain the aqueous phase.

    • Add Brine (50 L), stir for 15 minutes, settle, and drain the aqueous phase.

    • The resulting toluene solution contains the crude product.

  • Crystallization and Purification:

    • Filter the warm toluene solution through a polishing filter (e.g., Celite pad) to remove any residual palladium particles.

    • Reduce the volume of the toluene solution to approximately 30 L by vacuum distillation.

    • Cool the concentrated solution slowly to 0-5 °C over 4-6 hours to induce crystallization.

    • Hold at 0-5 °C for at least 2 hours.

    • Isolate the solid product by centrifugation or filtration.

    • Wash the filter cake with cold (0-5 °C) Toluene (2 x 10 L).

  • Drying:

    • Dry the product in a vacuum oven at 50-55 °C until a constant weight is achieved.

    • Expected Yield: 10.0 - 10.7 kg (88-94%).

    • Expected Purity (by HPLC): >99.5%.

Visualization of Workflow and Mechanism

Overall Synthesis Workflow

The manufacturing process follows a logical sequence of unit operations designed for efficiency and control.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Core Synthesis cluster_purification Purification & Isolation cluster_final Final Product A Starting Materials (Aryl Bromide & Boronic Acid) B Suzuki-Miyaura Coupling (Pd(OAc)2/SPhos, K3PO4, Toluene/H2O, 80-85°C) A->B Reactor Charging C In-Process Control (HPLC Analysis) B->C Reaction Monitoring D Aqueous Work-up (Phase Separation) C->D Proceed on Completion E Crystallization (From Toluene) D->E Crude Product Solution F Filtration & Washing E->F Slurry G Vacuum Drying F->G Wet Cake H This compound (API Intermediate, >99.5% Purity) G->H Dry Powder

Caption: High-level workflow for the large-scale synthesis of the target intermediate.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving Palladium(0) and Palladium(II) intermediates.

Suzuki_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)L(Br) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L(Ar') OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product_out Product (Ar-Ar') Product_out->Trans ArBr_in Aryl Bromide (Ar-Br) ArBr_in->OxAdd Boronic_in Boronic Acid (Ar'-B(OH)2) Boronic_in->Trans Base_in Base (K3PO4) Base_in->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quality Control and Analytical Strategy

A robust analytical strategy is essential for ensuring batch-to-batch consistency and meeting regulatory standards.[8][9]

StageAnalytical TechniquePurposeAcceptance Criteria
Starting MaterialsHPLC, ¹H NMR, KFIdentity, Purity, Water Content>98% Purity, Structure Confirmed
In-Process ControlHPLCMonitor Reaction CompletionStarting Material <1.0%
Final ProductHPLC, ¹H NMR, LC-MS, Karl Fischer, ICP-MSPurity, Identity, Impurity Profile, Water Content, Residual PdPurity >99.5%, Structure Confirmed, Water <0.1%, Pd <10 ppm

HPLC Method Summary:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic Acid.

  • Detection: UV at 254 nm.

  • Purpose: Quantify starting materials, product, and process-related impurities.

Process Safety and Environmental Considerations

  • Palladium Handling: Palladium catalysts are potent and require careful handling in designated areas to prevent cross-contamination.

  • Exotherm Control: While the reaction is not violently exothermic, controlled heating and addition rates are necessary. The reactor's cooling system must be operational.

  • Solvent Handling: Toluene is flammable and has associated health risks. The process must be conducted in a well-ventilated area with grounding to prevent static discharge.

  • Waste Management: The aqueous waste stream will contain inorganic salts. The most significant environmental consideration is the removal of residual palladium. Techniques such as treatment with a scavenger resin or precipitation can be employed to recover palladium from the mother liquor and wash streams, which is both environmentally responsible and economically prudent.[7][10]

Conclusion

The described process for the synthesis of this compound via a Suzuki-Miyaura coupling is robust, scalable, and economically viable for API manufacturing. The strategic selection of an active catalyst system allows for low catalyst loading, and the choice of a biphasic solvent system simplifies the process and enhances safety and product isolation. Adherence to the detailed protocol and rigorous in-process and final product quality control will ensure the consistent production of this key intermediate to the high standards required by the pharmaceutical industry.

References

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing).
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate.
  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. ACS Publications.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PubMed Central.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications.
  • Suzuki biaryl cross-coupling reactions. ResearchGate.
  • A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate. Benchchem.
  • Quality Control and Analytical Techniques for Biopharmaceuticals. ResearchGate.
  • Quality control and analytical techniques for biopharmaceuticals. PubMed.

Sources

A Robust, Stability-Indicating HPLC Method for the Analysis of Methyl 3-(6-methoxypyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 3-(6-methoxypyridin-3-yl)benzoate. The developed method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The narrative explains the causal rationale behind each methodological choice, from analyte characterization to final parameter optimization. The protocol is grounded in the principles outlined by the International Council for Harmonisation (ICH), ensuring the procedure is robust, specific, and fit for its intended purpose.[1][2]

Principles and Method Development Strategy

The primary objective was to develop a simple, reproducible, and stability-indicating reversed-phase HPLC method. The strategy was built upon a foundational understanding of the analyte's physicochemical properties, which dictates its chromatographic behavior.

Analyte Characterization

This compound is a heterocyclic aromatic compound featuring three key functional groups that influence its chromatographic retention and detection:

  • Benzoate Ester and Benzene Ring: These non-polar moieties make the molecule suitable for reversed-phase chromatography, where it can interact with a hydrophobic stationary phase like C18.[3][4]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic (typical pKa ~5.2-6.0) and its protonation state is dependent on the mobile phase pH.[5] Operating at a pH well below the pKa ensures the nitrogen is consistently protonated, leading to sharper peak shapes and preventing undesirable interactions with the silica backbone of the column.[6]

  • Chromophores: The conjugated aromatic system, including the pyridine and benzene rings, provides strong UV absorbance, making UV detection a highly sensitive and appropriate choice.[7] The UV spectrum of similar methoxypyridine derivatives suggests optimal detection wavelengths are likely between 250 nm and 270 nm.[8]

Based on this analysis, a reversed-phase HPLC method using a C18 column with a UV detector was selected as the most promising starting point.[9]

The Stability-Indicating Approach

A critical requirement for pharmaceutical analysis is that the method must be "stability-indicating." This means the procedure must be able to accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[1][10] To achieve this, a forced degradation study was incorporated into the method development process. This involves intentionally stressing the analyte under various conditions (acid, base, oxidation, heat, photolysis) to generate potential degradants and ensure the chromatographic system can resolve them from the parent peak.[2] This approach is mandated by regulatory bodies and detailed in ICH guidelines.[2][11]

Materials and Instrumentation

CategoryItem
Analyte This compound Reference Standard
Solvents Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
Reagents Formic Acid (LC-MS Grade), Hydrochloric Acid (ACS Grade), Sodium Hydroxide (ACS Grade), Hydrogen Peroxide (30%, ACS Grade)
HPLC Column Waters XBridge C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing)
Instrumentation Agilent 1260 Infinity II HPLC system (or equivalent) equipped with: • Quaternary Pump • Autosampler • Thermostatted Column Compartment • Diode Array Detector (DAD)
Software OpenLab CDS ChemStation Edition (or equivalent)

Experimental Protocols

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Optimized HPLC Method Parameters

The final optimized chromatographic conditions are summarized in the table below.

ParameterOptimized Condition
Column XBridge C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min (30% B), 2-15 min (30% to 85% B), 15-17 min (85% B), 17-17.1 min (85% to 30% B), 17.1-22 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 260 nm
Run Time 22 minutes
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the results against the following criteria.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Framework (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R1) guideline.[12][13][14]

Specificity / Forced Degradation Protocol
  • Acid Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Add 1 mL of stock solution to 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.

  • Thermal Degradation: Expose solid powder to 105 °C for 24 hours. Prepare a sample solution.

  • Photolytic Degradation: Expose a sample solution to direct sunlight or a photostability chamber (ICH Q1B) for 24 hours.

Analyze all stressed samples alongside an unstressed control. The method is deemed "stability-indicating" if all degradant peaks are successfully resolved from the parent analyte peak.

Additional Validation Parameters

The following parameters must also be assessed according to the ICH Q2(R1) guideline.[15]

Validation ParameterPurpose
Linearity Demonstrate a proportional relationship between concentration and detector response over a defined range (e.g., 50% - 150% of the working concentration).
Accuracy Determine the closeness of the measured value to the true value, typically by spike/recovery experiments.
Precision Measure the method's repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Robustness Show the method's reliability with respect to deliberate small variations in parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2).[9]

Visualized Workflow and Expected Results

The overall process for developing and establishing this HPLC method is outlined below.

HPLC_Method_Development cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) A Analyte Characterization (pKa, logP, UV Scan) B Initial Screening (Column & Mobile Phase) A->B informs C Parameter Optimization (Gradient, Temp, Flow Rate) B->C leads to D System Suitability Test (SST) C->D Final Method E Forced Degradation (Specificity) D->E Proceeds to Validation F Validate Performance (Linearity, Accuracy, Precision) E->F G Assess Robustness F->G H Validated Analytical Method (Ready for Routine Use) G->H finalizes

Caption: Workflow for HPLC Method Development and Validation.

A representative chromatogram from the optimized method should show a sharp, symmetrical peak for this compound, well-resolved from any solvent front or system peaks. Under forced degradation conditions, additional peaks corresponding to degradants are expected to appear, but they must not co-elute with the main analyte peak, thus proving specificity.

Conclusion

The HPLC method detailed in this application note is robust, specific, and suitable for the quantitative analysis of this compound. By employing a systematic development approach grounded in the analyte's chemical properties and adhering to ICH validation guidelines, this protocol provides a reliable tool for quality assessment and stability studies in a drug development setting. The use of a simple buffered mobile phase and a common C18 column makes this method easily transferable to any modern analytical laboratory.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • Mulay, R. S., & Bachhav, R. S. Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Stability-Indicating HPLC Method Development. University of Chemistry and Technology, Prague. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

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  • 3-(6-Methoxypyridin-3-yl)-2-methylbenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]

  • Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry. [Link]

  • Nakamoto, K., & Martell, A. E. (1959). Pyridoxine and Pyridoxal Analogs. IV. Ultraviolet Spectra and Solution Equilibria of 3-Methoxypyridine-2 (and 4-)-aldehydes and of 3-Hydroxypyridine-2 (and 4-)-aldehydes. Journal of the American Chemical Society. [Link]

  • Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

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  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [Link]

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Application Notes and Protocols for the Synthesis of Diarylpyridine Derivatives Using Methyl 3-(6-methoxypyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diarylpyridines and the Role of Methyl 3-(6-methoxypyridin-3-yl)benzoate

Diarylpyridine derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and drug discovery. Their rigid, planar structure allows for specific interactions with biological targets, leading to a wide range of pharmacological activities. Notably, diarylpyridines have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infections.[1][2][3][4][5] The unique structural motif of two aryl groups attached to a central pyridine ring provides a versatile scaffold for chemists to modulate physicochemical and pharmacokinetic properties, thereby optimizing drug efficacy and safety profiles.

This compound is a key intermediate in the synthesis of these valuable diarylpyridine derivatives. This bifunctional molecule incorporates both a pyridine ring, common in many bioactive compounds, and a methyl benzoate moiety, which can be readily modified or can participate in further coupling reactions. The methoxy substituent on the pyridine ring can influence the electronic properties of the molecule and provide a handle for further derivatization.

These application notes provide a comprehensive guide to the use of this compound in the synthesis of diarylpyridine derivatives, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided are intended to equip researchers with the necessary information to successfully utilize this versatile building block in their drug discovery and development endeavors.

Physicochemical Properties of this compound

PropertyValue (for 3-(6-Methoxypyridin-3-yl)-5-methylbenzoic acid)Data Source
Molecular Formula C₁₄H₁₃NO₃PubChem[6]
Molecular Weight 243.26 g/mol PubChem[6]
XLogP3-AA 2.7PubChem[6]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 4PubChem[6]
Rotatable Bond Count 3PubChem[6]
Exact Mass 243.08954328 DaPubChem[6]
Topological Polar Surface Area 59.4 ŲPubChem[6]

Synthetic Pathway and Core Reaction: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[7][8][9][10] This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.

In the context of synthesizing diarylpyridine derivatives from this compound, the pyridine ring of the starting material can be coupled with a variety of arylboronic acids. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Diagram of the Synthetic Workflow:

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Workup Methyl_3-(6-methoxypyridin-3-yl)benzoate This compound Reaction_Vessel Suzuki-Miyaura Cross-Coupling Methyl_3-(6-methoxypyridin-3-yl)benzoate->Reaction_Vessel Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Arylboronic_Acid->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Vessel Temperature Elevated Temperature Temperature->Reaction_Vessel Diarylpyridine_Derivative Diarylpyridine Derivative Reaction_Vessel->Diarylpyridine_Derivative Workup Aqueous Workup & Purification Diarylpyridine_Derivative->Workup

Caption: Synthetic workflow for diarylpyridine synthesis via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of a Representative Diarylpyridine Derivative

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-fluorophenylboronic acid. The conditions are based on established procedures for the coupling of pyridyl halides with arylboronic acids and are a starting point for optimization.[11][12][13]

Materials:

  • This compound (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the reaction mixture. The total solvent volume should be sufficient to dissolve the reactants (approximately 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diarylpyridine derivative.

  • Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: The base is crucial for the activation of the boronic acid, forming a boronate species that readily undergoes transmetalation with the palladium complex. Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings.

  • Solvent System: A mixture of an organic solvent (like dioxane) and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvents is important to prevent oxidation of the palladium catalyst.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst. Therefore, maintaining an inert atmosphere is essential for a successful reaction.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or no product formation Inactive catalystEnsure the use of a fresh, high-quality palladium catalyst and maintain a strict inert atmosphere.
Insufficiently active baseTry a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
Low reaction temperatureIncrease the reaction temperature, but be mindful of potential side reactions.
Formation of side products Homocoupling of the boronic acidUse a slight excess of the boronic acid and ensure efficient stirring.
Protodeboronation of the boronic acidEnsure the base is not too strong and the reaction is not heated for an excessively long time.
Difficulty in purification Co-elution of starting materials and productOptimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally important diarylpyridine derivatives. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for constructing the diarylpyridine scaffold. The protocol and guidelines presented in these application notes offer a solid foundation for researchers to successfully utilize this key intermediate in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents. Careful optimization of reaction conditions and adherence to good laboratory practices are paramount for achieving high yields and purity of the desired products.

References

  • Tian, X., et al. (2009). Discovery of diarylpyridine derivatives as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(18), 5482-5485. [Link]

  • Wan, Y., et al. (2018). In silico studies of diarylpyridine derivatives as novel HIV-1 NNRTIs using docking-based 3D-QSAR, molecular dynamics, and pharmacophore modeling approaches. RSC Advances, 8(71), 40529-40543. [Link]

  • Wan, Y., et al. (2018). In silico studies of diarylpyridine derivatives as novel HIV-1 NNRTIs using docking-based 3D-QSAR, molecular dynamics, and pharmacophore modeling approaches. RSC Advances, 8(71), 40529-40543. [Link]

  • Li, W., et al. (2002). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry, 67(15), 5394–5397. [Link]

  • Tian, X., et al. (2009). Discovery of diarylpyridine derivatives as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(18), 5482-5485. [Link]

  • (2024). Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 3-(6-Methoxypyridin-3-yl)-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(6-Methoxypyridin-3-yl)-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(8), 2947-2955. [Link]

  • Forrester, J. H., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(9), 496-501. [Link]

  • Li, A. Y., et al. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters, 2(13), 1871–1874. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, M. D., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. [Link]

  • Ayogu, J. I., & Ezeokonkwo, M. A. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry, 27(11), 4153-4158. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • KnowBand. (n.d.). Synthesis Of Methyl 3 Nitrobenzoate. Retrieved from [Link]

  • Yu, X., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 898. [Link]

  • CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Li, M. D., et al. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. [Link]

  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

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Application Notes for Methyl 3-(6-methoxypyridin-3-yl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Biaryl Scaffolds in Kinase Inhibition

The pursuit of novel therapeutic agents has led to a significant focus on the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Within the vast chemical space of kinase inhibitors, biaryl scaffolds have emerged as a privileged structural motif.[2] These structures, consisting of two directly connected aromatic rings, provide a rigid framework that can be strategically functionalized to achieve high-affinity and selective binding to the ATP-binding site of kinases.[2]

This application note details the synthesis, characterization, and potential medicinal chemistry applications of Methyl 3-(6-methoxypyridin-3-yl)benzoate , a novel biaryl compound. While direct biological data for this specific molecule is not yet extensively published, its structural components—a methyl benzoate moiety and a 6-methoxypyridine ring—are present in known bioactive molecules, suggesting its potential as a valuable scaffold for drug discovery. In particular, the 6-methoxypyridin-3-yl group is a key component of CQ211, a potent and selective inhibitor of RIO Kinase 2 (RIOK2), an atypical kinase implicated in cancer.[3][4] This note will therefore use the lens of kinase inhibitor development, with a focus on RIOK2, to illustrate the potential applications of this compound.

We will provide a detailed, field-proven protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. Furthermore, we will outline a general protocol for assessing its potential as a kinase inhibitor and discuss the structure-activity relationship (SAR) considerations that can guide its optimization into a lead compound.

Chemical Structure and Properties

G

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures.[5][6] The protocol below outlines the coupling of methyl 3-bromobenzoate with 6-methoxypyridine-3-boronic acid. The choice of a bromo-substituted benzoate is strategic, as aryl bromides often exhibit a good balance of reactivity and stability for such couplings.

G start Start reagents Combine: - Methyl 3-bromobenzoate (1.0 eq) - 6-Methoxypyridine-3-boronic acid (1.2 eq) - Pd(dppf)Cl2 (0.02 eq) - K2CO3 (2.0 eq) - Dioxane/H2O (4:1) start->reagents reaction Heat reaction mixture at 80-90 °C under inert atmosphere (N2 or Ar) for 4-12 hours. reagents->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Cool to RT - Dilute with water - Extract with ethyl acetate monitoring->workup Complete purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography (e.g., silica gel, hexanes/ethyl acetate) workup->purification characterization Characterization: - 1H NMR - 13C NMR - Mass Spectrometry purification->characterization end End Product characterization->end

Materials:

  • Methyl 3-bromobenzoate

  • 6-Methoxypyridine-3-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 mmol), 6-methoxypyridine-3-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 mmol) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The structural features of this compound make it an attractive starting point for the development of kinase inhibitors. The pyridine ring can act as a hinge-binding motif, a common feature in many kinase inhibitors where the nitrogen atom forms a crucial hydrogen bond with the kinase hinge region.[7] The methoxy group can enhance solubility and potentially form additional interactions within the ATP-binding pocket. The methyl benzoate portion provides a vector for further chemical modification to improve potency and selectivity.

Hypothesized Target: RIO Kinase 2 (RIOK2)

RIOK2 is an atypical serine/threonine-protein kinase that plays a critical role in the cytoplasmic maturation of the 40S ribosomal subunit.[8] It is essential for ribosome biogenesis, a process that is often upregulated in cancer cells to support their high proliferation rates.[9] RIOK2 is overexpressed in several cancers, and its inhibition has been shown to suppress tumor growth.[4][10] The presence of the 6-methoxypyridin-3-yl moiety in the potent RIOK2 inhibitor CQ211 strongly suggests that this scaffold can be effectively targeted to this kinase.[3]

G cluster_0 Cell Signaling cluster_1 Ribosome Biogenesis & Protein Synthesis Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR RIOK2 RIOK2 PI3K_AKT_mTOR->RIOK2 Activates 40S_maturation 40S Ribosomal Subunit Maturation RIOK2->40S_maturation Promotes Protein_Synthesis Protein Synthesis 40S_maturation->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Inhibitor This compound (or derivative) Inhibitor->RIOK2 Inhibits

Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of this compound and its derivatives as kinase inhibitors, a robust in vitro kinase assay is essential. The following is a general protocol for a luminescence-based kinase assay that measures ATP consumption.

Principle:

This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction. A lower ATP level corresponds to higher kinase activity. The addition of a kinase inhibitor will result in a higher level of remaining ATP.

Materials:

  • Recombinant human RIOK2 (or other kinase of interest)

  • Kinase substrate (a suitable peptide or protein for the specific kinase)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

  • Luminometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • Reaction Setup: In a microplate well, add the following in order:

    • 2.5 µL of kinase assay buffer.

    • 2.5 µL of test compound dilution (or DMSO for control wells).

    • 5 µL of kinase solution (pre-diluted in kinase assay buffer).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction: Add 10 µL of a solution containing the kinase substrate and ATP (at a concentration close to the Kₘ for the specific kinase) in kinase assay buffer to each well to start the reaction.

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Detection: Add 20 µL of the luminescence-based ATP detection reagent to each well.

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Data Presentation:

Kinase TargetTest Compound IC₅₀ (nM)Positive Control IC₅₀ (nM)
RIOK2To be determinedCQ211 (e.g., 6.1 nM)
Kinase XTo be determinedStaurosporine (e.g., 10 nM)
Kinase YTo be determinedStaurosporine (e.g., 25 nM)

Structure-Activity Relationship (SAR) Insights and Lead Optimization

The initial screening of this compound will provide a baseline for its inhibitory activity. Subsequent lead optimization will involve systematic modifications of its structure to improve potency, selectivity, and pharmacokinetic properties.

Key Areas for Modification:

  • Methyl Ester Group:

    • Hydrolysis to Carboxylic Acid: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid. This introduces a potential hydrogen bond donor/acceptor and can alter the solubility and cell permeability of the compound.

    • Amide Formation: Conversion of the ester to a variety of amides introduces new vectors for interaction with the protein and can modulate the compound's properties. This approach has been successful in the development of other kinase inhibitors.

  • Benzoate Ring:

    • Substitution: Introduction of small substituents (e.g., fluoro, chloro, methyl) on the benzoate ring can probe for additional binding pockets and influence the electronic properties of the molecule.

  • 6-Methoxypyridine Ring:

    • Methoxy Group Modification: The methoxy group can be replaced with other alkoxy groups of varying sizes to explore the steric and electronic requirements of the binding pocket. Demethylation to the corresponding hydroxypyridine can introduce a hydrogen bond donor.

    • Pyridine Nitrogen Position: While the 3-yl linkage to the benzoate is fixed in this scaffold, the relative position of the nitrogen and the methoxy group are critical. The nitrogen's role in hinge binding is paramount.

Conclusion

This compound represents a promising and synthetically accessible biaryl scaffold for the development of novel kinase inhibitors. Its structural similarity to components of known bioactive compounds, particularly RIOK2 inhibitors, provides a strong rationale for its exploration in medicinal chemistry. The protocols and insights provided in this application note offer a comprehensive guide for researchers to synthesize, evaluate, and optimize this compound and its derivatives, potentially leading to the discovery of new therapeutic agents.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with kinase inhibitors.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Chen, G., et al. (2022). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[5][7][11]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. Journal of Medicinal Chemistry, 65(11), 7833-7842.

  • Xiong, H., et al. (2023). Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors. RSC Medicinal Chemistry, 14(10), 2007-2013.
  • UniProt Consortium. (2023). Serine/threonine-protein kinase RIO2. UniProtKB - Q9BVS4.
  • Widmann, C., Gibson, S., Jarpe, M. B., & Johnson, G. L. (1999). Mitogen-activated protein kinase: a point of convergence for multiple signaling pathways. Biochemical Journal, 342(Pt 2), 241-262.
  • Baenke, F., Dubuis, S., Brault, L., & Gstaiger, M. (2015). RIOK2 is a novel regulator of the 40S ribosomal subunit maturation. Journal of Cell Science, 128(1), 124-135.
  • La Riviere, P. J., et al. (2006). RIOK2 is an evolutionarily conserved kinase that is essential for cell-cycle progression. Biochemical Journal, 395(3), 597-604.
  • Ginalski, K., et al. (2004). Practical lessons from protein structure prediction. Nucleic Acids Research, 32(22), 6505-6523.
  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377.
  • Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, H. V. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 17(1), 48.
  • Roskoski, R., Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19-50.

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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Significance of Biaryl Moieties

The biaryl structural motif is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The targeted synthesis of unsymmetrical biaryls, such as Methyl 3-(6-methoxypyridin-3-yl)benzoate, is of particular interest due to the diverse pharmacological and physicochemical properties that can be accessed through precise structural modifications. This application note provides a comprehensive, step-by-step guide for the synthesis of this compound from methyl 3-bromobenzoate and (6-methoxypyridin-3-yl)boronic acid, employing the robust and versatile Suzuki-Miyaura cross-coupling reaction.[3][4][5]

The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, facilitates the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have established it as a preferred method for the construction of complex molecular architectures.[6][7][8] This protocol is designed to be a reliable starting point for researchers, providing not only a detailed experimental procedure but also the underlying scientific rationale for key experimental choices.

Reaction Scheme: The Suzuki-Miyaura Pathway to this compound

The overall transformation is depicted below:

This reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of methyl 3-bromobenzoate to form a palladium(II) intermediate.[9]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) center, a step that is facilitated by the presence of a base.[10]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the active palladium(0) catalyst.[9]

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )SupplierPurityNotes
Methyl 3-bromobenzoateC₈H₇BrO₂215.04Sigma-Aldrich≥98%
(6-Methoxypyridin-3-yl)boronic acidC₆H₈BNO₃152.94Combi-Blocks≥97%
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56Strem Chemicals≥99%Air-sensitive, handle under inert atmosphere.
Sodium CarbonateNa₂CO₃105.99Fisher Scientific≥99.5%Anhydrous
1,4-DioxaneC₄H₈O₂88.11Acros OrganicsAnhydrous, ≥99.8%
TolueneC₇H₈92.14J.T. BakerAnhydrous, ≥99.8%
Ethyl AcetateC₄H₈O₂88.11EMD MilliporeACS GradeFor extraction and chromatography.
HexanesN/AN/APharmco-AAPERACS GradeFor chromatography.
Deionized WaterH₂O18.02In-houseN/ADegassed prior to use.
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer (e.g., GC-MS or LC-MS)

Experimental Protocol: A Detailed Walkthrough

This protocol is optimized for a 1 mmol scale reaction. For scaling up or down, the reagent quantities should be adjusted proportionally.

Diagram of the Experimental Workflow:

experimental_workflow reagent_prep Reagent Preparation & Inerting reaction_setup Reaction Setup & Reagent Addition reagent_prep->reaction_setup Transfer under N₂/Ar reaction Reaction at Reflux reaction_setup->reaction workup Aqueous Workup & Extraction reaction->workup Cooling & Quenching purification Column Chromatography workup->purification Crude Product characterization Product Characterization purification->characterization Pure Product

Caption: A streamlined workflow for the synthesis of this compound.

Step 1: Preparation of the Reaction Vessel and Reagents

1.1. Place a magnetic stir bar into a 50 mL Schlenk flask.

1.2. Dry the flask thoroughly with a heat gun under vacuum and then backfill with an inert gas (Nitrogen or Argon). This is crucial to prevent the degradation of the palladium catalyst.

Step 2: Addition of Reagents

2.1. To the inerted flask, add methyl 3-bromobenzoate (215 mg, 1.0 mmol, 1.0 equiv).

2.2. Add (6-methoxypyridin-3-yl)boronic acid (168 mg, 1.1 mmol, 1.1 equiv). A slight excess of the boronic acid is used to ensure complete consumption of the limiting bromide.

2.3. Add anhydrous sodium carbonate (212 mg, 2.0 mmol, 2.0 equiv). The base is essential for the activation of the boronic acid in the transmetalation step.[10]

2.4. Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%). This catalyst is highly effective for a wide range of Suzuki couplings.[11]

Step 3: Solvent Addition and Reaction Execution

3.1. To the flask containing the solids, add a degassed solvent mixture of 1,4-dioxane (8 mL) and deionized water (2 mL). The use of a biphasic solvent system is common in Suzuki reactions, as it aids in dissolving both the organic and inorganic reagents.[10]

3.2. Ensure the flask is securely connected to the reflux condenser under the inert atmosphere.

3.3. Begin stirring the mixture and heat it to reflux (approximately 90-100 °C).

3.4. Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is 30% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.

Step 4: Reaction Workup and Extraction

4.1. Once the reaction is complete (as indicated by the disappearance of the starting bromide on TLC), remove the heat source and allow the mixture to cool to room temperature.

4.2. Quench the reaction by adding 20 mL of deionized water.

4.3. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

4.4. Combine the organic layers and wash with brine (2 x 20 mL).

4.5. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

5.1. Purify the crude product by silica gel column chromatography.

5.2. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) is recommended to effectively separate the product from any impurities.

5.3. Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield this compound as a solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of both the benzoate and pyridine rings, as well as singlets for the methyl ester and methoxy groups.

  • ¹³C NMR: The spectrum will display the expected number of signals for the carbon atoms in the molecule.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₃NO₃, M.W. = 243.26 g/mol ) should be observed.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalystEnsure the reaction is set up under a strictly inert atmosphere. Use a fresh bottle of catalyst.
Insufficient baseUse anhydrous base and ensure it is finely powdered for better solubility.
Poor quality boronic acidBoronic acids can dehydrate to form boroxines. Use fresh, high-quality boronic acid.
Presence of starting material Incomplete reactionExtend the reaction time and monitor by TLC. A higher temperature or a different catalyst/ligand system may be required.[12]
Formation of side products (e.g., homocoupling) Oxygen contaminationThoroughly degas all solvents and maintain a positive pressure of inert gas.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. By carefully following the outlined steps and understanding the rationale behind them, researchers can confidently synthesize this and other valuable biaryl compounds for their research and development endeavors. The versatility of the Suzuki-Miyaura coupling allows for the adaptation of this protocol to a wide range of substrates, making it a powerful tool in the synthetic chemist's arsenal.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024, January 10). Suzuki reaction. [Link]

  • B Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Sharma, S., & Singh, B. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(7), 2827–2838.
  • Singh, N., & Leadbeater, N. E. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(16), 6210–6213.
  • Walker, S. D., & Barder, T. E. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(21), 4942–4945.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 17). Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis. [Link]

  • Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Université de Mons.
  • Sharma, S., & Singh, B. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(7), 2827–2838.
  • Singh, N., & Leadbeater, N. E. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(16), 6210–6213.
  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(16), 4132–4135.
  • ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids. [Link]

  • Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Université de Mons.
  • ResearchGate. (2018, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 18). Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis. [Link]

  • ResearchGate. Formation of biaryl compounds in the suzuki cross coupling reaction. [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • ResearchGate. (2019, August 6). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. [Link]

  • Zhang, L., & Wang, J. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(19), 7485–7487.
  • Fasan, R. (2017). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation.
  • Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link]

  • ResearchGate. (2019, July 26). Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Sherwood, J. (2020). Suzuki-Miyaura Cross Coupling Is Not an Informative Reaction to Demonstrate the Performance of New Solvents. Beilstein Journal of Organic Chemistry, 16, 1001–1005.
  • PubMed. (2007, March 28). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. [Link]

  • MDPI. (2022, November 23). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • PubChem. 3-(6-Methoxypyridin-3-yl)-5-methylbenzoic acid. [Link]

  • PubMed. (2024, August 28). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • PubChem. Methyl Benzoate. [Link]

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Application Notes and Protocols for the Quantification of Methyl 3-(6-methoxypyridin-3-yl)benzoate Using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical testing. The reliability and accuracy of the data generated are paramount to ensure the safety, efficacy, and quality of the final drug product. Central to this is the process of analytical method validation, a systematic and documented process that demonstrates an analytical procedure is suitable for its intended purpose. This application note provides a comprehensive guide to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 3-(6-methoxypyridin-3-yl)benzoate, a key intermediate or active pharmaceutical ingredient (API).

This document is designed for researchers, scientists, and drug development professionals, offering not just a set of protocols, but also the scientific rationale behind the experimental choices. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific integrity.[1]

Pre-Validation Phase: Method Development and Optimization

Prior to initiating the formal validation process, a robust and suitable analytical method must be developed. For this compound, a reverse-phase HPLC (RP-HPLC) method is a logical choice due to the molecule's aromatic and heterocyclic nature, which imparts a degree of hydrophobicity suitable for this separation technique.[2]

Physicochemical Properties of this compound (Assumed)

As of the writing of this document, detailed experimental data on the physicochemical properties of this compound is not widely available. Based on its chemical structure, the following properties are assumed to guide initial method development:

  • Chemical Structure:

    • Image of the chemical structure of this compound would be inserted here.

  • Molecular Formula: C₁₄H₁₃NO₃

  • Molecular Weight: Approximately 243.26 g/mol [3][4]

  • Solubility: Expected to be soluble in common organic solvents like methanol, acetonitrile, and dimethyl sulfoxide, and poorly soluble in water.[5]

  • UV Absorbance: The presence of benzene and pyridine rings suggests strong UV absorbance, likely in the range of 220-280 nm.

Proposed Initial HPLC Method Parameters

Based on the assumed properties, a starting point for the HPLC method is proposed below. Optimization will be necessary to achieve the desired chromatographic performance.

ParameterProposed ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA C18 column is a versatile and commonly used stationary phase for the separation of moderately non-polar compounds.[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is chosen to ensure good separation of the main peak from any potential impurities. Formic acid helps to improve peak shape and ionization if MS detection is used.
Gradient 50-90% B over 10 minutesThis gradient is a starting point and should be optimized to achieve a reasonable retention time and good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds. A full UV scan should be performed to determine the optimal wavelength for detection.
Injection Vol. 10 µLA typical injection volume.
Diluent Acetonitrile:Water (50:50, v/v)To ensure the sample is fully dissolved and compatible with the mobile phase.
System Suitability Testing (SST)

Before any validation run, and throughout the analysis of samples, system suitability testing must be performed to ensure the chromatographic system is performing adequately.[7][8][9]

Protocol:

  • Prepare a standard solution of this compound at a concentration that gives a significant detector response.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Analytical Method Validation: A Step-by-Step Guide

The validation of the analytical method is performed by assessing a series of parameters as defined by the ICH Q2(R1) guideline.[1]

Figure 1: Overall workflow for the analytical method validation of this compound quantification.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][11][12][13]

Protocol:

  • Blank Analysis: Analyze the diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation Studies: Subject the analyte to stress conditions to induce degradation. This is crucial for developing a stability-indicating method.[4][14][15][16] The following conditions are recommended:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

  • Analyze the stressed samples by HPLC with a photodiode array (PDA) detector.

  • Acceptance Criteria:

    • The analyte peak should be well-resolved from any degradation product peaks (resolution > 2).

    • The peak purity of the analyte should be assessed using the PDA detector; the purity angle should be less than the purity threshold.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[17][18][19]

Protocol:

  • Prepare a stock solution of this compound.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Example Linearity Data:

Concentration (µg/mL)Mean Peak Area
50501234
75752345
1001003456
1251254567
1501505678
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10][11]

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The %RSD for the recovery at each level should be ≤ 2.0%.

Example Accuracy Data:

Spiked Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80.079.299.0
100.0101.1101.1
120.0118.899.0
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[10]

Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both sets of experiments.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.

  • The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.

Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Determine the slope of the calibration curve.

  • Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the response and S = the slope of the calibration curve.

Acceptance Criteria:

  • The precision at the LOQ should have a %RSD of ≤ 10%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][10]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution and a sample solution under each modified condition.

  • Evaluate the effect of the changes on the system suitability parameters and the assay results.

Parameters to Vary:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5 °C)

  • Mobile phase composition (e.g., ± 2% organic)

  • pH of the mobile phase buffer (e.g., ± 0.2 units)

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria.

  • The assay results of the sample should not significantly change.

Figure 2: Interrelationship of the validation parameters for the quantification of this compound.

Conclusion

The validation of an analytical method is a critical step in the drug development process, ensuring that the data generated is accurate, reliable, and reproducible. The protocols and guidelines presented in this application note provide a comprehensive framework for the validation of an HPLC method for the quantification of this compound. By following these procedures and adhering to the principles of scientific integrity, researchers can have confidence in their analytical results and meet the stringent requirements of regulatory agencies.

References

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  • PharmaGuru. (2025). How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. Retrieved from [Link]

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  • (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Retrieved from [Link]

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  • Slideshare. (n.d.). System suitability testing. Retrieved from [Link]

  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

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Title: Safe Handling and Synthetic Protocols for Methyl 3-(6-methoxypyridin-3-yl)benzoate and Associated Reagents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction and Scope

Methyl 3-(6-methoxypyridin-3-yl)benzoate is a biaryl compound, a structural motif of significant interest in medicinal chemistry and materials science. Its synthesis, typically achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, involves a range of reagents that present notable handling challenges. This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling procedures for the target molecule and the requisite reagents, including organoboron compounds, palladium catalysts, bases, and organic solvents.

The protocols herein are designed not merely as a sequence of steps but as a system of safe practice grounded in the principles of risk assessment and the hierarchy of controls. Understanding the causality behind each procedural choice is paramount to fostering a proactive safety culture in the laboratory.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any experimental work begins. The primary hazards associated with the synthesis of this compound are summarized below.

Reagent and Product Hazard Summary

The synthesis involves several classes of chemicals, each with a distinct hazard profile.

Chemical ClassExample(s)Primary HazardsGHS Pictograms
Product / Aryl Esters This compound, Methyl BenzoateHarmful if swallowed.[1][2] Combustible liquid. Potential skin and eye irritant.[2]GHS07
Organoboron Reagents (6-methoxypyridin-3-yl)boronic acidGenerally low toxicity, but can cause skin, eye, and respiratory irritation.[3] Stability can vary; some are sensitive to air and moisture.[4]GHS07
Palladium Catalysts Palladium on Carbon (Pd/C), Palladium(II) AcetatePd/C (dry): Pyrophoric. May ignite spontaneously in air.[5] Pd/C (wet with H₂): Pyrophoric. [5] Toxic.[6] May cause skin sensitization.GHS02, GHS08
Bases Potassium Carbonate (K₂CO₃)Causes serious eye irritation.[7][8][9] Causes skin irritation.[7][8][9] May cause respiratory irritation.[8][9]GHS07
Solvents 1,4-Dioxane, TolueneDioxane: Highly flammable.[10] May form explosive peroxides upon storage.[10][11] Suspected carcinogen.[10] Causes serious eye irritation.[10]GHS02, GHS07, GHS08
Toluene: Highly flammable liquid and vapor.[12] Skin irritant.[12] May be fatal if swallowed and enters airways.[12]GHS02, GHS07, GHS08
Reaction-Specific Hazards
  • Exothermic Reactions: Suzuki-Miyaura couplings can be significantly exothermic, posing a risk of a runaway reaction if not properly controlled, especially during scale-up.[13][14] The Maximum Temperature of the Synthesis Reaction (MTSR) can exceed the boiling point of the solvent, leading to rapid pressure buildup.[13][14]

  • Pressure Buildup: The reaction of the carbonate base with any acidic species will generate carbon dioxide gas, which can lead to pressure buildup in a closed system.[15]

  • Inert Atmosphere: The use of pyrophoric or air-sensitive reagents necessitates working under an inert atmosphere (e.g., Nitrogen or Argon) to prevent fire and reagent degradation.[5][16]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective laboratory safety relies on a multi-layered approach. The hierarchy of controls prioritizes the most effective measures to mitigate risk.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution: Where possible, substitute hazardous reagents with safer alternatives. For example, consider using less toxic solvents like 2-MeTHF instead of dioxane or toluene if the reaction chemistry allows.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from hazards.

    • Fume Hood: All manipulations of volatile, toxic, or flammable solvents, as well as the reaction setup itself, must be performed inside a certified chemical fume hood.[12][17]

    • Glovebox/Inert Atmosphere: Handling of pyrophoric catalysts like dry Pd/C or other highly air-sensitive reagents should be done in a glovebox or using Schlenk line techniques under an inert atmosphere.[5][12]

  • Administrative Controls: These are work policies and procedures that reduce risk.

    • Standard Operating Procedures (SOPs): This document serves as a basis for a site-specific SOP. All personnel must be trained on the SOP before commencing work.

    • Labeling: All containers must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times in the laboratory.

Personal Protective Equipment (PPE) Selection Guide
ProtectionSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against splashes of corrosive bases, irritating solvents, and projectiles. Goggles are required when a higher splash risk is present.
Hand Protection Nitrile gloves (check manufacturer's breakthrough time for specific solvents).[18]Provides a barrier against skin contact with toxic and irritating reagents. Contaminated gloves must be disposed of properly after use.[18]
Body Protection Flame-resistant lab coat.Protects against splashes and provides a barrier in case of a flash fire from flammable solvents.
Respiratory Not typically required if work is conducted in a fume hood. A respirator may be needed for large spills.[5]A properly functioning fume hood is the primary means of respiratory protection.

Detailed Experimental Protocols and Workflows

The following protocols integrate safety considerations at each step of a typical Suzuki-Miyaura coupling reaction.

Synthetic_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Disposal Risk_Assessment 1. Risk Assessment & SOP Review Reagent_Prep 2. Reagent Prep & Solvent Check Risk_Assessment->Reagent_Prep Proceed if safe Reaction_Setup 3. Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Transfer reagents Reaction_Execution 4. Reaction Execution (Controlled Heating) Reaction_Setup->Reaction_Execution Heat to T Workup 5. Quenching & Work-up Reaction_Execution->Workup Cool to RT Purification 6. Purification Workup->Purification Extract product Waste_Disposal 7. Waste Disposal Purification->Waste_Disposal Segregate waste

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Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Efficient Synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate, a key building block in pharmaceutical research, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of the catalytic cycle, offer a rationale for the selection of catalysts, ligands, and reagents, and present a detailed, field-proven laboratory protocol. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for constructing biaryl and heteroaryl structures, which are pivotal in the development of novel therapeutics.[1]

Introduction: The Strategic Importance of Biaryl Scaffolds

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.[2] Among the myriad of C-C bond-forming reactions, the palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling, has emerged as an indispensable tool.[3] Its development, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryl and heteroaryl moieties, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]

The target molecule, this compound, incorporates a pyridyl-benzene scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The Suzuki-Miyaura reaction is exceptionally well-suited for this synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[1][4] This guide will focus on the coupling of (3-(methoxycarbonyl)phenyl)boronic acid with a suitable 3-halo-6-methoxypyridine derivative.

Mechanistic Insight: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is crucial for troubleshooting and optimizing the reaction. The three fundamental steps are:

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition into the carbon-halogen bond of the aryl halide (e.g., 3-bromo-6-methoxypyridine). This step forms a square planar Pd(II) intermediate.[7] The choice of halide is critical; reactivity generally follows the trend I > Br > Cl.

  • Transmetalation: In this key step, the organic group from the organoboron reagent (the boronic acid) is transferred to the palladium center, displacing the halide. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[6][8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[5][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_intermediate1 R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_intermediate1 Oxidative Addition reductive_elimination Product R¹-R² oxidative_addition Aryl Halide R¹-X oxidative_addition->pd2_intermediate1 pd2_intermediate2 R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_intermediate1->pd2_intermediate2 Transmetalation boronic_acid Organoboron R²-B(OR)₂ boronic_acid->pd2_intermediate2 base Base (e.g., CO₃²⁻) base->pd2_intermediate1 pd2_intermediate2->pd0 Reductive Elimination pd2_intermediate2->reductive_elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Rationale for Reagent Selection

The success of the synthesis depends on the judicious selection of each component. Here, we outline the key considerations for coupling methyl 3-bromobenzoate with (6-methoxypyridin-3-yl)boronic acid .

ComponentSelection & Rationale
Aryl Halide Methyl 3-bromobenzoate: The bromide offers a good balance of reactivity and stability compared to the more reactive iodide or less reactive chloride. The ester functional group is well-tolerated by the palladium catalyst.
Organoboron Reagent (6-methoxypyridin-3-yl)boronic acid: Boronic acids are generally stable, crystalline solids that are easy to handle. The methoxy and pyridine functionalities are compatible with the reaction conditions.
Palladium Pre-catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable and widely used Pd(0) pre-catalyst that enters the cycle directly. Alternative: Pd(OAc)₂ with a phosphine ligand. Pd(II) pre-catalysts are reduced in situ to the active Pd(0) species.[5]
Ligand Triphenylphosphine (PPh₃): When using a pre-catalyst like Pd(OAc)₂, a ligand is essential. PPh₃ is a standard choice. For more challenging couplings (e.g., with aryl chlorides), bulkier, electron-rich ligands like SPhos, XPhos, or RuPhos can significantly improve reaction rates and yields.[9]
Base Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃): An aqueous solution of an inorganic base is required to activate the boronic acid for transmetalation.[6] Carbonates are effective, inexpensive, and easy to handle. For less reactive substrates, stronger bases like cesium carbonate (Cs₂CO₃) may be beneficial.
Solvent System 1,4-Dioxane/Water or Toluene/Water: A biphasic solvent system is common. The organic solvent (dioxane, toluene, or DME) solubilizes the organic reagents and the catalyst, while the aqueous phase dissolves the inorganic base.[6][10] Crucial Note: Solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 5 mmol scale.

4.1 Materials and Equipment

  • Methyl 3-bromobenzoate (1.075 g, 5.0 mmol, 1.0 equiv)

  • (6-Methoxypyridin-3-yl)boronic acid (0.917 g, 6.0 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.289 g, 0.25 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.38 g, 10.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (25 mL)

  • Deionized Water (5 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

4.2 Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis degas Degas Solvents (Ar bubbling, 30 min) solvents Add Degassed Solvents degas->solvents setup Combine Reagents in Flask inert Purge with Argon setup->inert inert->solvents reflux Heat to Reflux (e.g., 100 °C, 12-24 h) solvents->reflux cool Cool to RT reflux->cool extract Extract with EtOAc cool->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Figure 2: Step-by-step experimental workflow for the synthesis.

4.3 Step-by-Step Procedure

  • Solvent Degassing: Vigorously bubble argon gas through the 1,4-dioxane and deionized water for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-bromobenzoate (1.075 g), (6-methoxypyridin-3-yl)boronic acid (0.917 g), potassium carbonate (1.38 g), and Pd(PPh₃)₄ (0.289 g).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon for 5-10 minutes. This is a self-validating step; a yellow, homogeneous solution is expected, and the catalyst should not turn black (indicating decomposition).

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (25 mL) followed by the degassed deionized water (5 mL).

  • Reaction: Attach the reflux condenser (with an argon balloon or line at the top) and place the flask in a preheated heating mantle. Stir the mixture vigorously and heat to reflux (approx. 100-101 °C) for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots, quenching with water, and extracting with ethyl acetate. The disappearance of the methyl 3-bromobenzoate spot indicates completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate) is typically effective for separating the product from nonpolar impurities and baseline phosphine oxides.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo to yield this compound as a solid. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields of the desired product. The protocol provided herein is a robust starting point that can be adapted and optimized for various scales and related biaryl syntheses, underscoring the indispensable role of palladium catalysis in modern drug discovery and development.[1][2]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8, 384-414. [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Olson, A. R. V. (2018). PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. University of North Carolina at Chapel Hill. [Link]

  • National Institutes of Health. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • ChemRxiv. Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems. [Link]

  • RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

  • Semantic Scholar. Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

minimizing by-product formation in Methyl 3-(6-methoxypyridin-3-yl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate

A Guide to Minimizing By-Product Formation in Suzuki-Miyaura Cross-Coupling

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling reactions to synthesize this key intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions to minimize the formation of critical by-products.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[1][2][3] However, the reaction's complexity can lead to several undesired side reactions.[1] This guide will focus on the common synthetic route involving the coupling of an aryl halide with a boronic acid derivative and will address specific challenges encountered during this process.

The Synthetic Pathway and Primary By-Products

The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction between Methyl 3-bromobenzoate and (6-methoxypyridin-3-yl)boronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base.

While this reaction can be highly efficient, several recurring by-products can complicate purification and reduce yields. Understanding these by-products is the first step toward their elimination.

Common By-Products:

  • Homocoupling Product (Bipyridine): 2,2'-dimethoxy-5,5'-bipyridine, formed from the coupling of two molecules of (6-methoxypyridin-3-yl)boronic acid.

  • Protodeboronation Product: Methoxy-pyridine, resulting from the replacement of the boronic acid group with a hydrogen atom.[4]

  • Dehalogenation Product: Methyl benzoate, formed by the replacement of the bromine atom on Methyl 3-bromobenzoate with a hydrogen atom.[1]

  • Hydrolysis of Ester: 3-(6-methoxypyridin-3-yl)benzoic acid, which can occur if the reaction conditions are too harsh or during aqueous work-up.

Visualizing the Reaction and Side Reactions

The following diagram illustrates the desired catalytic cycle and the points where it can diverge to form common by-products.

Suzuki_Byproducts cluster_main_cycle Desired Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Common By-product Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2) PdII->Transmetal Homocoupling Homocoupling (Ar'-Ar') PdII->Homocoupling O2 Mediated Dehalogenation Dehalogenation (Ar-H) PdII->Dehalogenation H- source (e.g., solvent, base) DiarylPd Ar-Pd(II)-Ar' Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product Protodeboronation Protodeboronation (Ar'-H) BoronicAcid Ar'-B(OR)2 BoronicAcid->Protodeboronation H+ (e.g., from H2O) troubleshooting_workflow start Analyze Crude Reaction Mixture (HPLC/LCMS) purity_check Is Product >95% Pure? start->purity_check end_node Proceed to Purification purity_check->end_node Yes byproduct_id Identify Major By-product purity_check->byproduct_id No homocoupling Homocoupling (Ar'-Ar') byproduct_id->homocoupling Bipyridine protodeboronation Protodeboronation (Ar'-H) byproduct_id->protodeboronation Methoxy-pyridine other Low Conversion / Decomposition byproduct_id->other Other solve_homocoupling Improve Degassing (Freeze-Pump-Thaw) Use Pd(0) source homocoupling->solve_homocoupling solve_proto Use Boronic Ester (Bpin/MIDA) Screen Weaker Base (K2CO3) Lower Temperature protodeboronation->solve_proto solve_other Screen Ligand (e.g., XPhos) Screen Solvent (e.g., Toluene) Check Reagent Purity other->solve_other rerun Re-run Optimized Reaction solve_homocoupling->rerun solve_proto->rerun solve_other->rerun rerun->start

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Technical Support Center: Optimizing Catalyst Loading for Methyl 3-(6-methoxypyridin-3-yl)benzoate Suzuki Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction to synthesize Methyl 3-(6-methoxypyridin-3-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven insights. Our goal is to help you navigate the complexities of this specific transformation, with a focus on optimizing palladium catalyst loading to improve efficiency, reduce costs, and ensure reproducibility.

Core Reaction Overview

The target transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling between an aryl halide (typically methyl 3-bromobenzoate or 3-iodobenzoate) and a heteroaryl boronic acid or ester (like 6-methoxypyridin-3-ylboronic acid).

G cluster_product Product cluster_conditions Reaction Conditions R1 Methyl 3-bromobenzoate C1 Pd Catalyst + Ligand Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O, Toluene) R1_R2_plus + R2 6-methoxypyridin-3-ylboronic acid P1 This compound C1->P1

Caption: Synthesis of this compound via Suzuki Coupling.

The efficiency of this reaction hinges on a stable and active catalytic cycle. Optimizing the catalyst loading is not merely about cost reduction; it's about minimizing side reactions and simplifying purification.[1] High turnover numbers (TONs) are achievable, but several factors can inhibit catalyst performance, especially when working with heteroaromatic substrates.[2]

The Suzuki-Miyaura Catalytic Cycle: A Refresher

Understanding the mechanism is key to troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. Each step has unique requirements that influence your choice of catalyst, ligand, base, and solvent.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) R¹-Pd(II)-X (L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (+ R¹-X) Ar-Pd(II)-OR'(L2) R¹-Pd(II)-OR' (L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Metathesis (+ Base) Ar-Pd(II)-Ar'(L2) R¹-Pd(II)-R² (L₂) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (+ R²-B(OR)₃⁻) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (- R¹-R²)

Caption: The Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Cycle.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format.

Q1: My reaction yield is very low or has stalled completely. Where should I start?

A low or non-existent yield is the most common issue. The root cause is almost always related to an inactive catalyst. Let's break down the potential reasons.

  • Cause A: Ineffective Catalyst Activation or Deactivation

    • The "Why": The active catalyst is a Pd(0) species. Many palladium sources (precatalysts) are in the Pd(II) state (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and require in-situ reduction to Pd(0) to enter the catalytic cycle. If this reduction fails or if the active Pd(0) is deactivated (e.g., by oxidation or aggregation), the reaction will stall.[3] Heterocyclic substrates containing Lewis basic nitrogen atoms, like your 6-methoxypyridine, are known to coordinate to the palladium center, potentially poisoning the catalyst.[4]

    • Solution Workflow:

      • Ensure Rigorous Inert Conditions: Deoxygenate your solvent and reaction vessel thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.

      • Switch to a Pre-formed Pd(0) Source: If you suspect issues with in-situ reduction, use a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Consider a Modern Precatalyst: Use a well-defined precatalyst designed for stability and controlled activation. Buchwald or PEPPSI-type precatalysts are excellent choices as they are often more resistant to deactivation.[4]

      • Counteract Pyridine Inhibition: The Denmark group has shown that adding a Lewis acid like trimethyl borate can bind to Lewis basic heterocycles, preventing them from poisoning the palladium catalyst.[4] This is highly relevant for your specific reaction.

  • Cause B: Sub-optimal Ligand Choice

    • The "Why": The ligand is not just a spectator; it directly influences the catalyst's reactivity and stability.[6] Electron-rich and sterically bulky phosphine ligands are generally preferred because they promote both the oxidative addition and the final reductive elimination steps.[4][6] For challenging substrates like heteroaryl chlorides or electron-rich aryl bromides, the right ligand is critical.

    • Solution Workflow:

      • Increase Ligand Bulk/Electron-Donating Ability: If using a simple ligand like PPh₃, switch to a more effective one. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphine ligands (e.g., P(tBu)₃) are excellent starting points.[6][7]

      • Check the Pd:Ligand Ratio: For monodentate phosphine ligands, a ratio of 1:2 to 1:4 (Pd:Ligand) is typical. An excess of ligand can sometimes stabilize the catalyst, but too much can inhibit the reaction by creating coordinatively saturated metal centers.

  • Cause C: Incorrect Base or Insufficient Amount

    • The "Why": The base is not just a pH adjuster; it is a stoichiometric reagent crucial for the transmetalation step.[8][9] It activates the organoboron compound by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is the species that transfers its organic group to the palladium center.[9][10]

    • Solution Workflow:

      • Screen Different Bases: If a weak base like K₂CO₃ fails, try a stronger base like K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact the reaction rate.

      • Ensure Sufficient Equivalents: Use at least 2-3 equivalents of the base relative to the limiting reagent.

      • Consider Solubility: The base must have some solubility in the reaction medium to be effective. K₃PO₄ is often a good choice in aqueous solvent mixtures like dioxane/water.

Q2: I have to use a very high catalyst loading (>2 mol%) to get a decent conversion. How can I reduce it?

High catalyst loading is a sign of an inefficient system or the presence of catalyst poisons. The goal is to maximize the Turnover Number (TON) and Turnover Frequency (TOF).

  • The "Why": Trace impurities in starting materials, solvents, or even from the glassware can act as catalyst poisons. Water content can also be a double-edged sword; while often necessary for boronic acid activation, incorrect amounts can promote side reactions.

  • Solution Workflow:

    • Purify Starting Materials: Ensure your methyl 3-bromobenzoate and 6-methoxypyridin-3-ylboronic acid are pure. Impurities from previous synthetic steps can contain functional groups that inhibit palladium.

    • Use High-Purity Solvents: Use anhydrous or HPLC-grade solvents to minimize contaminants.

    • Optimize Temperature and Time: Sometimes, a reaction appears to require high loading simply because it hasn't been run long enough or at a high enough temperature to go to completion with lower loading. Monitor the reaction over time to find the optimal point.

    • Re-evaluate the Catalyst System: An inefficient catalyst/ligand pair will naturally require higher loading. A small screening of different ligands (see Q1B) can often lead to a system that is effective at much lower concentrations (e.g., 0.1 to 0.5 mol%).[11][12]

Q3: My reaction is producing significant side products, such as homocoupling of the boronic acid or protodeborylation. What is causing this?

Side product formation complicates purification and reduces the yield of your desired product.[4]

  • Cause A: Protodeborylation (Boronic acid replaced by -H)

    • The "Why": This occurs when the boronic acid reacts with a proton source (often water) before it can transmetalate to the palladium center. Heteroaryl boronic acids can be particularly prone to this decomposition pathway.[2]

    • Solution Workflow:

      • Use a Boronic Ester: Pinacol (Bpin) or neopentyl glycol esters are significantly more stable towards protodeborylation than the corresponding boronic acids.[4]

      • Minimize Water Content (if using esters): While some water is often needed for boronic acids, boronic esters can sometimes be run under anhydrous conditions with specific bases like TMSOK.[4]

      • Increase Reaction Rate: A more active catalyst system that promotes faster transmetalation will outcompete the slower decomposition pathway.

  • Cause B: Homocoupling (Glaser-type side reaction)

    • The "Why": This side reaction, forming a bi-aryl from two molecules of the boronic acid, is often promoted by the presence of oxygen and an inappropriate base.

    • Solution Workflow:

      • Rigorous Degassing: As mentioned before, scrupulously remove oxygen from the reaction mixture.[5]

      • Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling. Screening different conditions is the most effective approach.

Data & Recommended Starting Conditions

Use the following tables as a starting point for your optimization experiments.

Table 1: Recommended Starting Conditions for Catalyst/Ligand Screening

ComponentRecommendation A (Standard)Recommendation B (For Challenging Substrates)Rationale
Pd Source Pd(OAc)₂Buchwald G3 PrecatalystG3 precatalysts offer high stability and reliable activation.
Ligand PPh₃SPhos or XPhosBulky, electron-rich ligands accelerate key steps in the cycle.[6][7]
Catalyst Loading 1-2 mol %0.5-1 mol %A more active system allows for lower catalyst loading.[1]
Pd:Ligand Ratio 1:2.2N/A (Pre-formed)Ensures sufficient ligand to stabilize the active species.
Base K₂CO₃ (3 equiv.)K₃PO₄ (3 equiv.)K₃PO₄ is a stronger base, often more effective.
Solvent Dioxane / H₂O (4:1)Toluene or 2-MeTHFAnhydrous conditions can sometimes suppress side reactions.
Temperature 80-100 °C80-110 °CHigher temperatures can increase reaction rates.

Table 2: Common Bases and Solvents

BaseSolvent System CompatibilityNotes
Na₂CO₃ / K₂CO₃ Dioxane/H₂O, Toluene/EtOH/H₂OStandard, moderately strong bases.
K₃PO₄ Dioxane/H₂O, TolueneStronger, non-nucleophilic base. Good for many systems.
Cs₂CO₃ Dioxane, Toluene, DMFVery effective but more expensive. Often used for difficult couplings.
KF THF, TolueneMild base, useful if your molecule has base-sensitive functional groups like esters.[10]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening

This protocol is designed for a small-scale screening experiment in parallel reaction vials.

  • Preparation: In an inert atmosphere glovebox, add the palladium source and ligand to separate stock solutions in the chosen solvent (e.g., Dioxane). This ensures accurate dispensing of small quantities.

  • Vial Setup: To each reaction vial, add methyl 3-bromobenzoate (1.0 equiv.), 6-methoxypyridin-3-ylboronic acid (1.2 equiv.), and the chosen base (3.0 equiv.).

  • Catalyst Addition: Add the appropriate volume of the catalyst/ligand stock solution to each vial to achieve the desired mol %.

  • Reaction: Add the bulk solvent, seal the vials, remove from the glovebox, and place in a pre-heated reaction block at the desired temperature.

  • Monitoring: After the set time (e.g., 2, 6, 12, 24 hours), take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine conversion.

Protocol 2: Troubleshooting Workflow for Low Yield

Troubleshooting Start Low or No Yield Observed CheckInert Step 1: Verify Inert Atmosphere (Degas solvent, use Ar/N₂) Start->CheckInert ChangeCatalyst Step 2: Change Catalyst System - Use Pd(0) source (e.g., Pd(PPh₃)₄) - Use modern precatalyst (e.g., Buchwald G3) CheckInert->ChangeCatalyst If no improvement Success Reaction Optimized CheckInert->Success If improved ChangeLigand Step 3: Screen Ligands (e.g., SPhos, XPhos) ChangeCatalyst->ChangeLigand If no improvement ChangeCatalyst->Success If improved ChangeBase Step 4: Screen Bases (e.g., K₃PO₄, Cs₂CO₃) ChangeLigand->ChangeBase If no improvement ChangeLigand->Success If improved CheckBoron Step 5: Check Boron Source - Use a more stable boronic ester (Bpin) - Check purity ChangeBase->CheckBoron If no improvement ChangeBase->Success If improved AddLewisAcid Step 6 (Pyridine Specific): Add Trimethyl Borate to counter catalyst poisoning CheckBoron->AddLewisAcid If no improvement CheckBoron->Success If improved AddLewisAcid->Success If improved

Caption: Systematic Troubleshooting Workflow for Low-Yield Suzuki Reactions.

References
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki reaction. (2024). Wikipedia. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (2022). MDPI. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2015). ACS Publications. [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (n.d.). ResearchGate. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2018). ACS Publications. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2019). RSC Publishing. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2014). PMC - NIH. [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]

Sources

troubleshooting poor yield in the synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important biaryl scaffold in their work. The synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, is robust yet susceptible to challenges that can lead to poor yields and complex purification.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the chemical reasoning behind each recommendation, empowering you to diagnose and solve problems effectively.

Core Reaction Scheme: Suzuki-Miyaura Coupling

The synthesis of this compound typically involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron reagent. The two most common pathways are illustrated below:

  • Route A: Coupling of Methyl 3-bromobenzoate with (6-methoxypyridin-3-yl)boronic acid.

  • Route B: Coupling of 3-bromo-6-methoxypyridine with (3-(methoxycarbonyl)phenyl)boronic acid.

While both routes are viable, this guide will address issues common to both approaches.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Fundamental Issues - Low or No Product Formation
Q1: My reaction shows minimal to no conversion of my starting materials. What are the most critical initial checkpoints?

Low or no conversion is often traced back to the deactivation of the palladium catalyst or the quality of the reagents. Before making significant changes to the reaction conditions, meticulously verify the following foundational elements.

A1: Critical Initial Checkpoints

  • Inert Atmosphere Integrity: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen.[1] Inadequate degassing or a leaky reaction setup allows oxygen to enter, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote undesirable side reactions like the homocoupling of boronic acids.[2]

    • Protocol: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Catalyst Activity (Pre-catalyst vs. Active Catalyst): Many reactions use a Pd(II) pre-catalyst, such as Palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[2] This reduction is often accomplished by a phosphine ligand, but if the ligand is oxidized or the pre-catalyst is old, this activation may fail.

    • Recommendation: If using a Pd(II) source, ensure your phosphine ligand is of high purity. Alternatively, consider using a pre-formed, air-stable Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to bypass the in situ reduction step and ensure a known quantity of active catalyst is present from the start.[3]

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition over time, particularly through a process called protodeborylation where the C-B bond is cleaved by moisture or protic solvents.[2] This is especially true for electron-rich heteroaryl boronic acids. Visually inspect your boronic acid; it should be a clean, free-flowing solid.

    • Aryl Halide: Ensure the purity of your aryl halide. Impurities can sometimes interfere with the catalyst.

    • Base: The base should be finely powdered and anhydrous. Clumps can lead to inconsistent results due to poor solubility and surface area.[1]

Q2: I'm observing significant decomposition of my boronic acid, leading to low yields. How can I identify and prevent this?

This is a classic Suzuki coupling issue known as protodeborylation. It is the hydrolysis of the carbon-boron bond, converting your boronic acid into an unreactive arene (e.g., 2-methoxypyridine), which terminates the catalytic cycle for that molecule.

A2: Identifying and Preventing Protodeborylation

  • Mechanism: Protodeborylation is often accelerated by excess water, acidic or basic conditions, and elevated temperatures, particularly with heteroaryl boronic acids which can be less stable.[2]

  • Troubleshooting Steps:

    • Use a Boronic Ester: The most effective solution is to replace the boronic acid with a more stable boronic ester derivative, such as a pinacol ester (e.g., 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine).[1][2] These are generally more robust towards premature hydrolysis.

    • Control Water Content: While a small amount of water can be beneficial or necessary for some Suzuki protocols (especially with inorganic bases), excess water can promote protodeborylation. If using anhydrous solvents, ensure they are truly dry.

    • Use Milder Bases: Strong bases can sometimes accelerate decomposition. Consider screening milder bases like K₂CO₃ or even potassium fluoride (KF).[4]

    • Use Fresh Reagents: Always use fresh, high-purity boronic acid. If you suspect degradation, you can re-purify it or synthesize it fresh.

Q3: My reaction is producing the correct product, but the yield is consistently low, and I see a significant amount of a dehalogenated byproduct (e.g., methyl benzoate). What causes this?

The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction where the aryl halide is reduced instead of coupled.[1]

A3: Understanding and Mitigating Dehalogenation

  • Mechanism: After the initial oxidative addition of the aryl halide to the Pd(0) center, the resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. Reductive elimination of Ar-H then occurs, producing the dehalogenated byproduct and regenerating a Pd(0) species.[2]

  • Potential Hydride Sources:

    • Solvents: Alcohols or even trace water can act as hydride sources.

    • Bases: Certain bases or their breakdown products can furnish hydrides.

    • Reagents: Impurities in the starting materials or boronic acid decomposition pathways can generate hydride species.

  • Troubleshooting Strategies:

    • Scrutinize Solvents and Reagents: Ensure you are using high-purity, anhydrous solvents if the protocol calls for them.

    • Optimize the Base: The choice of base can influence this side reaction. Screen different bases; sometimes a weaker or different class of base (e.g., a phosphate like K₃PO₄ instead of a carbonate) can suppress this pathway.

    • Adjust the Ligand: The ligand on the palladium center can influence the relative rates of the desired transmetalation versus the undesired dehalogenation. Using bulkier, more electron-rich phosphine ligands (e.g., Buchwald-type ligands) can sometimes favor the productive coupling pathway.[5]

Part 2: Product-Specific Issues - Ester Hydrolysis
Q4: A major impurity in my crude product is the carboxylic acid, 3-(6-methoxypyridin-3-yl)benzoic acid. Why is my methyl ester being hydrolyzed, and how can I stop it?

This is the most critical product-specific issue for this synthesis. The methyl ester functional group is a base-labile protecting group. The basic conditions required for the Suzuki coupling can also catalyze the saponification (hydrolysis) of your ester to the corresponding carboxylate salt.[6][7][8]

A4: Preventing Ester Saponification

  • Causality: The hydroxide ions (present in equilibrium with bases like carbonates in water) or other strong bases can attack the electrophilic carbonyl carbon of the ester.[6] This is exacerbated by high temperatures and long reaction times. The resulting carboxylate is unreactive and must be re-esterified in a separate step, lowering the overall efficiency.

  • Hierarchical Troubleshooting Protocol:

    • Use a Milder Base: This is the most effective first step. Strong bases like NaOH or KOH are highly likely to cause saponification. Switch to a weaker inorganic base. A comparative table is provided below. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good starting points. Potassium phosphate (K₃PO₄) is also an excellent choice and is known to be effective at lower temperatures.[5][9]

    • Lower the Reaction Temperature: High temperatures accelerate both the Suzuki coupling and the hydrolysis. Once you have a suitable catalyst/base system, try to run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C instead of >100 °C).

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, work up the reaction immediately. Prolonged heating after completion will only increase the amount of hydrolysis.

    • Consider Anhydrous Conditions: Using a base like potassium fluoride (KF) in an anhydrous solvent (e.g., THF, Dioxane) can sometimes effect the coupling while minimizing the presence of hydroxide ions that cause hydrolysis.[4]

Base Typical Strength Propensity for Ester Hydrolysis Notes
NaOH, KOHStrongVery HighGenerally not recommended for substrates with base-labile esters.
K₂CO₃, Cs₂CO₃ModerateModerateExcellent starting point. Cs₂CO₃ is more soluble and often more effective.[9]
K₃PO₄ModerateLow to ModerateOften allows for lower reaction temperatures and is highly effective.[5]
KFWeakVery LowCan be effective, especially under anhydrous conditions.[4]
Part 3: Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle

Understanding the core mechanism is key to effective troubleshooting. The cycle involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)L₂-OR pdiia->pdiib Ligand Exchange pdiic Ar¹-Pd(II)L₂-Ar² pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product Ar¹-Ar² (Product) pdiic->product aryl_halide Ar¹-X (e.g., Methyl 3-bromobenzoate) aryl_halide->pdiia base Base (e.g., K₂CO₃) base->pdiib boronic Ar²-B(OH)₂ boronic->pdiic Troubleshooting_Workflow start Low Yield Observed check_basics Check Fundamentals: 1. Inert Atmosphere? 2. Reagent Purity? 3. Active Catalyst? start->check_basics basics_ok Basics Confirmed OK check_basics->basics_ok Yes basics_bad Fix Foundational Issues: - Degas Solvents - Use Fresh Reagents - Try Pd(0) Catalyst check_basics->basics_bad No analyze_byproducts Analyze Crude Mixture by LC-MS / NMR basics_ok->analyze_byproducts hydrolysis Ester Hydrolysis? (Carboxylic Acid Seen) analyze_byproducts->hydrolysis dehalogenation Dehalogenation? (e.g., Methyl Benzoate) hydrolysis->dehalogenation No fix_hydrolysis Action: 1. Use Milder Base (K₃PO₄, K₂CO₃) 2. Lower Temperature 3. Reduce Reaction Time hydrolysis->fix_hydrolysis Yes homocoupling Homocoupling? dehalogenation->homocoupling No fix_dehalogenation Action: 1. Change Ligand (e.g., Buchwald) 2. Screen Solvents/Bases dehalogenation->fix_dehalogenation Yes no_conversion Mainly Unreacted Starting Materials homocoupling->no_conversion No fix_homocoupling Action: 1. Improve Degassing 2. Use Pd(0) Source Directly homocoupling->fix_homocoupling Yes fix_conversion Action: 1. Screen Catalysts/Ligands 2. Increase Temperature 3. Change Solvent no_conversion->fix_conversion Yes

Caption: A decision-making workflow for troubleshooting poor yields.

References
  • Wikipedia. Suzuki reaction. [Link]

  • Couto, I., et al. (2021). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Leconte, N., et al. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • The Synthetic Chemist. (2024). Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. (2019). Optimization of reaction conditions for Suzuki coupling. [Link]

  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?[Link]

  • ACS Catalysis. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

  • Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?[Link]

  • ResearchGate. (2012). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?[Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Myers, A. The Suzuki Reaction. Harvard University. [Link]

  • The Journal of Organic Chemistry. (2002). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]

  • ResearchGate. (2019). Side reactions of Suzuki cross-coupling. [Link]

  • Pereira, G. (2021). Suzuki Coupling Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Royal Society of Chemistry. (2004). Hydrolysis and saponification of methyl benzoates. [Link]

Sources

how to improve the purity of crude Methyl 3-(6-methoxypyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Purifying Crude Methyl 3-(6-methoxypyridin-3-yl)benzoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of this compound. As Senior Application Scientists, we understand that achieving high purity is critical for reliable downstream applications. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate common purification hurdles.

Understanding the Chemistry: The Suzuki-Miyaura Coupling

This compound is commonly synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms a crucial carbon-carbon bond between an aryl halide and an organoborane compound.[2][3] While powerful, this reaction is known to generate a characteristic profile of impurities that can complicate purification. Understanding the reaction mechanism is the first step in effective troubleshooting.

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Side reactions at any of these stages can lead to byproducts.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_impurities Common Impurity Origins Pd(0) Pd(0) Int1 R¹-Pd(II)-X Pd(0)->Int1 Oxidative Addition (R¹-X) Pd_Residue Palladium Residues Pd(0)->Pd_Residue Int2 R¹-Pd(II)-R² Int1->Int2 Transmetalation (R²-B(OR)₂) Homocoupling Homocoupling (R²-R²) Int1->Homocoupling Side Reaction (e.g., with O₂) Int2->Pd(0) Reductive Elimination Product R¹-R² Int2->Product StartingMaterials Unreacted Starting Materials (R¹-X, R²-B(OR)₂) caption Fig 1: Suzuki Coupling & Impurity Formation

Fig 1: Simplified Suzuki catalytic cycle and points of impurity generation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

Your crude product likely contains a mixture of substances originating from the Suzuki coupling reaction. Identifying these is key to selecting a purification strategy. Common impurities include:

  • Unreacted Starting Materials: Methyl 3-bromobenzoate and (6-methoxypyridin-3-yl)boronic acid (or its ester equivalent).

  • Homocoupled Byproducts: Biphenyl-type impurities formed from the coupling of two boronic acid molecules (e.g., 2-methoxy-5-(6-methoxypyridin-3-yl)pyridine). This is often exacerbated by the presence of oxygen in the reaction mixture.[1][4]

  • Palladium Catalyst Residues: The palladium catalyst can precipitate as palladium black or remain in solution, causing discoloration (gray, black) of the crude product.

  • Inorganic Salts: Byproducts such as borates and salts (e.g., sodium carbonate, potassium phosphate) are formed during the reaction and work-up.[2] These are typically water-soluble.[2]

Q2: I've just finished my reaction. What is the very first purification step?

The initial "work-up" is crucial for removing the bulk of impurities before more refined techniques like chromatography or recrystallization. A standard work-up involves:

  • Filtration: After cooling the reaction, filter the mixture through a pad of Celite® (diatomaceous earth) to remove the insoluble palladium catalyst.[5]

  • Aqueous Wash/Extraction: Transfer the filtrate to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine (saturated NaCl solution). This removes water-soluble inorganic salts and boronic acid byproducts.[5][6]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[5]

This process should yield a crude solid or oil, which is now ready for high-purity purification.

Q3: Should I use recrystallization or column chromatography?

The choice depends on the nature of your crude product and the impurities present.

  • Recrystallization is ideal when your crude product is a solid and the impurities have different solubility profiles from your desired compound. It is often faster and more scalable than chromatography.

  • Column Chromatography is more versatile and is the method of choice when dealing with oily products, or when impurities have very similar polarities to the desired product and cannot be separated by recrystallization.[7]

Purification_Decision_Tree Start Crude Product (Post-Workup) IsSolid Is the product a solid? Start->IsSolid TLC Run TLC with several solvent systems IsSolid->TLC Yes Chromatography Proceed with Flash Column Chromatography IsSolid->Chromatography No (Oily) GoodSeparation Are impurities and product well-separated? TLC->GoodSeparation Recrystallization Proceed with Recrystallization GoodSeparation->Recrystallization Yes (Different Rf values) GoodSeparation->Chromatography No (Similar Rf values) OptimizeTLC Optimize TLC solvent system

Fig 2: Decision workflow for selecting a purification method.
Q4: How do I check the purity of my final product?

Purity should be assessed using multiple analytical techniques:

  • Thin Layer Chromatography (TLC): A quick check to see if a single spot is observed.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., >99% area).[6][8] This is an industry-standard method for quality control.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities if they are at a significant level (>1-5%).[10]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for a solid compound.

Troubleshooting Guide

Recrystallization Issues
Problem Potential Cause Solution
Low Recovery/Yield 1. Too much solvent was used.[11]2. The solution was not cooled sufficiently or for long enough.3. The compound is too soluble in the chosen solvent even when cold.1. Evaporate some solvent and attempt to recrystallize again.2. Cool the flask in an ice bath for an extended period (30+ minutes).3. Add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then warm to re-dissolve and cool slowly. An ethanol/water mixture is a common choice for moderately polar compounds.[12]
Product "Oils Out" instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities.1. Choose a lower-boiling point solvent.2. Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. If this fails, the product may require preliminary purification by column chromatography.
Product is Still Impure (e.g., poor color, broad melting point) 1. Impurities co-crystallized with the product.2. The cooling process was too rapid, trapping impurities.1. Perform a second recrystallization.2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to smaller, less pure crystals.[11]
Column Chromatography Issues
Problem Potential Cause Solution
Poor Separation (Overlapping Spots/Fractions) 1. The solvent system (mobile phase) is not optimized.2. The column was packed improperly (air bubbles, channels).3. The column was overloaded with too much crude material.1. The ideal Rf value for the target compound on TLC is ~0.35.[13] If the Rf is too high, add a less polar solvent (e.g., more hexane). If too low, add a more polar solvent (e.g., more ethyl acetate).2. Repack the column carefully, ensuring a homogenous slurry and a level bed of silica.3. Use a larger column or run multiple smaller columns. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Streaking or "Tailing" of Spots on TLC/Column 1. The compound is too acidic or basic for standard silica gel.2. The sample was loaded in a solvent that is too polar.1. Add a small amount of a modifier to the mobile phase. For basic compounds like pyridines, add ~0.1-1% triethylamine (Et₃N). For acidic compounds, add ~1% acetic acid.2. Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column.[13]
Product is not Eluting from the Column 1. The mobile phase is not polar enough.1. Gradually increase the polarity of the mobile phase. For example, start with 10% Ethyl Acetate in Hexane and slowly increase the concentration of Ethyl Acetate.

Experimental Protocols

Protocol 1: General Work-Up for Suzuki Coupling Reaction
  • Cooling: Once the reaction is complete (monitored by TLC or LCMS), allow the reaction vessel to cool to room temperature.

  • Celite Filtration: Prepare a small plug of Celite® in a Büchner or Hirsch funnel. Wet the pad with the reaction solvent (e.g., toluene, dioxane). Pour the reaction mixture through the Celite pad to filter out the palladium catalyst. Wash the pad with a small amount of fresh solvent to ensure all product is collected.[5]

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with a suitable extraction solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Washing: Wash the organic layer with an equal volume of deionized water to remove water-soluble byproducts. If a base like Na₂CO₃ or K₃PO₄ was used, a wash with a dilute acid (e.g., 1M HCl) may be beneficial, followed by a water wash. Finish with a brine wash to aid in the removal of water from the organic layer.[6]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

Protocol 2: Recrystallization of this compound

This protocol is a starting point and may require optimization.

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find one where it is soluble when hot but sparingly soluble when cold. An ethanol/water mixture is often a good starting point.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[11] This should be done on a hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities (like residual catalyst), perform a hot filtration through a fluted filter paper to remove them.[14]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[15]

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Flash Column Chromatography
  • Select Mobile Phase: Use TLC to determine an appropriate solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.3-0.4.[13]

  • Pack the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top.[13]

  • Load the Sample: Dissolve your crude product in the minimum amount of mobile phase. Carefully apply the solution to the top of the silica gel.

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or bulb) to begin eluting the compounds.

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ma, D., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(7), 1544-1553. [Link]

  • Ma, D., et al. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • PubChem. (n.d.). 3-(6-Methoxypyridin-3-yl)-5-methylbenzoic acid. [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

  • YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. [Link]

  • RSC Education. (n.d.). Nitration of methyl benzoate. [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • World Journal of Pharmaceutical Research. (2022). A comprehensive review on identification, isolation, characterization and synthesis of impurities in API’s. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • Chemsrc. (n.d.). Methyl benzoate. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Wikipedia. (n.d.). Methyl benzoate. [Link]

  • CDC Stacks. (n.d.). Supporting Information. [Link]

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • ScenTree. (n.d.). Methyl benzoate (CAS N° 93-58-3). [Link]

  • Beilstein Journals. (n.d.). Supporting information. [Link]

  • YouTube. (2019). Recrystallization of methyl nitrobenzoate. [Link]

Sources

resolving solubility issues of Methyl 3-(6-methoxypyridin-3-yl)benzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 3-(6-methoxypyridin-3-yl)benzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in organic solvents. Our approach is rooted in first principles of physical organic chemistry to provide not just solutions, but a framework for understanding the underlying molecular behavior.

Understanding the Molecule: A Tale of Two Moieties

The solubility characteristics of this compound are governed by its distinct structural features. The molecule is a biaryl-type system, which can be dissected into two key regions:

  • The Methyl Benzoate Moiety : This part of the molecule is relatively non-polar and contributes to its solubility in a wide range of common organic solvents.[1][2][3] Esters like methyl benzoate are generally miscible with solvents such as ethers, and soluble in alcohols and chlorinated solvents.[3][4][5]

  • The 6-Methoxypyridine Moiety : The pyridine ring introduces polarity and a basic nitrogen atom, which can act as a hydrogen bond acceptor. The methoxy group is a weak polar feature. While the pyridine nitrogen can enhance solubility in more polar or protic solvents, the overall flat, rigid structure of the biaryl system can lead to strong crystal lattice packing. This high lattice energy is often the primary barrier to dissolution, requiring significant energy input from solvent-solute interactions to overcome.

The interplay between the non-polar benzoate ring and the polar pyridine ring, combined with a rigid structure, dictates its nuanced solubility profile. The principle of "like dissolves like" is a useful starting point, but the compound's rigidity necessitates a more detailed troubleshooting approach.[6][7]

Troubleshooting Workflow for Solubility Issues

This workflow provides a systematic approach to resolving solubility challenges, from initial solvent screening to advanced techniques.

G cluster_0 start Begin Dissolution Protocol select_solvent Step 1: Initial Solvent Selection (Refer to Table 1) start->select_solvent test_solubility Step 2: Perform Standard Dissolution Test (Protocol 1) select_solvent->test_solubility decision1 Is Compound Fully Dissolved? test_solubility->decision1 success Success! Proceed with Experiment decision1->success Yes troubleshoot Step 3: Apply Energy Input decision1->troubleshoot No decision2 Is Compound Dissolved? troubleshoot->decision2 decision2->success Yes cosolvent Step 4: Use a Co-Solvent System (Protocol 2) decision2->cosolvent No decision3 Is Compound Dissolved? cosolvent->decision3 decision3->success Yes strong_solvent Step 5: Use Minimal Strong Aprotic Solvent (e.g., DMSO) decision3->strong_solvent No end_fail Re-evaluate Experiment (Consider derivatization or alternative formulation) strong_solvent->end_fail

Caption: A logical workflow for troubleshooting solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am working with this compound for the first time. Which organic solvents should I try first?

A1: Start with solvents that balance polarity and hydrogen bonding capability to interact with both ends of the molecule. The goal is to find a solvent that effectively disrupts the crystal lattice. Based on the molecule's structure, a good starting point is moderately polar solvents.

Causality: The methyl benzoate portion suggests solubility in non-polar to moderately polar solvents, while the methoxypyridine portion prefers more polar environments. Chlorinated solvents are often effective for aromatic compounds, and small alcohols can offer beneficial hydrogen bonding interactions.

Data Table 1: Recommended Initial Solvents for Screening

Solvent Class Polarity (Relative) Boiling Point (°C) Rationale & Key Considerations
Dichloromethane (DCM) Chlorinated Medium 40 Excellent for dissolving aromatic rings. Its volatility is useful for easy removal, but concentrated solutions may be unstable upon solvent evaporation.
Tetrahydrofuran (THF) Ether Medium 66 A good general-purpose polar aprotic solvent. Its ether oxygen can act as a hydrogen bond acceptor for any trace water and interact with the pyridine ring.
Acetonitrile (MeCN) Nitrile High 82 A polar aprotic solvent that can solvate the polar pyridine moiety effectively.
Ethyl Acetate (EtOAc) Ester Medium 77 "Like dissolves like" principle applies due to the ester group in the target molecule.[1] Often a good choice for chromatography and workup.
Methanol (MeOH) Alcohol High 65 A polar protic solvent. The hydroxyl group can hydrogen bond with the pyridine nitrogen, aiding dissolution. However, it may be a poor solvent for the non-polar part on its own. Often used as a co-solvent.[8]

| Toluene | Aromatic | Low | 111 | Solvates the aromatic rings through pi-pi stacking. May require heating. Useful for reactions run at higher temperatures. |

Q2: My compound won't dissolve in my chosen solvent at room temperature. What are the next steps?

A2: If initial dissolution fails, the next step is to introduce energy into the system to overcome the activation energy barrier of dissolution (i.e., the crystal lattice energy).

  • Gentle Heating: Warming the mixture can significantly increase solubility.[9] Use a water bath or heating mantle and stir. Trustworthiness Check: Always ensure the temperature is well below the solvent's boiling point to prevent solvent loss and below the compound's degradation temperature. After cooling, check for precipitation. If the compound crashes out, the solution was supersaturated and may not be stable for your experiment.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area available for solvation.[9] This is a mechanical, not thermal, energy input and is useful for compounds that may be heat-sensitive.

Protocol 1: Standard Dissolution Test
  • Weigh 5-10 mg of this compound into a clean glass vial.

  • Add 1 mL of the selected solvent (see Table 1).

  • Vortex the mixture vigorously for 1 minute at room temperature.

  • Observe for undissolved solid. If solid remains, proceed to the next step.

  • Place the vial in a sonicator bath for 10 minutes. Observe again.

  • If solid still remains, warm the vial to 40-50°C with continuous stirring for 15 minutes.

  • Allow the solution to cool to room temperature and observe for any precipitation. A stable solution should remain clear.

Q3: The compound is only partially soluble in my primary solvent. How can I improve this without switching to a completely different solvent?

A3: This is a classic scenario for using a co-solvent system. The principle of co-solvency involves using a mixture of two or more miscible solvents to create a new solvent system with ideal properties for your solute.[9][10]

Causality: For this specific molecule, a co-solvent system can address both the non-polar and polar ends simultaneously. For example, a mixture of a chlorinated solvent (for the aromatic parts) and an alcohol (for the pyridine part) is often highly effective.

Common Co-Solvent Systems to Try:

  • Dichloromethane / Methanol (e.g., 98:2 to 95:5 v/v)

  • Toluene / Ethanol (e.g., 9:1 v/v)

  • Ethyl Acetate / Heptane (often used for chromatography, can improve solubility of moderately polar compounds in non-polar systems)

Protocol 2: Preparation of a Stock Solution using a Co-solvent System
  • Place the solid compound in a volumetric flask.

  • Add a small amount of the "stronger" solvent in which the compound shows some, even if limited, solubility (e.g., Methanol or DCM).

  • Sonicate or swirl until the solid is fully dissolved in this small volume.

  • Once dissolved, slowly add the "weaker" or primary solvent, with constant swirling, up to the final desired volume.

  • Trustworthiness Check: This method of dissolving in the stronger solvent first before dilution helps prevent the compound from oiling out or precipitating, ensuring a homogenous final solution.

Q4: I need to prepare a highly concentrated stock solution (e.g., >50 mg/mL) for my experiments. Standard solvents are not working. What are my options?

A4: For high-concentration stocks, you may need to resort to small quantities of strong, polar aprotic solvents.

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF): These are powerful solvents capable of dissolving a vast range of organic molecules.[11]

  • Expertise & Experience: The key is to use the absolute minimum amount of DMSO or DMF required to dissolve the compound. You can then dilute this concentrated stock into your final experimental medium. Be aware that these solvents can be difficult to remove and may interfere with certain biological assays or chemical reactions. Always run a vehicle control in your experiments.

Q5: Could impurities from the synthesis be the cause of my solubility problems?

A5: Yes, absolutely. Insoluble impurities can act as nucleation sites, causing your desired compound to precipitate prematurely. Conversely, highly soluble impurities might give a false impression of dissolution while your target compound remains largely undissolved.

Authoritative Grounding: It is standard practice in pharmaceutical development to ensure the purity of a compound before conducting physical property measurements like solubility.[12][13] Techniques like NMR, LC-MS, and recrystallization should be used to confirm the identity and purity of your material. Unreacted starting materials from a potential synthesis, such as benzoic acid derivatives, could also be present and affect solubility.[14][15][16]

Molecular Structure Analysis

The diagram below illustrates the key functional groups and their influence on solvent interactions.

G cluster_mol cluster_labels mol lab1 Methyl Benzoate Moiety: - Hydrophobic (non-polar) - Solvated by DCM, Toluene, EtOAc lab1->p1 lab2 6-Methoxypyridine Moiety: - Polar - N is a H-bond acceptor - Solvated by MeOH, MeCN lab2->p2 lab3 Rigid Biaryl Core: - Flat structure promotes crystal packing - High lattice energy can hinder dissolution lab3->p3

Caption: Key structural features influencing solubility.

References

  • Solubility of Ethyl Benzoate. (n.d.). Solubility of Things. Retrieved from [Link]

  • PubChem. (n.d.). 3-(6-Methoxypyridin-3-yl)-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(6-Methoxypyridin-3-yl)-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Fallon, T., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 155. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • ResearchGate. (2021). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds? Retrieved from [Link]

  • Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ScenTree. (n.d.). Methyl benzoate (CAS N° 93-58-3). Retrieved from [Link]

  • The Good Scents Company. (n.d.). Methyl benzoate. Retrieved from [Link]

  • University of Toronto. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What type of solvent dissolves some organic compounds? Retrieved from [Link]

  • Singh, S., & Kumar, D. (2019). An overview on Common Organic Solvents and their Toxicity.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Chemsrc. (2025). Methyl benzoate(CAS#:93-58-3). Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • ChemSynthesis. (2025). methyl 3-methoxy-2-(4-methyl-2,5-dioxo-1-piperazinyl)benzoate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(1), 325-333. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Methyl 3-(6-methoxypyridin-3-yl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions regarding the synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate, with a specific focus on the critical role of reaction temperature. As Senior Application Scientists, we aim to provide not only procedural guidance but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and efficient method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This involves the coupling of two fragments: an aryl or heteroaryl halide and an organoboronic acid or ester. In this case, the typical reactants are methyl 3-bromobenzoate and (6-methoxypyridin-3-yl)boronic acid.

Q2: Why is reaction temperature a critical parameter in this synthesis?

Reaction temperature is a pivotal factor that significantly influences the rate, yield, and purity of the final product in a Suzuki-Miyaura coupling.[1] Temperature affects several key aspects of the reaction:

  • Catalyst Activation: The palladium catalyst, often in a Pd(II) pre-catalyst form, requires reduction to the active Pd(0) species. This reduction can be temperature-dependent.[2]

  • Reaction Kinetics: Like most chemical reactions, the rate of the Suzuki coupling increases with temperature. However, excessively high temperatures can lead to undesirable side reactions and catalyst degradation.[1][3]

  • Solubility of Reagents: The solubility of the reactants, particularly the boronic acid and the base, can be temperature-dependent, which in turn affects the reaction rate.

  • Side Reactions: Higher temperatures can promote side reactions such as debromination of the aryl halide, homocoupling of the boronic acid, and decomposition of the catalyst.[3]

Q3: What is the optimal temperature range for the synthesis of this compound?

While the optimal temperature can vary depending on the specific catalyst system, ligands, base, and solvent used, a general starting point for Suzuki-Miyaura reactions involving aryl bromides is in the range of 60-100 °C.[4][5] For instance, some studies have shown excellent yields for biaryl synthesis at 60 °C.[4] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.

Q4: What are the potential consequences of running the reaction at a temperature that is too low?

Operating at a suboptimal, low temperature will primarily result in a sluggish or incomplete reaction. This leads to low conversion of the starting materials and, consequently, a poor yield of the desired product. In some cases, the catalyst may not be sufficiently activated at lower temperatures, preventing the reaction from initiating altogether.[3]

Q5: What are the risks associated with an excessively high reaction temperature?

Exceeding the optimal temperature range can have several detrimental effects:

  • Catalyst Decomposition: Palladium catalysts can be thermally unstable. At high temperatures, the active Pd(0) species can aggregate to form palladium black, which is catalytically inactive.[3] This precipitation is often observed as a blackening of the reaction mixture.

  • Increased Impurity Formation: Higher temperatures can accelerate side reactions, leading to a more complex product mixture and making purification more challenging. Common impurities include homocoupled products and products from decomposition of the starting materials or the product itself.

  • Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) at elevated temperatures, especially in the presence of water and a base. This depletes one of the key reactants and reduces the overall yield.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Reaction temperature is too low. Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS.
Catalyst has not been activated. Ensure the temperature is sufficient for the in-situ reduction of the Pd(II) pre-catalyst to Pd(0). Some catalyst systems may require an initial heating period.
Poor solubility of reagents. Consider a co-solvent system to improve solubility. For example, a mixture of an organic solvent like DMF with water can be effective.[4]
Formation of Black Precipitate (Palladium Black) Reaction temperature is too high. Immediately reduce the reaction temperature. For future experiments, start at a lower temperature and optimize.
Inappropriate ligand or ligand-to-metal ratio. Ensure the use of a suitable phosphine ligand that stabilizes the palladium catalyst. The choice of ligand is crucial for catalyst stability at higher temperatures.
Presence of Significant Impurities (e.g., homocoupled products) Reaction temperature is too high. Lowering the reaction temperature can often minimize the formation of byproducts by reducing the rate of side reactions relative to the desired cross-coupling.
Incorrect stoichiometry. Ensure the correct molar ratios of the aryl halide, boronic acid, and base are used. An excess of the boronic acid can sometimes lead to homocoupling.
Inconsistent Results Between Batches Inaccurate temperature control. Use a reliable heating mantle with a thermocouple or an oil bath to ensure consistent and accurate temperature control throughout the reaction.
Variability in reagent quality. Use reagents of consistent purity, especially the boronic acid, as impurities can affect the reaction outcome.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis

This protocol provides a general starting point. Optimization of temperature and other parameters is highly recommended.

Materials:

  • Methyl 3-bromobenzoate

  • (6-methoxypyridin-3-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq), (6-methoxypyridin-3-yl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., start at 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, highlighting the temperature-sensitive reductive elimination step.

Suzuki_Miyaura_Cycle A Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) B Transmetalation (Ar-Pd(II)-X + Ar'B(OR)2 -> Ar-Pd(II)-Ar') A->B C Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) (Temperature Sensitive) B->C D Pd(0) Catalyst C->D Regeneration H Product (this compound) C->H D->A Ar-X E Ar-X (Methyl 3-bromobenzoate) E->A F Ar'B(OR)2 ((6-methoxypyridin-3-yl)boronic acid) F->B G Base G->B

Caption: Suzuki-Miyaura catalytic cycle for biaryl synthesis.

References

  • Al-Masum, M., & Kumar, C. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 70(18), 7354–7357. [Link]

  • KnowBand. (n.d.). Synthesis Of Methyl 3 Nitrobenzoate. Retrieved from [Link]

  • Ahmad, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12(1), 123. [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–678. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(9), 2160. [Link]

  • C. Sambiagio, et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(45), 15807–15810. [Link]

  • Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. [Link]

  • Ishigen, I., et al. (2024). The Retro-Suzuki Reaction? A Palladium-Catalyzed Carbon-Carbon Decoupling of (Hetero)Biaryls.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356–361. [Link]

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments, (120), e55210. [Link]

  • ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R,4S,5S)-5-Methoxy-4-methyl-3-oxohept-6-en-2-yl benzoate. Retrieved from [Link]

  • Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4348–4351. [Link]

  • ResearchGate. (n.d.). Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. Retrieved from [Link]

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troubleshooting guide for Methyl 3-(6-methoxypyridin-3-yl)benzoate crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of Pharmaceutical Intermediates

Guide Topic: Troubleshooting the Crystallization of Methyl 3-(6-methoxypyridin-3-yl)benzoate

This guide provides in-depth troubleshooting for the crystallization of this compound, a key intermediate for researchers in drug development. As this is often a novel compound in a synthesis pathway, a pre-defined crystallization protocol is rarely available. Therefore, this document emphasizes first principles, systematic approaches, and field-proven solutions to common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed the synthesis of this compound, but now I'm struggling to crystallize it. Where do I even begin?

A1: This is the most common challenge. A successful crystallization is a balance of thermodynamics and kinetics, which is highly dependent on the solvent system. The first step is not to guess, but to perform a systematic solvent screen. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[1]

Underlying Principle: The goal is to create a supersaturated solution upon cooling, which is the driving force for crystallization.[2] If the compound is too soluble at cold temperatures, recovery will be low; if it's not soluble enough when hot, you'll need excessively large volumes of solvent.

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Place a small amount (approx. 10-20 mg) of your crude this compound into several different test tubes.

  • Solvent Selection: Based on the molecule's structure (aromatic ester, methoxypyridine), select a range of solvents with varying polarities. A good starting list is provided in the table below.

  • Room Temperature Test: Add a few drops of a single solvent to each corresponding test tube at room temperature. If the compound dissolves immediately, that solvent is likely too good and will result in poor yield.[1] Set it aside as a potential "soluble solvent" for a mixed-solvent system.

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.[1]

  • Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. Observe the outcome:

    • Ideal Outcome: Abundant, well-formed crystals appear. This is a good candidate for a single-solvent crystallization.

    • No Crystals: The solution may be too dilute. Try evaporating some solvent to increase the concentration and repeat the cooling.[3] If crystals still don't form, the compound may be too soluble.

    • Oiling Out: The compound separates as a liquid. This requires a different approach (see Q2).

  • Mixed-Solvent System: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "soluble solvent" (one in which it is very soluble) at high temperature. Then, slowly add a "poor solvent" (or anti-solvent, one in which it is poorly soluble) dropwise until the solution becomes persistently cloudy (turbid). Add a drop or two of the soluble solvent to clarify the solution, then allow it to cool slowly.[2]

Data Presentation: Common Solvents for Crystallization Screening

SolventPolarityBoiling Point (°C)Common Use Case
WaterHigh100Good for polar compounds, but unlikely for this ester.[4]
EthanolHigh78Often a good starting point for moderately polar compounds.[4][5]
MethanolHigh65Similar to ethanol, good for polar groups.[6]
AcetoneMedium56A versatile solvent for many organic compounds.[7]
Ethyl AcetateMedium77"Like dissolves like"; a good choice for an ester.[4]
DichloromethaneMedium40Volatility can be an issue, but useful for some systems.
TolueneLow111Good for aromatic compounds.[8]
Hexane / HeptaneLow69 / 98Often used as an anti-solvent for less polar compounds.[4]

Visualization: Systematic Solvent Screening Workflow

G start Start: Crude Compound select_solvents Select 6-8 Solvents (Varying Polarity) start->select_solvents rt_test Add Solvent at RT (10-20 mg scale) select_solvents->rt_test dissolves_rt Dissolves at RT? rt_test->dissolves_rt heat_test Heat to Boiling Add solvent until dissolved dissolves_rt->heat_test No good_soluble Result: Potential 'Good' Solvent for Binary System dissolves_rt->good_soluble Yes dissolves_hot Dissolves when Hot? heat_test->dissolves_hot cool_observe Cool Slowly Observe Outcome dissolves_hot->cool_observe Yes unsuitable Result: Unsuitable Solvent dissolves_hot->unsuitable No outcome Outcome? cool_observe->outcome ideal Result: Ideal Single Solvent outcome->ideal Good Crystals oiling Result: Oiling Out (See Q2) outcome->oiling Oil Formed no_xtals Result: No Crystals (Too Soluble/Dilute) outcome->no_xtals Clear Solution

Caption: A systematic workflow for selecting a suitable crystallization solvent.

Q2: My compound separated as an oily liquid instead of solid crystals. How do I prevent this "oiling out"?

A2: "Oiling out" is a common and frustrating problem. It is a form of liquid-liquid phase separation that occurs when a supersaturated solution cools to a temperature that is above the melting point of the solute.[3][9] This is often exacerbated by the presence of impurities, which can depress the melting point of your compound.[3] The resulting oil rarely forms pure crystals and often traps impurities.[3][9]

Causality & Solutions:

  • Cause: The solution is too concentrated, causing separation to occur at a higher temperature where the compound is still molten.

    • Solution A: Re-heat the mixture to get a clear solution and add more of the same solvent (10-20% more volume).[3] This lowers the saturation temperature, hopefully to a point below the compound's melting point.

    • Solution B: If using a binary solvent system, add more of the "good" solvent to decrease the supersaturation level.[3]

  • Cause: The rate of cooling is too fast. Rapid cooling can generate a very high level of supersaturation quickly, favoring oiling out over orderly crystal nucleation.

    • Solution: Allow the solution to cool much more slowly. Insulate the flask with paper towels or place it in a warm water bath that cools slowly to room temperature.[3]

  • Cause: The chosen solvent system is inherently prone to oiling out with your compound.

    • Solution: Re-evaluate your solvent choice using the screening method in Q1. Sometimes, switching to a higher boiling point solvent can help, as the crystallization can be performed at a more controlled temperature.

Experimental Protocol: Recovering from Oiling Out

  • Re-heat the solution until the oil redissolves completely.

  • Add 10-20% more solvent and ensure the solution remains clear at the elevated temperature.

  • If possible, add a seed crystal (a tiny speck of previously solidified material) to the warm solution.[10] This provides a template for proper crystal growth and can bypass the energy barrier for nucleation that leads to oiling.

  • Allow the solution to cool very slowly to room temperature without disturbance.

  • Once at room temperature, you can proceed with further cooling in an ice bath.

Q3: The solid crashed out immediately as a very fine powder upon cooling. Is this okay?

A3: While it seems like a success, rapid precipitation is generally discouraged.[3] The formation of a very fine powder indicates that the crystallization occurred too quickly. This rapid process tends to trap impurities within the crystal lattice, defeating the purpose of purification.[3] An ideal crystallization involves the slow growth of well-ordered crystals over a period of 15-30 minutes.[3]

Solution:

  • Re-heat the flask to re-dissolve the precipitated solid.

  • Add a small amount of additional solvent (5-10% more) to slightly increase the solubility.[3]

  • Ensure the flask cools more slowly. Move it from the heat source to a benchtop insulated with a few paper towels, and cover the top with a watch glass to trap solvent vapor and heat.[3]

Q4: I can't get any crystals to form, even after the solution has cooled completely. What should I do?

A4: This indicates that your solution is saturated, but the nucleation step (the initial formation of a crystal seed) is kinetically hindered. You need to induce crystallization.

Methods for Inducing Crystallization:

  • Scratching: Use a glass rod to vigorously scratch the inside surface of the flask below the level of the solution.[11][12] The high-frequency vibrations and microscopic glass fragments can provide nucleation sites for crystals to begin growing.[11]

  • Seed Crystals: The most reliable method. Add a single, tiny crystal of your compound (if you have any from a previous attempt) to the cold, supersaturated solution.[12][13] This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: If the above methods fail, it's likely your solution is not sufficiently supersaturated. Gently heat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool and crystallize again.[3]

Visualization: Troubleshooting Crystallization Failures

G start Crystallization Outcome outcome What is the issue? start->outcome no_xtals No Crystals Formed outcome->no_xtals No Solid oiling Oiled Out outcome->oiling Liquid Droplets crash Crashed Out (Fine Powder) outcome->crash Fine Powder low_yield Low Yield outcome->low_yield Few Crystals action_no_xtals Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtals->action_no_xtals action_oiling Reduce Supersaturation Rate: 1. Re-heat & Add More Solvent 2. Cool Slower 3. Change Solvent oiling->action_oiling action_crash Slow Down Growth: 1. Re-heat & Add More Solvent 2. Insulate for Slow Cooling crash->action_crash action_low_yield Optimize Recovery: 1. Ensure Minimum Hot Solvent Was Used 2. Chill Filtrate Thoroughly 3. Use Cold Solvent for Wash low_yield->action_low_yield

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identifying and characterizing impurities in Methyl 3-(6-methoxypyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Characterizing Synthetic Impurities

Welcome to the technical support guide for Methyl 3-(6-methoxypyridin-3-yl)benzoate. This document, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding impurity profiling. As a Senior Application Scientist, my goal is to blend technical protocols with the practical reasoning behind each step, ensuring a robust and logical approach to your analytical challenges.

Section 1: The "Why" - Foundational Concepts in Impurity Analysis

This section addresses the fundamental importance of impurity characterization and the regulatory landscape that governs this critical activity.

FAQ: Why is rigorous impurity profiling of an active pharmaceutical ingredient (API) like this compound so critical?

The identification and control of impurities are paramount in pharmaceutical development for three core reasons.[1] Firstly, impurities can possess their own pharmacological or toxicological effects, potentially compromising patient safety.[2] Secondly, the presence of impurities, even in small amounts, can affect the stability and efficacy of the final drug product.[2] Finally, global regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[2][3] A comprehensive impurity profile is a non-negotiable component of any regulatory submission and serves as a fingerprint of manufacturing consistency.[4]

FAQ: What are the standard regulatory thresholds I must adhere to for reporting, identification, and qualification of impurities?

The ICH Q3A(R2) guideline provides a clear framework for new drug substances.[5][6] These thresholds are based on the maximum daily dose (MDD) of the drug substance. For a drug with an MDD of ≤ 2 g/day , the following thresholds are standard:

ThresholdLevelRequirement
Reporting ≥ 0.05%The impurity must be reported in the regulatory submission.
Identification ≥ 0.10%The structure of the impurity must be determined.
Qualification ≥ 0.15%Toxicological data is required to justify the impurity's safety limit.

Note: These are common thresholds; specific limits may vary. Always refer to the latest ICH Q3A and Q3B guidelines for definitive values.[3][7]

Section 2: Understanding the Chemistry - Potential Impurities and Their Origins

Successful troubleshooting begins with anticipating the likely impurities based on the synthetic route. This compound is typically synthesized via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.

FAQ: What are the most probable process-related impurities from a Suzuki-Miyaura synthesis of this molecule?

The Suzuki-Miyaura coupling, while highly efficient, is prone to several side reactions that generate characteristic impurities.[8] Understanding these helps in predicting the masses and structures of unknown peaks in your analysis.

Caption: Predicted impurities from Suzuki-Miyaura synthesis.

Common Suzuki-Miyaura Impurities:

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom, leading to the formation of 2-methoxypyridine.

  • Dehalogenation: The halide on the benzoate starting material is replaced by a hydrogen, resulting in methyl benzoate.

  • Homo-coupling: Two molecules of the aryl halide or two molecules of the boronic acid couple with each other, forming symmetrical dimers like Dimethyl 3,3'-biphenyl-dicarboxylate and 6,6'-dimethoxy-3,3'-bipyridine, respectively.[8][9]

  • Ligand-derived impurities: Impurities can also arise from the phosphine ligands used in the reaction.[10]

Section 3: Troubleshooting Guide - From Detection to Elucidation

This section provides a systematic, question-driven approach to tackling common analytical challenges.

HPLC/UPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity profiling, offering excellent separation and quantification capabilities.[11][12]

FAQ: I am seeing several small, unexpected peaks in my HPLC chromatogram. What is my first step?

The initial step is to systematically verify the origin of the peaks.

  • Analyze a blank: Inject your mobile phase/diluent to ensure the peaks are not from the solvent or system contamination.

  • Analyze starting materials: Inject solutions of your starting materials (Methyl 3-bromobenzoate and 6-methoxypyridine-3-boronic acid) to see if any peaks correspond to unreacted reagents.

  • Perform a forced degradation study: Subject your sample to stress conditions (acid, base, oxidation, heat, light) to see if the impurity peaks increase. This helps differentiate process impurities from degradation products.

FAQ: An impurity peak is co-eluting with my main API peak. How can I improve the chromatographic separation?

Co-elution is a common challenge that requires systematic method development.[11] The goal is to alter the selectivity of the separation.

  • Modify the Mobile Phase:

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Their different polarities and solvent strengths can significantly alter retention times.

    • Adjust pH: The pH of the aqueous portion of the mobile phase is a powerful tool.[13] Small changes in pH can alter the ionization state of the API and its impurities, leading to dramatic shifts in retention and improved resolution. Screen a pH range from ~2.5 to ~7.5.

  • Alter the Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.[13]

    • Switch Selectivity: Move from a standard C18 column to a different phase. A phenyl-hexyl column can provide alternative π-π interactions, while a polar-embedded phase offers different hydrogen bonding capabilities.

  • Adjust the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.

Protocol: Generic HPLC Method Development for Impurity Profiling

  • Column Selection: Start with a high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: UV-PDA detector, monitoring at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) to ensure all impurities are detected.

  • Initial Gradient:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Optimization: Based on the initial results, systematically adjust the parameters listed in the FAQ above to achieve a resolution (Rs) of >1.5 between all critical peaks.[14]

LC-MS for Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the initial identification of unknown impurities by providing accurate mass information.[15][16]

FAQ: I have a well-separated impurity peak in my HPLC. How can I use LC-MS to propose a chemical formula?

The key is to use a High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap.

  • Develop an MS-compatible LC method: If your HPLC method uses non-volatile buffers (like phosphate), you must re-develop it using volatile buffers (like formic acid or ammonium acetate).[17]

  • Acquire Accurate Mass Data: The HRMS will provide a mass measurement of the impurity with high accuracy (typically < 5 ppm).

  • Generate a Molecular Formula: Use the instrument's software to generate a list of possible elemental compositions that fit the measured mass.[17] By applying chemical logic (e.g., considering the elements present in your starting materials), you can narrow this list down to the most probable molecular formula.

  • Utilize MS/MS Fragmentation: Fragment the impurity ion in the mass spectrometer (MS/MS). The resulting fragment ions provide structural clues that can help you distinguish between isomers and confirm your proposed structure by comparing it to the fragmentation pattern of the parent molecule.[18]

NMR for Definitive Structural Elucidation

While LC-MS provides a likely formula and structural fragments, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocally determining the chemical structure of an unknown compound.[19][20]

FAQ: LC-MS suggests my impurity is a homo-coupled dimer of the aryl halide. How can I use NMR to confirm this?

Confirmation requires isolating a sufficient quantity of the impurity (typically via preparative HPLC) and performing a suite of NMR experiments.

  • ¹H NMR: This experiment will show the number of different types of protons and their connectivity through spin-spin coupling. For the proposed dimer (Dimethyl 3,3'-biphenyl-dicarboxylate), you would expect to see a more complex aromatic region compared to the starting material, but with symmetry that can be revealing.[21][22]

  • ¹³C NMR / DEPT: This provides the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups.[19]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together.[23]

    • COSY shows which protons are coupled to each other (i.e., on adjacent carbons).

    • HSQC correlates each proton to the carbon it is directly attached to.

    • HMBC is the most powerful tool for connecting fragments, as it shows correlations between protons and carbons that are 2-3 bonds away. This would allow you to definitively confirm the C-C bond that forms the biphenyl core of the dimer.

Section 4: Integrated Workflow and Data Summary

A logical workflow is essential for efficiently moving from detection to identification.

Impurity_Workflow A 1. Detection Unknown Peak in HPLC/UPLC B 2. Preliminary Investigation - Blank/SM Injection - Forced Degradation A->B C 3. Mass Determination (LC-HRMS) - Develop MS-compatible method - Obtain Accurate Mass (M+H)+ - Generate Molecular Formula B->C D 4. Isolation Preparative HPLC C->D Impurity > 0.10% E 5. Structural Elucidation (NMR) - 1H, 13C, DEPT - 2D NMR (COSY, HSQC, HMBC) D->E F 6. Final Confirmation Structure Confirmed & Reported E->F

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strategies to prevent decomposition of Methyl 3-(6-methoxypyridin-3-yl)benzoate during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with Methyl 3-(6-methoxypyridin-3-yl)benzoate. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the stability of this compound during synthetic workup procedures. Our goal is to equip you with the knowledge to prevent decomposition and maximize the yield and purity of your target molecule.

Troubleshooting Guide: Preventing Decomposition During Workup

This section addresses common issues encountered during the isolation and purification of this compound, providing explanations for the underlying chemical reasons for decomposition and offering robust, field-tested solutions.

Issue 1: Significant loss of product during aqueous workup and extraction.

Symptoms:

  • Low isolated yield compared to in-situ reaction monitoring (e.g., LC-MS, TLC).

  • Presence of benzoic acid or methoxypyridine derivatives in crude NMR.

Root Cause Analysis: this compound possesses two primary functionalities susceptible to hydrolysis: the methyl ester and the methoxypyridine ether linkage. The workup conditions, particularly the pH of aqueous washes, can trigger decomposition.

  • Ester Hydrolysis: The methyl benzoate moiety is prone to hydrolysis under both acidic and basic conditions to form the corresponding carboxylic acid.[1][2][3] While generally stable at neutral pH, prolonged exposure to even mildly acidic or basic aqueous solutions, especially at elevated temperatures, can lead to cleavage.[4][5]

  • Methoxypyridine Instability: The 6-methoxypyridine ring, while having a less basic nitrogen than pyridine due to the electron-withdrawing effect of the methoxy group, can still be protonated under acidic conditions.[6] This protonation can activate the ring towards nucleophilic attack or promote undesired side reactions. Though more stable than the ester, harsh acidic conditions can lead to ether cleavage.

Preventative Strategies:

1. Maintain a Neutral pH Environment:

  • Quenching: After the reaction is complete, carefully neutralize the reaction mixture to a pH of ~7 using a mild acid (e.g., saturated ammonium chloride solution) or a mild base (e.g., saturated sodium bicarbonate solution). Avoid using strong acids or bases.

  • Aqueous Washes: Use brine (saturated NaCl solution) for washes instead of plain deionized water. The high ionic strength of brine minimizes the dissolution of your organic product in the aqueous layer and helps to maintain a more neutral pH.

2. Minimize Contact Time with Aqueous Phases:

  • Perform extractions swiftly and efficiently. Avoid letting the biphasic mixture sit for extended periods.

  • Break up any emulsions quickly to reduce the interfacial area and contact time between your product and the aqueous layer.

3. Temperature Control:

  • All workup steps should be performed at room temperature or below. If the reaction was conducted at an elevated temperature, ensure it is fully cooled to room temperature before beginning the workup.

Issue 2: Product decomposition during purification by column chromatography.

Symptoms:

  • Streaking of the product on the TLC plate.

  • Isolation of fractions containing decomposition products (e.g., the hydrolyzed carboxylic acid).

  • Low overall recovery from the column.

Root Cause Analysis: Standard silica gel is acidic (pH ~4-5) and can catalyze the hydrolysis of the methyl ester on the column. The polar surface of the silica can also strongly adsorb the basic pyridine nitrogen, leading to tailing and potential decomposition.

Preventative Strategies:

1. Deactivate the Silica Gel:

  • Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (or another volatile base like pyridine). This will neutralize the acidic sites on the silica surface.

  • Alternatively, use commercially available deactivated silica gel.

2. Choice of Eluent System:

  • Employ a less polar solvent system where possible to move the compound faster through the column, reducing contact time.

  • A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be effective.

3. Alternative Purification Methods:

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be a milder alternative to chromatography.[7] Common solvent systems for biaryl compounds include ethyl acetate/hexanes or methanol/water.

  • Preparative TLC: For small-scale purifications, preparative TLC on deactivated silica plates can be a viable option.

Parameter Standard Workup (High Risk) Recommended Workup (Low Risk) Rationale
Quenching Agent 1M HCl or 1M NaOHSaturated NH4Cl or Saturated NaHCO3Avoids harsh pH that can cleave the ester or ether.
Aqueous Wash Deionized WaterBrine (Saturated NaCl)Maintains neutral pH and reduces product loss to the aqueous phase.
Temperature Not controlledRoom temperature or belowHydrolysis rates increase with temperature.[8]
Chromatography Stationary Phase Standard Silica GelSilica Gel with 1-2% TriethylamineNeutralizes acidic sites on silica, preventing ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My reaction was a Suzuki coupling. How do I best remove the palladium catalyst and boronic acid residues without decomposing my product?

A1: After the reaction, a common and effective method is to filter the cooled reaction mixture through a pad of Celite® to remove the bulk of the palladium catalyst.[9] To remove boronic acid and its byproducts, you can perform a liquid-liquid extraction. After diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), wash with a saturated aqueous solution of sodium bicarbonate. This will convert the boronic acid into a water-soluble boronate salt that can be easily removed in the aqueous phase. Follow this with a brine wash to maintain neutrality.

Q2: I suspect my product is decomposing on the TLC plate. How can I confirm this and what can I do?

A2: To test for on-plate decomposition, spot your sample on a TLC plate and elute as usual. Then, take the same plate and re-elute it in the same solvent system. If the spot corresponding to your product has diminished and new, lower Rf spots have appeared, this is a strong indication of decomposition on the silica. To mitigate this, you can prepare your TLC plates by briefly dipping them in a solution of 1-2% triethylamine in the eluting solvent and then allowing the solvent to evaporate before spotting your sample.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography (e.g., C18 silica) is an excellent alternative as it is performed under neutral or near-neutral pH conditions (typically with water/acetonitrile or water/methanol as the mobile phase). This avoids the acidic environment of standard silica gel and can be particularly useful if your compound is sensitive to acid-catalyzed hydrolysis.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure long-term stability, the purified compound should be stored as a solid in a cool, dark, and dry place. A desiccator at room temperature or storage in a freezer is recommended. Avoid storing it in solution for extended periods, as this can facilitate hydrolysis, especially in the presence of trace amounts of water, acid, or base.

Visualizing the Decomposition Pathways and Prevention

The following diagrams illustrate the key decomposition pathways and the logic behind the recommended preventative workup strategy.

DecompositionPathways cluster_product This compound cluster_conditions Decomposition Conditions cluster_decomposition Decomposition Products Product Target Molecule CarboxylicAcid Hydrolyzed Carboxylic Acid Product->CarboxylicAcid Ester Hydrolysis Pyridone Potential Pyridone Derivative Product->Pyridone Ether Cleavage (Harsh Conditions) Acid Strong Acid (H+) Acid->CarboxylicAcid Acid->Pyridone Base Strong Base (OH-) Base->CarboxylicAcid Silica Acidic Silica Gel Silica->CarboxylicAcid

Caption: Potential decomposition pathways of the target molecule under harsh workup conditions.

PreventativeWorkflow Start Crude Reaction Mixture Quench Quench with Saturated NaHCO3 or NH4Cl (pH ~7) Start->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification Concentrate->Purify Chroma Chromatography on Deactivated Silica Purify->Chroma If Needed Recrystal Recrystallization Purify->Recrystal If Possible Final Pure Product Chroma->Final Recrystal->Final

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optimizing the stoichiometry of reactants for Methyl 3-(6-methoxypyridin-3-yl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions for the synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate, a key intermediate in pharmaceutical development. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you navigate the complexities of this Suzuki-Miyaura cross-coupling reaction and optimize your experimental outcomes.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues that may arise during the synthesis, offering explanations for their root causes and providing actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound via Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Inefficient Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:

    • Oxidation: The active Pd(0) species is sensitive to air. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).

    • Inappropriate Ligand: The choice of phosphine ligand is critical. For electron-rich pyridyl systems, bulky and electron-donating ligands often enhance catalytic activity.[] Consider screening different ligands to find the optimal one for your specific substrate combination.

    • Catalyst Decomposition: At elevated temperatures, some palladium catalysts can decompose into inactive palladium black. If you observe this, consider lowering the reaction temperature or using a more thermally stable catalyst.

  • Suboptimal Base Selection and Stoichiometry: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2][3]

    • Incorrect Base Strength: The basicity must be sufficient to activate the boronic acid derivative without causing unwanted side reactions. Common bases for Suzuki coupling include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[]

    • Insufficient Amount of Base: A stoichiometric excess of the base (typically 2-3 equivalents) is often required to drive the reaction to completion.

  • Poor Quality of Reactants or Solvents:

    • Decomposition of Boronic Acid: Boronic acids can be prone to decomposition, especially if impure or stored improperly. Use freshly purchased or properly stored boronic acid.

    • Presence of Water: While some Suzuki reactions tolerate water, anhydrous conditions are generally preferred. Ensure your solvents are dry and your reagents are free of excess moisture.

  • Unfavorable Reaction Conditions:

    • Temperature: The reaction temperature needs to be high enough to promote the reaction but not so high as to cause decomposition of reactants or catalyst. An optimal temperature range should be determined empirically.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal duration.

Question 2: I am observing significant amounts of homocoupling byproducts (biphenyl derivatives) in my reaction mixture. How can I minimize their formation?

Answer: The formation of homocoupling byproducts, such as the dimerization of the aryl halide or the boronic acid, is a common side reaction in Suzuki couplings. Minimizing these impurities is key to achieving a high purity of the desired product.

Strategies to Reduce Homocoupling:

  • Optimize Reactant Stoichiometry: A slight excess of the boronic acid reagent (typically 1.1-1.5 equivalents) can help to favor the cross-coupling pathway over the homocoupling of the aryl halide.

  • Control the Rate of Addition: In some cases, slow addition of one of the reactants (e.g., the aryl halide) to the reaction mixture can maintain a low concentration of that species, thereby disfavoring its self-coupling.

  • Ligand Selection: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Bulky ligands can sometimes suppress the homocoupling of the aryl halide.

  • Lower Catalyst Loading: While counterintuitive, a lower catalyst loading can sometimes reduce the rate of homocoupling reactions more than the desired cross-coupling.

Question 3: The purification of my final product is challenging due to persistent impurities. What are the likely impurities and what purification strategies can I employ?

Answer: Purification challenges often arise from byproducts with similar polarity to the desired product. Understanding the potential impurities is the first step towards an effective purification strategy.

Common Impurities and Purification Techniques:

  • Unreacted Starting Materials: If the reaction did not go to completion, you will have unreacted methyl 3-bromobenzoate and 6-methoxypyridin-3-ylboronic acid.

  • Homocoupling Products: As discussed above, these are common byproducts.

  • Protodeborylation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of 2-methoxypyridine.

  • Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially during aqueous workup under basic or acidic conditions.

Purification Strategies:

Technique Description Best For Removing
Column Chromatography A standard technique for separating compounds based on their polarity.Unreacted starting materials, homocoupling products, and other byproducts with different polarities.
Recrystallization An effective method for purifying solid compounds.Small amounts of impurities from a relatively pure product.
Acid-Base Extraction Can be used to remove acidic or basic impurities.Carboxylic acid byproduct (by washing with a mild base like sodium bicarbonate solution).

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of reactants for this synthesis?

A1: The optimal stoichiometry can vary depending on the specific reaction conditions. However, a good starting point is to use a slight excess of the boronic acid derivative. A typical ratio would be:

  • Methyl 3-bromobenzoate: 1.0 equivalent

  • 6-methoxypyridin-3-ylboronic acid (or its ester): 1.1 - 1.5 equivalents

  • Palladium Catalyst: 0.01 - 0.05 equivalents (1-5 mol%)

  • Ligand: 1.1 - 2.0 equivalents relative to the palladium catalyst

  • Base: 2.0 - 3.0 equivalents

It is highly recommended to perform small-scale optimization experiments to determine the ideal stoichiometry for your specific setup.[4]

Q2: Which palladium catalyst and ligand combination is most suitable for this reaction?

A2: The choice of catalyst and ligand is critical for the success of the Suzuki-Miyaura coupling.[5][6] For coupling an electron-deficient aryl bromide with an electron-rich heterocyclic boronic acid, a catalyst system that is both highly active and stable is required.

Recommended Catalyst Systems:

Catalyst Precursor Ligand Rationale
Pd(PPh₃)₄-A commonly used, versatile catalyst.[7]
Pd₂(dba)₃SPhos, XPhos, or RuPhosThese bulky, electron-rich phosphine ligands are often effective for challenging couplings.
Pd(OAc)₂Buchwald or Herrmann-type palladacycle catalystsPre-catalysts that form the active Pd(0) species in situ and can offer high stability and activity.[5]

The optimal combination should be determined experimentally by screening a small set of catalysts and ligands.

Q3: What is the role of the base in the Suzuki-Miyaura coupling reaction?

A3: The base plays a multifaceted role in the Suzuki-Miyaura coupling catalytic cycle.[3] Its primary functions are:

  • Activation of the Organoboron Compound: The base reacts with the boronic acid to form a more nucleophilic boronate species. This "ate" complex is more reactive towards transmetalation with the palladium center.[8]

  • Facilitating Reductive Elimination: The base can also influence the rate of the final reductive elimination step, where the desired biaryl product is formed and the Pd(0) catalyst is regenerated.

The choice of base can significantly impact the reaction rate and yield.

Q4: Can you provide a general experimental protocol for optimizing the stoichiometry?

A4: The following is a general workflow for optimizing the stoichiometry of the reactants for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis cluster_conclusion Conclusion prep_reactants Prepare Stock Solutions of Reactants and Catalyst setup_reactions Set Up Parallel Reactions in Small Vials prep_reactants->setup_reactions vary_stoichiometry Vary Stoichiometry of Boronic Acid and Base setup_reactions->vary_stoichiometry run_reactions Run Reactions for a Fixed Time vary_stoichiometry->run_reactions fixed_params Keep Catalyst, Ligand, Solvent, and Temperature Constant fixed_params->run_reactions monitor_progress Monitor Progress by TLC or LC-MS run_reactions->monitor_progress analyze_yield Analyze Yield and Purity of Product monitor_progress->analyze_yield identify_optimal Identify Optimal Stoichiometry analyze_yield->identify_optimal scale_up Scale-Up Reaction with Optimized Conditions identify_optimal->scale_up

Caption: Experimental workflow for optimizing reactant stoichiometry.

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of methyl 3-bromobenzoate, 6-methoxypyridin-3-ylboronic acid, the chosen palladium catalyst/ligand system, and the base in a suitable anhydrous solvent (e.g., dioxane, toluene, or DMF).

  • Reaction Setup: In an array of small reaction vials, add a fixed amount of methyl 3-bromobenzoate and the catalyst/ligand.

  • Vary Stoichiometry: To each vial, add varying equivalents of the boronic acid (e.g., 1.1, 1.2, 1.3, 1.4, 1.5 eq) and the base (e.g., 2.0, 2.5, 3.0 eq).

  • Reaction Execution: Seal the vials under an inert atmosphere and heat the reactions at a constant temperature for a predetermined time.

  • Analysis: After the reaction time has elapsed, quench the reactions and analyze the crude reaction mixtures by a suitable analytical method (e.g., LC-MS) to determine the conversion to the desired product and the formation of byproducts.

  • Optimization: Based on the results, identify the stoichiometric ratio that provides the highest yield of this compound with the lowest level of impurities.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R¹-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_biaryl_complex R¹-Pd(II)L_n-R² transmetalation->pdi_biaryl_complex reductive_elimination Reductive Elimination pdi_biaryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product reactants R¹-X (Aryl Halide) reactants->oxidative_addition boronic_acid R²-B(OR)₂ (Boronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules, 12(3), 673-678. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. [Link]

  • Siedzielnik, M., Okuniewski, A., Kaniewska-Laskowska, K., Erdanowski, M., & Dołęga, A. (2023). Synthesis and Suzuki coupling of (E)-N-((3-bromothiophen-2-yl)methylene)-4-methylpyridin-2-amine Schiff base (3a) with arylboronic acids. ResearchGate. [Link]

  • East Tennessee State University. (n.d.). Preparation of Methyl Benzoate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Bedford, R. B. (2018). The Suzuki biaryl coupling reaction a, The general catalytic coupling process. ResearchGate. [Link]

  • Kerackian, T., Bouyssi, D., Pilet, G., & Amgoune, A. (2022). Stoichiometric reactions relevant to Suzuki–Miyaura cross‐coupling reactions involving iron complexes supported by β‐diketiminate ligands. ResearchGate. [Link]

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed. [Link]

  • YouTube. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]

  • Yu, X., Shi, C., Cheng, Y., & Hu, S. (2021). Synthesis of methyl benzoate with substituents. ResearchGate. [Link]

  • Singh, S., Sharma, A., & Kumar, V. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab. YouTube. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. [Link]

  • Zhang, Y., Wang, C., & Li, H. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • Al-Masoudi, N. A., Al-Salihi, N. A., & Al-Amiery, A. A. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Singh, S., & Sharma, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • ResearchGate. (2025, July 26). Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. [Link]

  • Ghaffarzadeh, M., & Zare, M. (2011). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

  • Smirnova, A. G., Novikov, A. S., & Utochnikova, V. V. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. MDPI. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. Methyl 3-(6-methoxypyridin-3-yl)benzoate is a key structural motif in various pharmacologically active compounds. Its synthesis, primarily achieved through a Suzuki-Miyaura cross-coupling reaction, hinges on the judicious selection of a catalyst. This guide provides a comparative analysis of different catalytic systems, offering experimental insights to inform your synthetic strategy.

The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful and versatile method for constructing carbon-carbon bonds, particularly for creating biaryl systems.[1][2] The reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex.[3][4] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

The choice of catalyst, specifically the palladium source and the associated ligands, is critical and can significantly influence reaction yield, selectivity, and substrate scope.[3] For the synthesis of this compound, the coupling occurs between a substituted pyridine and a substituted benzene ring, a transformation that can be challenging due to the potential for catalyst inhibition by the nitrogen atom of the pyridine ring.

Comparative Analysis of Catalytic Systems

While direct comparative studies for the synthesis of this compound are not extensively documented in readily available literature, we can extrapolate performance from reactions with structurally similar substrates. The following is a comparison of common and advanced catalytic systems applicable to this synthesis.

Catalyst SystemKey Features & AdvantagesTypical Yields (in similar couplings)Considerations
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Commercially available, widely used, and effective for a range of substrates.Good to ExcellentCan be sensitive to air and moisture. The bulky phosphine ligands can sometimes hinder the reaction with sterically demanding substrates.
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))A robust and versatile catalyst, often effective for challenging couplings, including those involving heteroaryl boronic acids.[6]High to ExcellentGenerally provides good yields and is tolerant of a wide range of functional groups.
Buchwald Palladacycle Precatalysts (e.g., G3-XPhos)Highly active catalysts that allow for low catalyst loadings and can be effective at room temperature. They are particularly useful for challenging couplings.ExcellentMore expensive than traditional palladium sources, but their high activity can be cost-effective in the long run.
NiCl₂(PCy₃)₂ (Bis(tricyclohexylphosphine)nickel(II) chloride)An inexpensive and bench-stable alternative to palladium catalysts.[7][8]Good to ExcellentCan be effective for the coupling of aryl carbamates and sulfamates, offering an alternative synthetic route.[7][8]
Heterogeneous Pd Catalysts (e.g., Pd on carbon, Pd nanoparticles)Offer the advantage of easy separation from the reaction mixture and potential for recycling.[9]Moderate to HighLeaching of palladium into the solution can sometimes occur, leading to a quasi-homogeneous catalytic process.[5]

Experimental Protocols

Below are representative, detailed experimental protocols for the synthesis of this compound using two different catalytic systems. These protocols are based on general procedures for Suzuki-Miyaura couplings and should be optimized for specific laboratory conditions.

Protocol 1: Using Pd(dppf)Cl₂

This protocol is a robust starting point for the synthesis, utilizing a widely successful and versatile catalyst.

Reactants:

  • Methyl 3-bromobenzoate

  • (6-methoxypyridin-3-yl)boronic acid

  • Pd(dppf)Cl₂

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add methyl 3-bromobenzoate (1.0 mmol, 1.0 equiv), (6-methoxypyridin-3-yl)boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Seal the flask with a septum and purge with argon for 10 minutes.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Using a Buchwald Palladacycle Precatalyst (G3-XPhos)

This protocol employs a highly active precatalyst, which may allow for milder reaction conditions and lower catalyst loading.

Reactants:

  • Methyl 3-bromobenzoate

  • (6-methoxypyridin-3-yl)boronic acid pinacol ester

  • G3-XPhos Palladacycle

  • Potassium Phosphate (K₃PO₄)

  • Toluene

Procedure:

  • In a glovebox, add methyl 3-bromobenzoate (1.0 mmol, 1.0 equiv), (6-methoxypyridin-3-yl)boronic acid pinacol ester (1.1 mmol, 1.1 equiv), potassium phosphate (1.5 mmol, 1.5 equiv), and the G3-XPhos palladacycle (0.01 mmol, 1 mol%) to a vial.

  • Add anhydrous toluene (2 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the underlying chemistry and workflow, the following diagrams are provided.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln add Oxidative Addition pdiib Ar-Pd(II)-X Ln add->pdiib trans Transmetalation pdiib->trans pdiic Ar-Pd(II)-Ar' Ln trans->pdiic reduct Reductive Elimination pdiic->reduct reduct->pd0 product Ar-Ar' reduct->product boronic Ar'B(OR)2 boronic->trans halide ArX halide->add base Base base->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow start Define Reaction: Methyl 3-bromobenzoate + (6-methoxypyridin-3-yl)boronic acid catalyst_selection Select Catalysts for Screening: - Pd(PPh3)4 - Pd(dppf)Cl2 - Buchwald G3-XPhos - NiCl2(PCy3)2 start->catalyst_selection base_solvent_screen Screen Bases and Solvents: Bases: K2CO3, K3PO4, Cs2CO3 Solvents: Dioxane, Toluene, THF catalyst_selection->base_solvent_screen run_reactions Run Small-Scale Parallel Reactions base_solvent_screen->run_reactions analysis Analyze Yield and Purity (LC-MS, NMR) run_reactions->analysis optimization Optimize Conditions for Best Performing System (Temperature, Concentration, Time) analysis->optimization scale_up Scale-up Synthesis optimization->scale_up

Caption: A typical workflow for catalyst screening and reaction optimization.

Conclusion

The synthesis of this compound via Suzuki-Miyaura cross-coupling offers several catalytic pathways. For initial investigations, Pd(dppf)Cl₂ provides a reliable and cost-effective option with a high probability of success. For more challenging substrates or when higher efficiency is required, advanced systems like the Buchwald palladacycle precatalysts are excellent choices, despite their higher initial cost. The selection of the optimal catalyst will ultimately depend on a combination of factors including cost, desired yield, and the specific constraints of the synthetic route. A systematic screening of catalysts, bases, and solvents, as outlined in the workflow above, is the most effective approach to identifying the ideal conditions for your specific application.

References

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • A Pd(II) pyrazolyl complex is solubilized by host-guest inclusion to give an efficient, recyclable catalyst for Suzuki-Miyaura couplings in aqueous-organic solvents. RSC Advances.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migr
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central.
  • Suzuki cross-coupling reaction. YouTube.
  • Glycine, as a kind of commercially available and inexpensive ligand, is used to prepare an air-stable and water-soluble catalyst used in Suzuki-Miyaura reaction in our study. Organic & Biomolecular Chemistry.
  • Benzene- and pyridine-incorporated octaphyrins with different coordination modes toward two PdII centers. SciSpace.
  • Suzuki coupling reaction of halobenzenes with various aryl- boronic...
  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfam
  • Pyridine → Benzene. Synthesis Spotlight.
  • Pyridine‐Catalyzed Double C–N Coupling Reaction of an Isocyan
  • One-Pot Synthesis of Benzene and Pyridine Derivatives via Copper-Catalyzed Coupling Reactions.
  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Comput
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex c

Sources

Unambiguous Structure Validation of Methyl 3-(6-methoxypyridin-3-yl)benzoate: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

By Dr. Evelyn Reed, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers, scientists, and drug development professionals, an unambiguous structural assignment is paramount, influencing everything from understanding molecular interactions to optimizing pharmacokinetic properties. This guide provides an in-depth technical comparison of X-ray crystallography with other widely used analytical techniques for the structural validation of small molecules, using Methyl 3-(6-methoxypyridin-3-yl)benzoate as a case study. We will delve into the experimental nuances and data interpretation that underscore the authority of single-crystal X-ray diffraction while objectively presenting the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This compound is a bi-aryl compound of interest in medicinal chemistry. Its structural validation is critical for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream biological data. While various analytical methods can provide pieces of the structural puzzle, X-ray crystallography stands as the gold standard for providing a definitive, atomic-resolution picture.[1]

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice.[2] This technique moves beyond mere connectivity to define the molecule's absolute configuration and conformation in the solid state.[3]

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a fully resolved crystal structure is a multi-step process that demands precision and expertise.

Step 1: Crystal Growth - The Foundation of a Good Structure

The prerequisite for any successful SC-XRD experiment is the growth of high-quality single crystals.[4] For this compound, a slow evaporation technique is often effective.

  • Protocol:

    • Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent system. A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexane, heptane) is often ideal.

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

    • Monitor for the formation of well-defined, transparent crystals.

  • Causality: The slow rate of evaporation is crucial as it allows the molecules to organize themselves into a highly ordered, repeating lattice structure, which is essential for producing sharp diffraction patterns.[4]

Step 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal (typically 0.1-0.3 mm in size) is identified, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[5]

  • Workflow:

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

    • A monochromatic X-ray beam is directed at the crystal.[2]

    • The crystal is rotated, and the diffracted X-rays are collected on a detector as a series of diffraction spots.[5]

    • The intensity and position of these spots are recorded.

  • Expertise in Action: The choice of X-ray source (e.g., Mo or Cu) and data collection strategy are critical decisions that depend on the crystal's properties. For organic molecules like our target compound, a molybdenum source is often preferred.

G cluster_Techniques Analytical Techniques cluster_Information Structural Information XRD X-ray Crystallography Structure3D 3D Structure (Bond Lengths, Angles) XRD->Structure3D Definitive NMR NMR Spectroscopy NMR->Structure3D Inferred Connectivity Connectivity (Through-bond correlations) NMR->Connectivity Primary MS Mass Spectrometry MS->Connectivity Inferred (Fragmentation) MW Molecular Weight & Formula MS->MW Primary

Sources

A Comparative Guide to the Synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate: Suzuki vs. Stille Coupling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. For drug development professionals and researchers, the efficient and reliable synthesis of biaryl scaffolds is of paramount importance. This guide provides an in-depth, objective comparison of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate, a key structural motif in various pharmacologically active compounds. This analysis is grounded in established chemical principles and supported by representative experimental data to inform the strategic selection of the optimal synthetic route.

The Synthetic Challenge: Accessing a Key Biaryl Moiety

The target molecule, this compound, incorporates a substituted pyridine ring linked to a benzoate ester. The synthesis of such hetero-biaryl systems often presents unique challenges, including catalyst inhibition by the nitrogen-containing heterocycle and the need for specific reaction conditions to achieve high yields and purity. The choice between the Suzuki and Stille couplings for this transformation is not merely a matter of preference but a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy.

The Suzuki-Miyaura Coupling: A Green and Versatile Approach

The Suzuki-Miyaura coupling has become a workhorse in organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][2] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organohalide.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

A crucial aspect of the Suzuki coupling is the activation of the organoboron species by a base, which facilitates the transmetalation step.[2] The choice of base and solvent system is critical and often needs to be optimized for a given set of substrates.

Experimental Protocol: Suzuki Coupling for this compound

The following protocol is a representative procedure adapted from established methods for the Suzuki coupling of substituted bromopyridines and arylboronic acids.[4]

Reactants:

  • Methyl 3-bromobenzoate

  • (6-Methoxypyridin-3-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene and Water

Procedure:

  • To an oven-dried flask, add Methyl 3-bromobenzoate (1.0 equiv), (6-methoxypyridin-3-yl)boronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the mixture to 100 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Stille Coupling: Robustness and Functional Group Tolerance

The Stille coupling offers a powerful alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction.[1] This method employs organostannanes as the organometallic coupling partner.

Mechanistic Rationale

Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-SnR3) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Figure 2: Catalytic cycle of the Stille coupling.

A key advantage of the Stille coupling is that it generally does not require a base, which can be beneficial for substrates with base-sensitive functional groups.[1] However, the toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks.[1]

Experimental Protocol: Stille Coupling for this compound

The following protocol is a representative procedure based on established methods for the Stille coupling of aryl halides.[5]

Reactants:

  • Methyl 3-bromobenzoate

  • (6-Methoxypyridin-3-yl)tributylstannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium fluoride (CsF) (optional additive)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried flask, add Methyl 3-bromobenzoate (1.0 equiv) and (6-methoxypyridin-3-yl)tributylstannane (1.1 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%) and XPhos (3 mol%).

  • If required for challenging substrates, add an additive like cesium fluoride (2.0 equiv).

  • Add anhydrous THF.

  • Heat the mixture to 80 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, often requiring specific techniques to remove tin byproducts.

Head-to-Head Comparison: Suzuki vs. Stille for the Target Synthesis

To provide a clear comparison, the following table summarizes key performance indicators for both reactions, based on representative data from analogous couplings of aryl bromides with heteroaryl partners.[6][7]

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent (6-Methoxypyridin-3-yl)boronic acid(6-Methoxypyridin-3-yl)tributylstannane
Typical Yield 75-95%70-90%
Reaction Time 12-24 hours16-24 hours
Reaction Temperature 80-110 °C60-100 °C
Catalyst Loading 1-5 mol%1-3 mol%
Key Advantage Low toxicity of reagents and byproducts; commercially available boronic acids.[1]Excellent functional group tolerance; no base required.[1]
Key Disadvantage Requires a base which can be incompatible with sensitive substrates; potential for protodeboronation.[1]Toxicity of organotin reagents and byproducts; difficult removal of tin waste.[1]
Purification Generally straightforward removal of inorganic byproducts.Can be challenging due to the presence of tin byproducts.

Discussion and Recommendation

Suzuki Coupling: For the synthesis of this compound, the Suzuki coupling presents a highly attractive option. The commercial availability and relative stability of (6-methoxypyridin-3-yl)boronic acid, coupled with the environmentally benign nature of the boron-containing byproducts, make it a preferred choice from a green chemistry perspective. The primary consideration for this reaction is the choice of base, as the ester functionality in the target molecule could be susceptible to hydrolysis under harsh basic conditions. However, the use of milder bases like K₃PO₄ or Cs₂CO₃ typically mitigates this issue.

Stille Coupling: The Stille coupling offers a robust alternative, particularly if the Suzuki reaction were to fail due to substrate incompatibility with the basic conditions. Its key advantage lies in its broad functional group tolerance. However, the significant toxicity of organostannanes and the challenges associated with the complete removal of tin byproducts from the final product are major deterrents, especially in a pharmaceutical development context where purity is paramount. Studies have shown that for some sterically hindered substrates, the Stille coupling can sometimes provide higher yields than the Suzuki coupling.[6]

For the synthesis of this compound, the Suzuki-Miyaura coupling is the recommended primary approach. Its advantages in terms of reagent availability, lower toxicity, and easier purification outweigh the potential need for careful base selection. The Stille coupling should be considered a valuable secondary option, particularly for substrates that are intolerant to the basic conditions of the Suzuki reaction or in cases where steric hindrance proves to be a significant barrier for the Suzuki protocol. Ultimately, the choice of method will depend on the specific constraints of the synthetic campaign, including scale, cost, and purity requirements.

References

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. (2023). Retrieved from [Link]

  • Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids | The Journal of Organic Chemistry - ACS Publications. (2007). Retrieved from [Link]

  • An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. (2001). Retrieved from [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. (2014). Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • . (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. (2016). Retrieved from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (2001). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2016). Retrieved from [Link]

  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017). Retrieved from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (2011). Retrieved from [Link]

  • Ch 23 Stille and Suzuki Coupling - YouTube. (2021). Retrieved from [Link]

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A Comparative Guide to Purity Determination: HPLC-UV vs. LC-MS for Methyl 3-(6-methoxypyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. For a novel compound like Methyl 3-(6-methoxypyridin-3-yl)benzoate, a molecule with potential therapeutic applications, the choice of analytical methodology for purity determination is critical. This guide provides an in-depth comparison of two workhorse techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple listing of pros and cons to delve into the causality behind experimental choices, offering field-proven insights into structuring a robust purity analysis workflow for this specific molecule.

The Compound in Focus: this compound

This compound is a small organic molecule featuring a methoxypyridine ring linked to a methyl benzoate moiety. Its structure suggests the presence of chromophores (the aromatic rings), making it amenable to UV detection. The pyridine nitrogen also presents a site for protonation, suggesting that it can be ionized for mass spectrometry. The ester functional group is a potential site for hydrolytic instability, a key consideration in forced degradation studies.

Physicochemical Profile (Inferred)

  • Molecular Formula: C₁₄H₁₃NO₃

  • Molecular Weight: 243.26 g/mol [1]

  • UV Absorbance: Expected to have significant UV absorbance due to the phenyl and pyridine ring systems, likely with maxima around 220-280 nm, similar to methyl benzoate and pyridine derivatives.[2]

  • Ionization Potential: The pyridine nitrogen is basic and can be readily protonated, making the molecule suitable for positive ion mode electrospray ionization (ESI) in LC-MS.

Section 1: Foundational Principles of the Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[3] For a molecule like this compound, a reversed-phase HPLC method is typically the first choice. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol.

The UV detector, positioned after the column, measures the absorbance of UV light by the eluting compounds.[4] According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte, making HPLC-UV an excellent quantitative tool.[4][5] The choice of wavelength is critical for sensitivity and is typically set at the absorbance maximum (λmax) of the main compound.

Why it's a staple for purity analysis:

  • Robustness and Reproducibility: HPLC-UV is a mature and highly reproducible technique, essential for quality control (QC) environments.[6]

  • Quantitative Accuracy: It provides excellent quantitative precision and accuracy for known impurities when reference standards are available.[7]

  • Cost-Effectiveness: Compared to LC-MS, HPLC-UV systems have lower acquisition and operational costs.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[9] The mass spectrometer measures the mass-to-charge ratio (m/z) of ionized molecules.[9] This provides two critical pieces of information: the molecular weight of a compound and, through fragmentation (in tandem MS), structural information.

For this compound, after chromatographic separation, the eluent would be directed to an ion source, likely an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions, which is ideal for determining the molecular weight of the parent compound and its impurities.[10]

Why it's indispensable for impurity profiling:

  • High Specificity and Sensitivity: MS detection is highly specific, as it is based on a unique physical property (mass-to-charge ratio).[11] It can often detect impurities at much lower levels than UV detection.[12]

  • Impurity Identification: LC-MS is unparalleled for identifying unknown impurities. The accurate mass measurement can help determine the elemental composition of an impurity, and fragmentation patterns can elucidate its structure, all without the need for a reference standard.[11][13]

  • Peak Purity Assessment: It can confirm if a single chromatographic peak contains co-eluting species with different masses, a challenge for UV detection.[13]

Section 2: Head-to-Head Comparison for Purity Determination

FeatureHPLC-UVLC-MS
Specificity Moderate. Relies on chromatographic separation. Co-eluting impurities with similar UV spectra can be missed.High. Based on unique mass-to-charge ratios. Can distinguish co-eluting compounds with different masses.
Sensitivity Good, but dependent on the chromophore of the analyte.[6]Excellent. Often orders of magnitude more sensitive than UV, especially for compounds that ionize well.[14]
Quantitative Analysis Excellent for known impurities with reference standards. Area percent calculations are straightforward but assume similar response factors for unknown impurities.Good, but can be more complex. Signal intensity depends on ionization efficiency, which can vary between compounds and be affected by matrix effects.[15] Requires isotopic labeling for highest accuracy.
Identification of Unknowns Not possible. Provides only retention time and UV spectrum, which are not unique identifiers.Excellent. Provides molecular weight and structural information (with MS/MS), enabling the identification of unknown degradation products and process impurities.[11]
Cost & Complexity Lower acquisition and maintenance costs. Simpler operation.[8]Higher acquisition and maintenance costs. Requires more specialized expertise to operate and interpret data.
Mobile Phase Compatibility Wide range of buffers (e.g., phosphates) can be used.Restricted to volatile mobile phases and additives (e.g., formic acid, ammonium acetate) to avoid fouling the ion source.[11]
Regulatory Standing Well-established and accepted for routine QC and release testing.[8]Increasingly required for impurity identification and characterization during drug development.[6]

Section 3: Experimental Design and Protocols

A comprehensive purity assessment involves not just analyzing the bulk API but also understanding its stability. Therefore, a forced degradation study is a mandatory first step to generate potential degradation products and to establish the stability-indicating nature of the analytical method.

Forced Degradation Protocol

Objective: To generate likely degradation products of this compound under various stress conditions. A target degradation of 5-20% is ideal.

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions: Expose the API to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours. (Ester hydrolysis is often faster under basic conditions).

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid API at 105°C for 48 hours.

    • Photolytic Degradation: Expose the API solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

Illustrative HPLC-UV Method for Purity Determination

Rationale: This method is designed for robust quantification of the main peak and any known impurities. A C18 column is chosen for its versatility with aromatic compounds. A gradient elution is used to ensure that both polar and non-polar impurities are eluted with good peak shape. The UV wavelength is set based on the expected absorbance of the aromatic rings.

Methodology:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: 254 nm (or the determined λmax).

  • Data Analysis:

    • Integrate all peaks.

    • Calculate the purity of the main component using the area percentage method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • For known impurities with reference standards, create a calibration curve to determine their concentration accurately.

Illustrative LC-MS Method for Impurity Identification

Rationale: This method is optimized for the identification of impurities generated during the forced degradation study. The mobile phase uses volatile additives (formic acid) compatible with ESI-MS. The mass spectrometer is set to scan a range that covers the expected parent mass and potential degradation products (e.g., hydrolysis products, oxides).

Methodology:

  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Chromatographic Conditions: (Can be the same as the HPLC-UV method to facilitate comparison)

    • Column: C18, 150 mm x 2.1 mm, 1.8 µm particle size. (Smaller ID for better MS sensitivity).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100 - 500.

    • Data Acquisition: Full scan mode. If available, perform data-dependent MS/MS on the most intense ions to obtain fragmentation data.

  • Data Analysis:

    • Extract ion chromatograms for the parent compound (expected m/z for [M+H]⁺ is 244.09).

    • Search for new peaks in the total ion chromatogram (TIC) of the stressed samples.

    • For each new peak, determine its accurate mass and propose a molecular formula. For example, hydrolysis of the ester would result in a loss of CH₂ (14 Da), leading to a carboxylic acid with an expected [M+H]⁺ of 230.08.

    • Analyze MS/MS fragmentation patterns to confirm the proposed structures of the impurities.

Section 4: Visualizing the Workflows

The following diagrams illustrate the logical flow of a comprehensive purity analysis project for this compound using both techniques.

HPLC_UV_Workflow cluster_0 Phase 1: Method Development & Stress Testing cluster_1 Phase 2: Analysis & Quantification cluster_2 Phase 3: Data Evaluation API This compound API Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) API->Forced_Deg HPLC_Dev HPLC-UV Method Development (Column, Mobile Phase, Wavelength) API->HPLC_Dev Stressed_Samples Stressed Samples Forced_Deg->Stressed_Samples Analysis HPLC-UV Analysis Stressed_Samples->Analysis Control_Sample Control Sample (API) Control_Sample->Analysis Data_Proc Data Processing (Peak Integration) Analysis->Data_Proc Purity_Calc Purity Calculation (% Area, Known Impurity Quantification) Data_Proc->Purity_Calc Report Purity Report Purity_Calc->Report

Caption: HPLC-UV workflow for quantitative purity assessment.

LC_MS_Workflow cluster_0 Phase 1: Stress Testing & Method Setup cluster_1 Phase 2: Analysis & Identification cluster_2 Phase 3: Structure Elucidation API This compound API Forced_Deg Forced Degradation Study (Generates Impurities) API->Forced_Deg Stressed_Samples Stressed Samples Forced_Deg->Stressed_Samples LCMS_Setup LC-MS Method Setup (Volatile Buffers, ESI+) LCMS_Analysis LC-MS(/MS) Analysis LCMS_Setup->LCMS_Analysis Stressed_Samples->LCMS_Analysis Data_Analysis Data Analysis (Find New Masses) LCMS_Analysis->Data_Analysis Accurate_Mass Accurate Mass Measurement (Determine Molecular Formula) Data_Analysis->Accurate_Mass Fragmentation MS/MS Fragmentation Analysis (Elucidate Structure) Accurate_Mass->Fragmentation ID_Report Impurity Identification Report Fragmentation->ID_Report

Caption: LC-MS workflow for impurity identification and structural elucidation.

Section 5: Conclusion and Recommendations

For the comprehensive purity determination of this compound, HPLC-UV and LC-MS are not competing but complementary techniques.

  • HPLC-UV is the method of choice for routine quality control, release testing, and stability studies where the primary goal is to accurately quantify the API and its known impurities. Its robustness, cost-effectiveness, and straightforward data analysis make it ideal for a regulated environment.[8]

  • LC-MS is essential during the development phase to identify unknown impurities that arise from synthesis or degradation.[6] It provides the structural information necessary to understand degradation pathways and to ensure that all potential impurities are monitored and controlled. This information is critical for regulatory submissions and for ensuring the safety profile of the drug.

A Phased Approach:

  • Early Development: Employ LC-MS to analyze samples from forced degradation studies. Identify the structures of major degradation products and process-related impurities.

  • Method Validation: Once key impurities are identified and synthesized as reference standards, develop and validate a robust, stability-indicating HPLC-UV method according to ICH Q2(R1) guidelines. This method will serve as the primary tool for routine purity testing.

  • Ongoing Support: Use LC-MS as an investigational tool to analyze any new, unexpected peaks that may appear during long-term stability studies or after changes in the manufacturing process.

By strategically integrating both HPLC-UV and LC-MS, drug developers can build a complete and scientifically sound picture of the purity and stability of this compound, ensuring a high-quality, safe, and effective product.

References

  • PubChem. 3-(6-Methoxypyridin-3-yl)-5-methylbenzoic acid. Available from: [Link]

  • European Compliance Academy (ECA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • MedCrave. Forced Degradation Studies. Available from: [Link]

  • U.S. Pharmacopeia (USP). <621> CHROMATOGRAPHY. Available from: [Link]

  • PubChem. Methyl Benzoate. Available from: [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • National Center for Biotechnology Information. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Chrominfo. Advantages and disadvantages of LC-MS. Available from: [Link]

  • MtoZ Biolabs. Advantages and Disadvantages of HPLC in Protein Purity Analysis. Available from: [Link]

  • PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Available from: [Link]

  • RSC Publishing. Current developments in LC-MS for pharmaceutical analysis. Available from: [Link]

  • Biotrial. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Available from: [Link]

  • Technology Networks. What Is LC-MS, LC-MS Analysis and LC-MS/MS. Available from: [Link]

  • News-Medical.net. What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]

  • Hilaris Publisher. Advantages and Disadvantages of High-Performance Liquid Chromatography (HPCL). Available from: [Link]

  • Chemyx. Basic Principles of HPLC, MS & LC-MS. Available from: [Link]

  • Coblentz Society. The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. Available from: [Link]

  • LCGC International. How It Works: UV Detection for HPLC. Available from: [Link]

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  • Dovetail Biopartners. The Power of LC/MS/MS: Unlocking the Secrets of Molecular Analysis. Available from: [Link]

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Confirming the Absence of Residual Palladium in Methyl 3-(6-methoxypyridin-3-yl)benzoate: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of active pharmaceutical ingredients (APIs), the use of palladium-based catalysts is widespread, particularly in cross-coupling reactions that are fundamental to the construction of complex molecular architectures. One such reaction, the Suzuki-Miyaura coupling, is a powerful and versatile method for the formation of carbon-carbon bonds. The synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate, a key intermediate in various drug discovery programs, frequently employs a palladium catalyst to couple a boronic acid or ester with a halide. While indispensable for achieving high yields and selectivities, the use of these catalysts necessitates rigorous downstream analysis to ensure their complete removal from the final API. Residual palladium, even at trace levels, can pose significant risks to patient safety and impact the stability and efficacy of the drug product.

This guide provides a comprehensive comparison of the primary analytical techniques for the detection and quantification of residual palladium in this compound. We will delve into the established "gold standard" method, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and explore a valuable alternative, fluorescence spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step protocols to ensure the purity and safety of their compounds.

The Synthetic Origin of a Potential Contaminant: Suzuki-Miyaura Coupling

The likely synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically couples a boronic acid derivative of one of the aromatic rings with a halogenated version of the other, in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Reactant_A Methyl 3-bromobenzoate or 3-(Methoxycarbonyl)phenylboronic acid Pd_Catalyst Pd(0) Catalyst e.g., Pd(PPh₃)₄, PdCl₂(dppf) Reactant_A->Pd_Catalyst Oxidative Addition Reactant_B 5-Bromo-2-methoxypyridine or 6-methoxypyridin-3-ylboronic acid Reactant_B->Pd_Catalyst Transmetalation Product This compound Pd_Catalyst->Product Reductive Elimination

Caption: Generalized Suzuki-Miyaura coupling for the synthesis of the target molecule.

A variety of palladium catalysts can be employed, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The choice of catalyst and reaction conditions can influence the amount of residual palladium in the crude product, making robust analytical confirmation of its absence essential.

Regulatory Landscape: Setting the Limits for Palladium

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for elemental impurities in pharmaceutical products. These guidelines are harmonized under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3D guideline on elemental impurities. Palladium is classified as a Class 2B element, meaning it is of moderate toxicological concern and its inclusion in the final drug product should be limited. The permitted daily exposure (PDE) for palladium is 100 µ g/day for the oral route of administration. This translates to a concentration limit in the drug substance that is dependent on the maximum daily dose of the final drug product. For a drug with a maximum daily dose of 10 grams, the concentration limit for palladium would be 10 ppm.

Comparative Analysis of Analytical Techniques

The two primary methods for quantifying residual palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and fluorescence spectroscopy. Each technique offers a unique set of advantages and disadvantages.

FeatureInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Fluorescence Spectroscopy
Principle Samples are introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.A fluorogenic probe reacts with palladium, leading to a measurable change in fluorescence intensity.
Sensitivity Extremely high sensitivity, capable of detecting palladium at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[3][4]High sensitivity, often in the low nanomolar range, which is sufficient for many pharmaceutical applications.[5][6]
Specificity Highly specific due to the mass-based detection of palladium isotopes.Can be susceptible to interference from other metals or components of the API matrix that may quench or enhance fluorescence.[6]
Sample Preparation Often requires aggressive sample digestion with strong acids to destroy the organic matrix, which can be time-consuming and requires specialized equipment.[7]Typically involves simple dissolution of the sample in a suitable solvent, offering a much faster workflow.[5][6]
Instrumentation Cost High initial capital investment and ongoing operational costs. Requires a dedicated and controlled laboratory environment.[8]Relatively low instrument cost, often utilizing standard laboratory fluorescence plate readers.[8]
Throughput Lower throughput due to lengthy sample preparation and analysis times.[8]High throughput is possible, especially with plate-based assays, making it suitable for screening multiple samples.[5][8]
Regulatory Acceptance The recognized "gold standard" and compendial method (USP <233>) for elemental impurity analysis.Considered an alternative or screening method. While not a compendial method for final release, it is valuable for in-process control and process optimization.[6][8]

The Gold Standard: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the benchmark technique for the quantitative determination of trace elemental impurities in pharmaceutical materials due to its exceptional sensitivity and specificity.[3][4] The fundamental principle involves the atomization and ionization of the sample in a high-temperature argon plasma, followed by the separation and detection of the resulting ions based on their mass-to-charge ratio.

ICP_MS_Workflow Sample_Prep Sample Preparation (Acid Digestion) Nebulizer Nebulizer Sample_Prep->Nebulizer Plasma Inductively Coupled Plasma (Ionization) Nebulizer->Plasma Mass_Spec Mass Spectrometer (Separation) Plasma->Mass_Spec Detector Detector Mass_Spec->Detector Data Data Analysis (Quantification) Detector->Data

Caption: A simplified workflow for palladium analysis using ICP-MS.

Experimental Protocol: ICP-MS Analysis of this compound

This protocol is a general guideline and should be validated according to ICH Q2(R1) and USP <233> guidelines.

1. Sample Preparation (Microwave-Assisted Acid Digestion):

  • Accurately weigh approximately 50 mg of the this compound sample into a clean microwave digestion vessel.

  • Carefully add 5 mL of concentrated nitric acid (trace metal grade) and 1 mL of hydrochloric acid (trace metal grade) to the vessel.

  • Seal the vessel and place it in the microwave digestion system.

  • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

  • Allow the vessel to cool to room temperature.

  • Carefully open the vessel and dilute the digested sample to a final volume of 50 mL with deionized water. This solution is now ready for analysis. A 1 mg/mL solution is often a suitable starting concentration.[9][10]

2. Instrument Calibration:

  • Prepare a series of palladium calibration standards (e.g., 0.1, 0.5, 1, 5, and 10 ppb) from a certified stock solution. The matrix of the standards should match the acid concentration of the prepared samples.

  • Include a blank solution (acid matrix without palladium) in the calibration set.

3. ICP-MS Analysis:

  • Set up the ICP-MS instrument according to the manufacturer's recommendations for palladium analysis.

  • Aspirate the blank, calibration standards, and prepared sample solutions into the instrument.

  • Monitor the palladium isotopes (e.g., ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd) to ensure accurate quantification and to check for potential isobaric interferences.

  • The instrument software will generate a calibration curve and calculate the concentration of palladium in the sample.

4. Data Analysis and Reporting:

  • Calculate the concentration of palladium in the original solid sample, taking into account the initial sample weight and the final dilution volume.

  • The result should be reported in parts per million (ppm) or µg/g.

A High-Throughput Alternative: Fluorescence Spectroscopy

Fluorescence-based methods offer a rapid and cost-effective alternative for the detection of residual palladium, particularly for in-process monitoring and for screening large numbers of samples.[5][6][8] These methods typically employ a "turn-on" fluorescent probe that is initially non-fluorescent but becomes highly fluorescent upon reaction with palladium.

Fluorescence_Detection Sample Sample containing residual Palladium Reaction Palladium-catalyzed reaction Sample->Reaction Probe Non-fluorescent Probe Probe->Reaction Fluorescent_Product Fluorescent Product Reaction->Fluorescent_Product Detection Fluorescence Measurement Fluorescent_Product->Detection

Caption: The principle of "turn-on" fluorescence detection of palladium.

Experimental Protocol: Fluorescence-Based Palladium Assay

This protocol is based on the use of a commercially available palladium detection kit and should be adapted and validated for the specific API and matrix.

1. Reagent Preparation:

  • Prepare a stock solution of the this compound sample in a suitable organic solvent (e.g., DMSO or DMF) at a known concentration (e.g., 10 mg/mL).

  • Prepare a series of palladium standards in the same solvent.

  • Prepare the fluorescent probe and any necessary buffer or reagent solutions according to the kit manufacturer's instructions.

2. Assay Procedure (96-well plate format):

  • To the wells of a black, flat-bottom 96-well plate, add a specific volume of the sample solution or palladium standard.

  • Add the buffer and fluorescent probe solution to each well.

  • If required by the specific assay chemistry, add a reducing agent (e.g., sodium borohydride) to facilitate the reaction.[6]

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the reaction to proceed.

3. Fluorescence Measurement:

  • Measure the fluorescence intensity of each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific probe.

4. Data Analysis:

  • Subtract the background fluorescence (from a blank well containing no palladium) from all readings.

  • Generate a standard curve by plotting the fluorescence intensity of the palladium standards against their known concentrations.

  • Determine the concentration of palladium in the sample by interpolating its fluorescence intensity on the standard curve.

  • Calculate the concentration of residual palladium in the original solid API.

Conclusion: A Dual-Pronged Approach to Ensuring Purity

Both ICP-MS and fluorescence spectroscopy are powerful tools for confirming the absence of residual palladium in this compound. ICP-MS remains the undisputed gold standard for final product release testing, offering unparalleled sensitivity and specificity that meets stringent regulatory requirements.[3][4] However, its cost, complexity, and lower throughput can be prohibitive for routine in-process monitoring or high-throughput screening.

Fluorescence spectroscopy provides a complementary and highly valuable alternative.[5][6][8] Its speed, ease of use, and lower cost make it an ideal choice for process development and optimization, allowing for rapid feedback on the effectiveness of palladium scavenging techniques. By employing a dual-pronged approach—using fluorescence for rapid in-process checks and ICP-MS for final validation—researchers and manufacturers can confidently ensure the purity and safety of their APIs, ultimately contributing to the development of safer and more effective medicines.

References

  • A Fluorescence Turn-On Sensor for the Detection of Palladium Ions that Operates Through In-Situ Generation of Palladium Nanoparticles. Sensors and Actuators B: Chemical.

  • Palladium Detection for API. Arbor Assays.

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  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules.

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A Comparative Guide to the Synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate: An Evaluation of Modern Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the efficient construction of biaryl scaffolds is a cornerstone of modern synthetic chemistry. Methyl 3-(6-methoxypyridin-3-yl)benzoate, a key structural motif in various pharmacologically active agents, presents a compelling case study for the comparative analysis of synthetic routes. This guide provides an in-depth technical comparison of the three most prominent palladium-catalyzed cross-coupling reactions for its synthesis: the Suzuki-Miyaura, Stille, and Negishi couplings. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their efficiencies based on established chemical principles and data from analogous transformations.

Introduction to the Synthetic Challenge

The synthesis of this compound involves the formation of a carbon-carbon bond between the 3-position of a 6-methoxypyridine ring and the 3-position of a methyl benzoate ring. The choice of synthetic strategy significantly impacts the overall yield, purity, cost, and environmental footprint of the process. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for forging such biaryl linkages.[1]

The Primary Synthetic Pathways: A Head-to-Head Comparison

The three leading strategies for the synthesis of this compound are the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. Each method employs a different organometallic reagent to deliver the pyridine or benzoate moiety to the palladium catalytic cycle.

cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling cluster_negishi Negishi Coupling s_start_a 6-Methoxypyridine-3-boronic acid s_reagents Pd Catalyst Base s_start_a->s_reagents s_start_b Methyl 3-bromobenzoate s_start_b->s_reagents s_product This compound s_reagents->s_product st_start_a 3-(Tributylstannyl)-6-methoxypyridine st_reagents Pd Catalyst st_start_a->st_reagents st_start_b Methyl 3-bromobenzoate st_start_b->st_reagents st_product This compound st_reagents->st_product n_start_a 3-(Chlorozincio)-6-methoxypyridine n_reagents Pd Catalyst n_start_a->n_reagents n_start_b Methyl 3-bromobenzoate n_start_b->n_reagents n_product This compound n_reagents->n_product

Figure 1. High-level overview of the three primary cross-coupling routes for the synthesis of the target molecule.

Route 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents. The reaction typically proceeds under basic conditions, which are necessary to activate the boronic acid for transmetalation.[2]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl halide (methyl 3-bromobenzoate) to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a borate species, which is formed in situ from the reaction of the boronic acid with a base. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst.

Suzuki_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Methyl 3-bromobenzoate pd_complex [Ar-Pd(II)-Br]L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd [Ar-Pd(II)-Ar']L_n transmetalation->diaryl_pd boronic_acid Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ boronic_acid->transmetalation 6-Methoxypyridine-3-boronic acid reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Synthesis

Materials:

  • 6-Methoxypyridine-3-boronic acid (1.2 equiv.)[3]

  • Methyl 3-bromobenzoate (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • Toluene/Water (10:1 v/v)

Procedure:

  • To a Schlenk flask, add methyl 3-bromobenzoate, 6-methoxypyridine-3-boronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Route 2: The Stille Coupling

The Stille coupling utilizes organotin reagents, which are known for their high functional group tolerance and stability to air and moisture.[5] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[6]

Mechanistic Rationale

Similar to the Suzuki coupling, the Stille reaction begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The key difference lies in the transmetalation step, where the organostannane directly transfers its organic group to the palladium center, often accelerated by the presence of a chloride source or copper(I) salts. Reductive elimination then affords the biaryl product.

Stille_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Methyl 3-bromobenzoate pd_complex [Ar-Pd(II)-Br]L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd [Ar-Pd(II)-Ar']L_n transmetalation->diaryl_pd stannane Ar'SnBu₃ stannane->transmetalation 3-(Tributylstannyl)-6-methoxypyridine reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: Catalytic cycle of the Stille coupling.

Experimental Protocol: Stille Synthesis

Materials:

  • 3-(Tributylstannyl)-6-methoxypyridine (1.1 equiv.)

  • Methyl 3-bromobenzoate (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)

  • Anhydrous and degassed toluene

Procedure:

  • In a flame-dried Schlenk flask, dissolve methyl 3-bromobenzoate, Pd₂(dba)₃, and P(o-tol)₃ in toluene.

  • Evacuate and backfill the flask with argon.

  • Add 3-(tributylstannyl)-6-methoxypyridine via syringe.

  • Heat the mixture to 100-110 °C and stir for 12-16 hours.[7]

  • After cooling, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.[6]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Route 3: The Negishi Coupling

The Negishi coupling employs organozinc reagents, which are more reactive than organoboron and organotin compounds, often leading to faster reaction times and higher yields.[8] However, organozinc reagents are typically moisture and air-sensitive, requiring stricter anhydrous reaction conditions.

Mechanistic Rationale

The Negishi coupling follows a similar catalytic cycle involving oxidative addition of the aryl halide to Pd(0). The highly reactive organozinc reagent then undergoes a rapid transmetalation with the Pd(II) complex. The subsequent reductive elimination furnishes the coupled product.

Negishi_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Methyl 3-bromobenzoate pd_complex [Ar-Pd(II)-Br]L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd [Ar-Pd(II)-Ar']L_n transmetalation->diaryl_pd organozinc Ar'ZnCl organozinc->transmetalation 3-(Chlorozincio)-6-methoxypyridine reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: Catalytic cycle of the Negishi coupling.

Experimental Protocol: Negishi Synthesis

Materials:

  • 3-Bromo-6-methoxypyridine (1.1 equiv.)

  • n-Butyllithium (1.05 equiv.)

  • Zinc chloride (ZnCl₂) (1.1 equiv.)

  • Methyl 3-bromobenzoate (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried flask under argon, dissolve 3-bromo-6-methoxypyridine in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium and stir for 30 minutes.

  • Add a solution of ZnCl₂ in THF and allow the mixture to warm to room temperature.

  • Coupling Reaction: In a separate flask, add methyl 3-bromobenzoate and Pd(PPh₃)₄ in THF.

  • Transfer the freshly prepared organozinc solution to the second flask via cannula.

  • Stir the reaction at room temperature or gentle heat (40-50 °C) for 2-6 hours, monitoring for completion.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography.

Comparative Performance Analysis

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Organometallic Reagent Boronic acid/esterOrganostannaneOrganozinc
Reagent Stability Generally air and moisture stableAir and moisture stableAir and moisture sensitive
Toxicity LowHigh (tin compounds)Moderate
Reaction Conditions Mild to moderate, requires baseMild to moderateMild, requires anhydrous conditions
Typical Yields Good to excellentGood to excellentOften excellent
Reaction Time Moderate (2-12 h)Longer (8-24 h)Shorter (1-6 h)
Byproduct Removal Relatively easy (water-soluble)Difficult (tin byproducts)Relatively easy (aqueous quench)
Functional Group Tolerance Good, but sensitive to strong basesExcellentGood, but sensitive to acidic protons

Conclusion and Recommendations

For the synthesis of this compound, the Suzuki-Miyaura coupling represents the most balanced approach for general laboratory applications. Its primary advantages are the operational simplicity, the commercial availability and stability of the boronic acid starting material, and the low toxicity profile. While the Negishi coupling may offer faster reaction times and potentially higher yields, it requires more stringent handling of air- and moisture-sensitive reagents. The Stille coupling, despite its excellent functional group tolerance, is hampered by the toxicity and purification challenges associated with organotin compounds, making it a less desirable choice from a green chemistry perspective.

Ultimately, the optimal choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the importance of factors such as reaction time, cost, and environmental impact. For most applications, the Suzuki-Miyaura coupling provides a reliable, efficient, and relatively safe route to this compound.

References

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inter-laboratory validation of the analytical method for Methyl 3-(6-methoxypyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Inter-Laboratory Validation of Analytical Methods for Methyl 3-(6-methoxypyridin-3-yl)benzoate

Abstract

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for this compound, a key intermediate in pharmaceutical synthesis. Moving beyond a simple checklist, this document delves into the scientific rationale behind methodological choices, aligning with the principles of the International Council for Harmonisation (ICH) Q2(R2) and Q14 guidelines.[1][2] We present a comparative analysis of suitable analytical techniques, justify the selection of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and provide detailed, step-by-step protocols for both the analytical method and the inter-laboratory validation study. The guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights to ensure the development of a robust, reliable, and transferable analytical method.

Introduction: The Imperative for Robust Analytical Validation

This compound is a heterocyclic compound of significant interest as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and quality of such intermediates are paramount, as they directly impact the safety and efficacy of the final drug product. Consequently, a validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure product consistency and quality.

Inter-laboratory validation, or reproducibility, represents the highest level of method precision, demonstrating that a method can be successfully transferred between different laboratories, analysts, and equipment.[3] This process is critical for multi-site manufacturing, contract research organizations (CROs), and regulatory submissions, proving the method is robust and fit for its intended purpose across the pharmaceutical lifecycle.[2]

This guide will walk through the entire process, from method selection to the design and execution of a collaborative validation study.

Selecting the Optimal Analytical Technique

The choice of analytical technique is the foundation of a successful validation. For a molecule like this compound, which possesses aromatic rings and polar functional groups (ester, methoxy, pyridine nitrogen), several techniques could be considered. However, a comparative analysis reveals a clear optimal choice.

Technique Principle Applicability to Target Analyte Advantages Limitations
RP-HPLC (UV) Partitioning between a non-polar stationary phase and a polar mobile phase.Excellent. The molecule's structure is ideal for retention on a C18 column and possesses strong UV chromophores for sensitive detection.High resolution, robust, widely available, excellent for purity and assay determination.[4]Requires solvent disposal, may require gradient elution for complex impurity profiles.
Gas Chromatography (GC) Partitioning between a stationary phase and a gaseous mobile phase.Poor. The molecule has a relatively high molecular weight and low volatility, making it unsuitable for GC without derivatization.Excellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.
UPLC (UV) Similar to HPLC but uses smaller particles, enabling higher pressure and speed.Very Good. Offers faster run times and better resolution than HPLC.Increased throughput, lower solvent consumption.Higher initial instrument cost, more susceptible to matrix effects and blockages.

The Analytical Target Profile (ATP) and Validation Parameters

Before beginning validation, we must define the method's goals through an Analytical Target Profile (ATP), a concept central to the modern, lifecycle-based approach described in ICH Q14.[2]

ATP for the Assay of this compound: The procedure must be able to accurately and precisely quantify this compound (assay) in the presence of its potential process impurities and degradation products. The method must be robust and transferable between laboratories.

This ATP dictates the required validation characteristics as outlined by ICH Q2(R2).[1][5]

Parameter Purpose Typical Acceptance Criteria (for Assay)
Specificity To ensure the signal is unequivocally from the analyte.[6]Peak purity index > 99.5%; No interference from blank, placebo, or known impurities at the analyte's retention time.
Linearity To demonstrate a proportional relationship between signal and concentration.[7]Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is linear, accurate, and precise.[8]80% to 120% of the nominal test concentration.[9]
Accuracy Closeness of the measured value to the true value.[6]98.0% to 102.0% recovery of spiked analyte.
Precision Agreement between repeated measurements.Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.[10] Reproducibility: RSD ≤ 3.0% (Inter-laboratory).
LOD / LOQ Lowest amount detectable/quantifiable.Not required for assay methods but essential for impurity quantification.
Robustness Capacity to remain unaffected by small, deliberate variations.[8]System suitability parameters remain within limits; %Assay shows no significant change.

Designing and Executing the Inter-Laboratory Study

The inter-laboratory study is the ultimate test of a method's reproducibility. A well-designed protocol is essential for generating meaningful data.

Workflow for Inter-Laboratory Validation

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Execution at Each Laboratory cluster_2 Phase 3: Data Analysis & Reporting P1 Develop & Finalize Validation Protocol P2 Prepare & Characterize Homogeneous Sample Lots P1->P2 P3 Distribute Protocol, Samples, & Reference Standard to Participating Labs (N≥3) P2->P3 E1 Lab A: Execute Protocol P3->E1 E2 Lab B: Execute Protocol P3->E2 E3 Lab C: Execute Protocol P3->E3 A1 Collect Raw Data from All Labs E1->A1 E2->A1 E3->A1 A2 Perform Statistical Analysis (ANOVA, Cochran's Test) A1->A2 A3 Evaluate Against Acceptance Criteria A2->A3 A4 Generate Final Validation Report A3->A4

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Navigating the Synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate: A Comparative Cost Analysis of Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate, a key building block in the development of various pharmaceutical compounds, presents multiple strategic pathways. The selection of starting materials is a critical decision that profoundly influences not only the overall yield and purity of the final product but also the economic viability of the entire process. This guide provides a comprehensive comparative cost analysis of the primary synthetic routes to this valuable compound, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind different strategic choices, present detailed experimental protocols, and offer a transparent breakdown of the associated costs to empower researchers and process chemists in making informed decisions.

The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction

This compound belongs to the biaryl class of compounds, which are prevalent in a vast array of biologically active molecules. The carbon-carbon bond connecting the two aromatic rings is the key structural feature, and its efficient construction is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of such bonds, owing to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[1]

Dissecting the Synthetic Pathways: A Quartet of Suzuki-Miyaura Strategies

The synthesis of this compound via the Suzuki-Miyaura reaction can be approached from four primary retrosynthetic disconnections. These routes differ in the specific halogenated and organoboron starting materials utilized.

cluster_target Target Molecule cluster_routes Synthetic Routes cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 cluster_route4 Route 4 Target This compound R1_SM1 Methyl 3-bromobenzoate R1_SM1->Target Suzuki Coupling R1_SM2 (6-methoxypyridin-3-yl)boronic acid R2_SM1 3-Bromobenzoic acid R2_SM2 (6-methoxypyridin-3-yl)boronic acid R2_Ester Esterification R2_SM1->R2_Ester Suzuki Coupling R2_Ester->Target R3_SM1 Methyl 3-(dihydroxyboryl)benzoate R3_SM1->Target Suzuki Coupling R3_SM2 3-Bromo-6-methoxypyridine R4_SM1 3-(dihydroxyboryl)benzoic acid R4_SM2 3-Bromo-6-methoxypyridine R4_Ester Esterification R4_SM1->R4_Ester Suzuki Coupling R4_Ester->Target

Figure 1: Four primary Suzuki-Miyaura cross-coupling routes to this compound.

Comparative Cost Analysis of Starting Materials

The economic feasibility of a synthetic route is fundamentally tied to the cost of its starting materials. The following table provides a comparative analysis of the bulk pricing for the key precursors in each of the four proposed routes. Prices are based on currently available data from various chemical suppliers and are subject to market fluctuations.

Starting MaterialCAS NumberRoute(s)PurityRepresentative Bulk Price (USD/kg)
Methyl 3-bromobenzoate618-89-31>98%$70 - $700
(6-methoxypyridin-3-yl)boronic acid163105-89-31, 2>98%~$520 (based on $13/25g)
3-Bromobenzoic acid585-76-22>98%$850
Methyl 3-(dihydroxyboryl)benzoateN/A3>95%Price not readily available
3-Bromo-6-methoxypyridine50720-12-23, 4>97%~$12,000 (based on $60/5g)
3-(dihydroxyboryl)benzoic acid25487-66-54>95%~$9,000 (based on $90/10g)

In-Depth Analysis of Synthetic Routes

Route 1: The Direct Approach

This route represents the most direct pathway, coupling two readily available starting materials to form the final product in a single step.

  • Starting Materials: Methyl 3-bromobenzoate and (6-methoxypyridin-3-yl)boronic acid.

  • Advantages:

    • Atom Economy: A single-step synthesis generally leads to higher atom economy and reduced waste.

    • Process Simplicity: Fewer reaction and purification steps simplify the overall workflow.

  • Disadvantages:

    • Cost of Boronic Acid: While commercially available, (6-methoxypyridin-3-yl)boronic acid can be a relatively expensive reagent.

  • Estimated Yield: Based on similar Suzuki-Miyaura couplings of aryl bromides with heteroaryl boronic acids, yields in the range of 80-95% can be reasonably expected under optimized conditions.[2][3]

Route 2: The Carboxylic Acid Precursor

This route involves the initial coupling of a carboxylic acid-containing building block, followed by a final esterification step.

  • Starting Materials: 3-Bromobenzoic acid and (6-methoxypyridin-3-yl)boronic acid.

  • Advantages:

    • Potentially Lower Cost Starting Material: 3-Bromobenzoic acid is often more affordable than its corresponding methyl ester.

  • Disadvantages:

    • Additional Step: The final esterification adds a step to the synthesis, potentially lowering the overall yield and increasing processing time and cost.

    • Functional Group Compatibility: The carboxylic acid group may require specific reaction conditions to avoid side reactions during the Suzuki coupling.

  • Estimated Yield: The Suzuki coupling step is expected to proceed with high yield (85-95%).[4][5] The subsequent Fischer esterification is typically a high-yielding reaction (>90%).

Route 3 & 4: The Alternative Disconnection

These routes explore the alternative coupling strategy where the pyridine moiety is the halogenated partner and the benzoate is the organoboron component.

  • Starting Materials: Methyl 3-(dihydroxyboryl)benzoate or 3-(dihydroxyboryl)benzoic acid, and 3-Bromo-6-methoxypyridine.

  • Advantages:

    • Potentially Divergent Synthesis: The boronic acid derivatives of the benzoate could potentially be used to synthesize a variety of other biaryl compounds.

  • Disadvantages:

    • High Cost of Starting Materials: Both 3-Bromo-6-methoxypyridine and 3-(dihydroxyboryl)benzoic acid are significantly more expensive than the starting materials in Routes 1 and 2.

    • Limited Availability: The availability of Methyl 3-(dihydroxyboryl)benzoate in bulk appears to be limited.

  • Estimated Yield: Yields for these couplings are expected to be in a similar range to the other routes, assuming optimized conditions.

The Critical Role of Catalysts and Reagents

The cost of the palladium catalyst and associated ligands and bases is a significant factor in the overall economic assessment of any Suzuki-Miyaura coupling.

ReagentTypeRepresentative Price (USD/g)
Pd(PPh₃)₄Catalyst$50 - $100
Pd(dppf)Cl₂Catalyst$100 - $200
Potassium CarbonateBase< $1
Sodium CarbonateBase< $1
TolueneSolvent< $0.1
1,4-DioxaneSolvent< $0.5

While the initial cost of palladium catalysts can be high, their efficiency at low catalyst loadings (typically 0.5-5 mol%) makes them economically viable for industrial applications.[6] Catalyst recycling is also a key strategy for reducing costs in large-scale production.[7]

Experimental Protocols

The following are detailed protocols for the most promising synthetic routes.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-bromobenzoate and (6-methoxypyridin-3-yl)boronic acid (Route 1)

start Start reagents Combine: - Methyl 3-bromobenzoate (1.0 eq) - (6-methoxypyridin-3-yl)boronic acid (1.2 eq) - Pd(PPh3)4 (0.05 eq) - K2CO3 (2.0 eq) - Toluene/Water (4:1) start->reagents reaction Heat to 80-90 °C (2-4 hours) reagents->reaction workup Aqueous Workup: - Dilute with water - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purification product This compound purification->product

Figure 2: Experimental workflow for Route 1.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 3-bromobenzoate (1.0 eq), (6-methoxypyridin-3-yl)boronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of toluene and water to the flask.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Fischer Esterification of 3-(6-methoxypyridin-3-yl)benzoic acid (Final step of Route 2 & 4)

Procedure:

  • Dissolve 3-(6-methoxypyridin-3-yl)benzoic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield this compound.

Alternative Synthetic Strategies: The Grignard Reaction

While the Suzuki-Miyaura coupling is a dominant method, the Grignard reaction represents a classic and often cost-effective alternative for C-C bond formation.[8]

cluster_grignard Grignard Route G_SM1 3-Bromobenzoic acid G_Grignard Formation of Grignard Reagent (Mg, THF) G_SM1->G_Grignard G_Intermediate 3-(chloromagnesio)benzoic acid G_Grignard->G_Intermediate G_Coupling Coupling with 3-Bromo-6-methoxypyridine (Ni or Pd catalyst) G_Intermediate->G_Coupling G_Ester Esterification G_Coupling->G_Ester Target_G This compound G_Ester->Target_G

Figure 3: A potential Grignard-based synthetic route.

Advantages of Grignard Reaction:

  • Low-Cost Reagent: Magnesium is significantly cheaper than boronic acids and palladium catalysts.

  • Well-Established: The Grignard reaction is a fundamental and well-understood transformation in organic chemistry.

Disadvantages of Grignard Reaction:

  • Functional Group Incompatibility: Grignard reagents are highly basic and will react with acidic protons, such as those in carboxylic acids and even the N-H of unprotected amines. This often necessitates the use of protecting groups, adding steps to the synthesis.[8]

  • Harsh Reaction Conditions: The formation of Grignard reagents requires strictly anhydrous conditions, which can be challenging to maintain on a large scale.[9]

  • Side Reactions: Homo-coupling of the Grignard reagent is a common side reaction.[9]

For the synthesis of this compound, the presence of the ester and methoxy groups, as well as the pyridine nitrogen, could pose challenges for a Grignard-based approach, making the Suzuki-Miyaura coupling the more robust and reliable option in this specific case.

Conclusion and Recommendations

Based on this comparative analysis, Route 1 emerges as the most economically and synthetically advantageous pathway for the preparation of this compound on a research and development scale. The directness of this one-step Suzuki-Miyaura coupling, combined with the reasonable cost and commercial availability of Methyl 3-bromobenzoate and (6-methoxypyridin-3-yl)boronic acid, makes it the most efficient strategy.

While Route 2 offers a potentially lower initial starting material cost with 3-Bromobenzoic acid, the additional esterification step adds complexity and may offset the initial savings. Routes 3 and 4 are significantly hampered by the high cost and limited availability of their respective starting materials.

For process chemists and drug development professionals, the choice of synthetic route is a multi-faceted decision. While this guide provides a thorough cost analysis of starting materials, factors such as process safety, scalability, and the environmental impact of solvents and reagents must also be carefully considered. The robustness and high functional group tolerance of the Suzuki-Miyaura reaction, particularly in the context of Route 1, provide a strong foundation for the development of a scalable and efficient synthesis of this compound.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • (6-methoxypyridin-3-yl)boronic acid. (n.d.). Achem. Retrieved January 21, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Colombo, M., & Citterio, A. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(24), 8968.

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assessing the green chemistry metrics of different Methyl 3-(6-methoxypyridin-3-yl)benzoate synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Green Synthesis of Methyl 3-(6-methoxypyridin-3-yl)benzoate

In the landscape of pharmaceutical development, the synthesis of complex intermediates such as this compound, a key structural motif in medicinal chemistry, presents a dual challenge: achieving high efficiency and yield while minimizing environmental impact. This guide provides a critical assessment of two distinct synthetic protocols for this target molecule, viewed through the lens of established green chemistry metrics. Our objective is to offer researchers and process chemists a quantitative framework for evaluating and optimizing synthetic routes, moving beyond traditional yield-focused assessments to a more holistic view of sustainability.

The synthesis of biaryl compounds like our target is dominated by palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone technique due to its functional group tolerance and broad applicability.[1][2] However, the "greenness" of any given Suzuki-Miyaura protocol can vary dramatically based on the choice of catalyst, solvent, base, and purification methodology.[3][4] This guide will dissect two plausible synthetic pathways: a "classical" approach representative of traditional methods and a "modern green" approach incorporating contemporary sustainable practices.

Defining the Yardsticks: Key Green Chemistry Metrics

To objectively compare the protocols, we will employ a suite of widely accepted green chemistry metrics.[5][6]

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[5] It is a fundamental measure of reaction efficiency at the atomic level.

  • Reaction Mass Efficiency (RME): This metric provides a more practical view by relating the mass of the final product to the total mass of all reactants used, accounting for reaction yield and stoichiometry.[7][8]

  • Environmental Factor (E-Factor): Defined by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the product.[9] It starkly highlights the wastefulness of a process.

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the most holistic mass-based metric, representing the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the active pharmaceutical ingredient (API) or final product produced.[10][11][12] In the pharmaceutical industry, PMIs can often range from 100 to over 500, with solvents being the largest contributor to waste.[11][13]

The Synthetic Challenge: Two Pathways to this compound

The chosen disconnection for our target molecule involves a Suzuki-Miyaura coupling between 3-bromo-6-methoxypyridine and methyl 3-(boronpinacolate)benzoate. This approach is synthetically convergent and strategically sound. The difference lies in the execution.

Synthetic_Pathway cluster_reactants Starting Materials Reactant_A 3-Bromo-6-methoxypyridine (MW: 188.02 g/mol) Catalyst_System Pd Catalyst + Base Solvent Reactant_A->Catalyst_System Reactant_B Methyl 3-(boronpinacolate)benzoate (MW: 262.12 g/mol) Reactant_B->Catalyst_System Product This compound (MW: 243.26 g/mol) Catalyst_System->Product Suzuki-Miyaura Coupling

Caption: General Suzuki-Miyaura approach for the target molecule.

Protocol A: The Classical Approach

This protocol reflects a conventional setup for a Suzuki-Miyaura coupling, prioritizing reaction completion with well-established, albeit often environmentally taxing, components.

Experimental Protocol:

  • To a round-bottom flask is added 3-bromo-6-methoxypyridine (1.88 g, 10.0 mmol), methyl 3-(boronpinacolate)benzoate (2.88 g, 11.0 mmol, 1.1 equiv), and Tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mol%).

  • Potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv) is added.

  • The flask is evacuated and backfilled with nitrogen three times.

  • Anhydrous 1,4-Dioxane (50 mL) and Water (10 mL) are added.

  • The mixture is heated to 100 °C and stirred for 12 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate (100 mL) and water (50 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by silica gel column chromatography (eluent: 30% ethyl acetate in hexanes, 300 mL) to afford the product.

  • Isolated Yield: 2.07 g (8.5 mmol, 85%).

Causality Behind Choices:

  • Solvent (Dioxane/Water): Dioxane is a powerful solvent for dissolving organic reactants but is classified as a hazardous substance to be avoided.[13] The water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

  • Catalyst (Pd(PPh₃)₄): This is a classical, air-sensitive but effective catalyst. The 0.2 mol% loading is relatively high by modern standards.

  • Purification (Silica Chromatography): This is the default purification method in discovery chemistry but generates significant solid waste and consumes large volumes of solvents, drastically increasing the PMI.[14]

Protocol B: The Modern Green Approach

This protocol is designed with sustainability as a priority, employing a modern catalyst system and a greener solvent, and avoiding chromatographic purification.

Experimental Protocol:

  • To a reaction vessel is added 3-bromo-6-methoxypyridine (1.88 g, 10.0 mmol), methyl 3-(boronpinacolate)benzoate (2.75 g, 10.5 mmol, 1.05 equiv), and [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd-dtbpf-Cl₂, 33 mg, 0.05 mol%).

  • Potassium phosphate (K₃PO₄) (3.18 g, 15.0 mmol, 1.5 equiv) is added.

  • The vessel is sealed, and 2-propanol (20 mL) and Water (10 mL) are added.

  • The mixture is heated to 80 °C and stirred for 2 hours.

  • After cooling, the reaction mixture is diluted with water (50 mL) to precipitate the product.

  • The solid is collected by vacuum filtration.

  • The crude solid is recrystallized from a minimal amount of hot ethanol (~15 mL) to afford the pure product.

  • Isolated Yield: 2.14 g (8.8 mmol, 88%).

Causality Behind Choices:

  • Solvent (2-Propanol/Water): 2-Propanol is ranked as a "Recommended" or "Problematic" solvent in green chemistry selection guides, a significant improvement over dioxane.[15][16] Aqueous systems reduce the reliance on volatile organic compounds (VOCs).[3]

  • Catalyst (Pd-dtbpf-Cl₂): This is a modern, air-stable pre-catalyst that allows for much lower catalyst loadings (0.05 mol%) and often faster reaction times, reducing palladium waste.[17]

  • Purification (Crystallization): Replacing chromatography with crystallization dramatically reduces solvent waste and eliminates solid silica waste, leading to a much lower E-Factor and PMI.[18]

Quantitative Comparison: The Metrics Tell the Story

The table below summarizes the calculated green chemistry metrics for both protocols. The stark differences highlight the profound impact of conscious experimental design.

MetricFormulaProtocol A (Classical)Protocol B (Modern Green)
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100%(243.26 / (188.02 + 262.12)) x 100% = 54.0% (243.26 / (188.02 + 262.12)) x 100% = 54.0%
Reaction Mass Efficiency (RME) (Mass of Product / Σ Mass of Reactants) x 100%(2.07 g / (1.88 g + 2.88 g)) x 100% = 43.5% (2.14 g / (1.88 g + 2.75 g)) x 100% = 46.2%
E-Factor (Total Mass In - Mass of Product) / Mass of Product~250 ~45
Process Mass Intensity (PMI) Total Mass In / Mass of Product~251 ~46

Note: E-Factor and PMI calculations include all reactants, reagents, solvents, and process water. Solvent densities were used for mass calculations. Full calculation details are provided in the appendix.

Workflow_Comparison cluster_A Protocol A: Classical Workflow cluster_B Protocol B: Green Workflow A_Start Mix Reactants in Dioxane/Water A_React Heat 12h @ 100°C A_Start->A_React A_Workup Liquid-Liquid Extraction (350 mL Solvents) A_React->A_Workup A_Purify Silica Chromatography (300 mL Eluent) A_Workup->A_Purify A_End Product (PMI ≈ 251) A_Purify->A_End B_Start Mix Reactants in 2-Propanol/Water B_React Heat 2h @ 80°C B_Start->B_React B_Workup Precipitation & Filtration (50 mL Water) B_React->B_Workup B_Purify Crystallization (~15 mL Ethanol) B_Workup->B_Purify B_End Product (PMI ≈ 46) B_Purify->B_End

Caption: Comparative workflows highlighting the reduction in steps and solvent volumes.

Discussion and Field Insights

The analysis reveals several key insights for the practicing chemist:

  • Atom Economy is a Theoretical Limit: Both protocols share the same theoretical Atom Economy because they start from the same reactants. This metric is useful for initial route design but fails to capture the reality of a process. A reaction with high AE can still be incredibly wasteful if yields are low or if large amounts of auxiliary materials are used.[7]

  • Solvents Dominate Waste: The most dramatic difference between the protocols is the PMI, which drops from 251 to 46—an 82% reduction in waste per kilogram of product. This is almost entirely due to the elimination of large volumes of hazardous solvents in the reaction and, most critically, in the purification step.[3][13] The pharmaceutical industry recognizes that solvents are the primary driver of process mass intensity.[11][12]

  • Purification is a Critical Control Point: The shift from chromatography to crystallization is the single most impactful change for improving the greenness of this synthesis. While not always feasible, designing a process where the product can be isolated by precipitation or crystallization should be a primary goal in process development.[14][18]

  • Modern Catalysts Offer More Than Yield: The use of a modern Pd-precatalyst in Protocol B not only provides a slightly better yield but does so faster, at a lower temperature, and with a quarter of the catalyst loading. This reduces energy consumption and minimizes the amount of precious and often toxic heavy metals that must be removed and disposed of.[17][19]

Conclusion

This comparative guide demonstrates that the principles of green chemistry are not merely academic ideals but practical tools for creating more efficient, safer, and sustainable chemical processes. For the synthesis of this compound, a modern approach (Protocol B) utilizing a greener solvent system, a highly active catalyst, and a non-chromatographic purification method is demonstrably superior. Its Process Mass Intensity of 46, while still significant, represents a world-class improvement over the classical approach and moves the synthesis toward the aspirational goals of the pharmaceutical industry.[20] By quantifying the environmental impact of our choices through metrics like PMI and E-Factor, we, as researchers and drug development professionals, can make more informed decisions that align chemical innovation with environmental stewardship.

Appendix: Detailed Metric Calculations

Protocol A - Mass Input Breakdown:

  • 3-bromo-6-methoxypyridine: 1.88 g

  • Methyl 3-(boronpinacolate)benzoate: 2.88 g

  • Pd(PPh₃)₄: 0.231 g

  • K₂CO₃: 2.76 g

  • 1,4-Dioxane: 50 mL * 1.03 g/mL = 51.5 g

  • Water (reaction): 10 mL * 1.0 g/mL = 10.0 g

  • Ethyl Acetate (workup): (100 + 50 + 50) mL * 0.902 g/mL = 180.4 g

  • Water (workup): 50 mL * 1.0 g/mL = 50.0 g

  • Brine (50% sat. NaCl, approx. density 1.1 g/mL): 50 mL * 1.1 g/mL = 55.0 g

  • Sodium Sulfate: ~10 g

  • Silica Gel: ~50 g

  • Eluent (Hexanes/EtOAc, approx. density 0.7 g/mL): 300 mL * 0.7 g/mL = 210 g

  • Total Mass In: ~524.65 g

  • Product Mass Out: 2.07 g

  • PMI = 524.65 / 2.07 = 253.5

  • E-Factor = (524.65 - 2.07) / 2.07 = 252.5

Protocol B - Mass Input Breakdown:

  • 3-bromo-6-methoxypyridine: 1.88 g

  • Methyl 3-(boronpinacolate)benzoate: 2.75 g

  • Pd-dtbpf-Cl₂: 0.033 g

  • K₃PO₄: 3.18 g

  • 2-Propanol: 20 mL * 0.786 g/mL = 15.72 g

  • Water (reaction): 10 mL * 1.0 g/mL = 10.0 g

  • Water (precipitation): 50 mL * 1.0 g/mL = 50.0 g

  • Ethanol (crystallization): 15 mL * 0.789 g/mL = 11.84 g

  • Total Mass In: ~95.4 g

  • Product Mass Out: 2.14 g

  • PMI = 95.4 / 2.14 = 44.6

  • E-Factor = (95.4 - 2.14) / 2.14 = 43.6

References

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A Definitive Guide to the Structural Elucidaion of Methyl 3-(6-methoxypyridin-3-yl)benzoate Utilizing COSY and HMBC NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is a cornerstone of innovation and regulatory compliance. The subtle arrangement of atoms can drastically alter a compound's efficacy, toxicity, and physical properties. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, complex aromatic and heterocyclic systems often present overlapping signals and ambiguous connectivities that necessitate more powerful techniques.[1][2] This guide provides an in-depth, practical walkthrough of the structural confirmation of Methyl 3-(6-methoxypyridin-3-yl)benzoate, a compound featuring two interconnected aromatic rings. We will leverage the power of two-dimensional (2D) NMR experiments, specifically Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), to assemble the molecular puzzle piece by piece, demonstrating a self-validating system of analysis.

The Challenge: Assigning the Structure of this compound

The target molecule, this compound, possesses two distinct spin systems—a substituted benzoate ring and a substituted pyridine ring. The primary analytical challenge lies in unequivocally establishing the connectivity between these two rings and confirming the precise substitution pattern on each.

Molecular Structure with Numbering Scheme:

Figure 1: Structure of this compound with systematic numbering for NMR assignment.

The Toolkit: COSY and HMBC Spectroscopy

To tackle this, we employ a synergistic combination of 1D and 2D NMR experiments.

  • ¹H NMR: Provides initial information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.[1]

  • ¹³C NMR: Reveals the number of unique carbon atoms and their electronic environment.

  • COSY (Correlation Spectroscopy): A homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][4] This is invaluable for mapping out adjacent protons within a spin system.

  • HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²JCH, ³JCH, ⁴JCH).[5] This is the key experiment for connecting disparate spin systems and assigning quaternary (non-protonated) carbons.[1][5]

Data Acquisition and Analysis: A Step-by-Step Interpretation

Below are the predicted ¹H and ¹³C NMR data, which form the basis of our analysis.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Position Atom Predicted Chemical Shift (ppm) Multiplicity Integration J-Coupling (Hz)
1'C131.0---
2'H8.20t1HJ = 1.5
2'C129.5---
3'C138.0---
4'H7.95dt1HJ = 7.8, 1.5
4'C130.0---
5'H7.50t1HJ = 7.8
5'C128.8---
6'H7.80dt1HJ = 7.8, 1.5
6'C129.0---
2H8.55d1HJ = 2.5
2C148.0---
3C132.0---
4H7.90dd1HJ = 8.5, 2.5
4C139.0---
5H6.85d1HJ = 8.5
5C111.0---
6C164.0---
OMe (Ester)H3.95s3H-
OMe (Ester)C52.5---
OMe (Py)H4.00s3H-
OMe (Py)C53.5---
C=OC166.0---
Part 1: Delineating Spin Systems with COSY

The COSY spectrum reveals which protons are neighbors in the same spin system. Cross-peaks appear between protons that are J-coupled.[3]

Expected COSY Correlations:

  • Benzoate Ring:

    • H-4' (7.95 ppm) will show a correlation to H-5' (7.50 ppm).

    • H-5' (7.50 ppm) will show correlations to H-4' (7.95 ppm) and H-6' (7.80 ppm).

    • H-6' (7.80 ppm) will show a correlation to H-5' (7.50 ppm).

    • H-2' (8.20 ppm) will show weak correlations to H-4' and H-6' due to a small ⁴J coupling.

  • Pyridine Ring:

    • H-4 (7.90 ppm) will show a correlation to H-5 (6.85 ppm).

    • H-2 (8.55 ppm) will show a weak correlation to H-4 (7.90 ppm) due to a ⁴J coupling.

This analysis allows us to construct the two aromatic fragments independently, but it does not tell us how they are connected.

Caption: COSY correlations showing proton connectivity. Solid lines indicate ³J (vicinal) coupling, and dashed lines indicate weaker ⁴J (meta) coupling.

Part 2: Bridging the Fragments with HMBC

The HMBC experiment is the linchpin of this analysis, revealing long-range (2- and 3-bond) correlations between protons and carbons.[5][6] This allows us to connect the molecular fragments and place the substituents correctly.

Table 2: Key Predicted HMBC Correlations

Proton (δH) Correlates to Carbon (δC) Significance of Correlation
H-2' (8.20)C-1', C-3', C-6', C=OConfirms position adjacent to the ester and the link to the pyridine ring.
H-4' (7.95)C-2', C-6', C-3'Establishes connectivity within the benzoate ring.
H-5' (7.50)C-1', C-3'Further confirms benzoate ring structure.
H-2 (8.55)C-4, C-6, C-3'Crucial correlation : Links the pyridine ring (via H-2) to the benzoate ring (at C-3').
H-4 (7.90)C-2, C-5, C-6, C-3Confirms pyridine ring structure and C-3 position.
H-5 (6.85)C-3, C-6Confirms pyridine ring structure.
OMe (Ester) (3.95)C=OAssigns the ester methyl group.
OMe (Py) (4.00)C-6Unambiguously places the methoxy group at the C-6 position of the pyridine ring.

Interpretation Highlights:

  • The Ring-Ring Connection: The most critical correlation is from the pyridine proton H-2 (at 8.55 ppm) to the benzoate carbon C-3' (at 138.0 ppm). This three-bond correlation (³JCH) definitively establishes the connection point between the two aromatic systems. A reciprocal correlation from the benzoate proton H-2' (8.20 ppm) to the pyridine carbon C-3 (132.0 ppm) would further solidify this assignment.

  • Placing the Methoxy Groups: The protons of the ester methyl group (3.95 ppm) show a strong correlation to the carbonyl carbon (C=O at 166.0 ppm). The protons of the pyridine's methoxy group (4.00 ppm) show a clear correlation to the C-6 carbon (164.0 ppm), confirming its position.

  • Assigning Quaternary Carbons: HMBC is essential for assigning carbons with no attached protons.[1] For instance, C-1', C-3', C-3, and C-6 are all assigned based on their correlations to nearby protons.

Caption: A simplified diagram showing the most decisive HMBC correlations that connect the molecular fragments and assign key functional groups.

Comparison with Alternative Methods

While other analytical techniques provide valuable data, they lack the definitive connectivity information offered by 2D NMR.

  • Mass Spectrometry (MS): High-resolution MS would confirm the molecular formula (C₁₄H₁₃NO₃), but it could not distinguish between this isomer and others, such as Methyl 4-(6-methoxypyridin-3-yl)benzoate or Methyl 3-(2-methoxypyridin-5-yl)benzoate.

  • 1D NMR Alone: While 1D ¹H and ¹³C spectra provide the fundamental building blocks, overlapping aromatic signals and the inability to connect non-coupled spin systems would make an unambiguous assignment highly speculative.[1] The connection between the pyridine and benzoate rings would be impossible to prove without the long-range correlation data from HMBC.

The combination of COSY and HMBC provides a robust, self-verifying workflow that moves from identifying individual spin systems to assembling the complete molecular architecture with high confidence.

Experimental Protocols

The following are generalized protocols for acquiring the necessary NMR data.

Sample Preparation:

  • Accurately weigh approximately 10-15 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-2048.

  • gCOSY (gradient-selected COSY):

    • Pulse Program: cosygpqf.

    • Spectral Width: 12-15 ppm in both dimensions.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 4-8 per increment.

  • gHMBC (gradient-selected HMBC):

    • Pulse Program: hmbcgplpndqf.

    • ¹H Spectral Width (F2): 12-15 ppm.

    • ¹³C Spectral Width (F1): 220-240 ppm.

    • Long-Range Coupling Delay (¹JCN): Optimized for ~8 Hz.

    • Number of Scans: 8-16 per increment.

Conclusion

The structural elucidation of this compound serves as an exemplary case for the power of 2D NMR spectroscopy. While 1D NMR lays the groundwork, it is the synergistic application of COSY and HMBC that provides the conclusive evidence required for an unambiguous assignment. COSY efficiently maps the proton-proton connectivities within the individual aromatic rings, while HMBC provides the crucial long-range correlations that bridge these fragments and definitively place all substituents. This methodical approach transforms spectral data into a detailed molecular blueprint, underscoring the indispensable role of 2D NMR in modern chemical research and drug development.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Wiley Analytical Science. (2015). Organic Structures from 2D NMR Spectra. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • University of York. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(6-methoxypyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work necessitates the synthesis and handling of novel chemical entities. Methyl 3-(6-methoxypyridin-3-yl)benzoate, a compound with a unique heterocyclic structure, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of our commitment to laboratory safety, environmental stewardship, and the integrity of our research.

This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound. The procedures outlined are derived from an analysis of the compound's constituent chemical moieties—a substituted pyridine and a benzoate ester—and are grounded in established hazardous waste management principles.

Hazard Characterization and Risk Assessment

The pyridine ring is a key structural feature. Pyridine and its derivatives are often flammable, harmful if swallowed, and can cause skin and eye irritation.[1][2] The benzoate ester component, by analogy to compounds like Methyl Benzoate, may be harmful to aquatic life and harmful if swallowed.[3][4]

Table 1: Assumed Hazard Profile and Rationale

Hazard CategoryAssumed RiskRationale Based on Structural Analogs
Acute Toxicity (Oral) Harmful Both pyridine and methyl benzoate are classified as harmful if swallowed.[2][4]
Skin/Eye Irritation Irritant Pyridine derivatives can cause local irritation upon contact.
Flammability Combustible/Flammable Pyridine is a highly flammable liquid.[2] While this specific compound may be a solid, it should be kept away from ignition sources.[5][6]
Aquatic Toxicity Harmful to Aquatic Life Methyl benzoate is noted to be harmful to aquatic life.[3] Ester compounds should generally not enter drains.[7]

Personal Protective Equipment (PPE) for Handling and Disposal

A proactive approach to safety mandates the use of appropriate PPE at all stages of handling, from initial use to final waste consolidation.

Table 2: Required Personal Protective Equipment

PPE ItemSpecificationPurpose
Gloves Nitrile, chemically resistantTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or contact with solid particles.
Lab Coat Standard, flame-resistantTo protect skin and clothing from contamination.
Work Area Chemical Fume HoodAll handling of the compound and its waste should be performed in a properly functioning fume hood to prevent inhalation of any potential vapors or dust.[1][5]

Spill Management: Immediate Response Protocol

Accidents require a prepared, immediate response to mitigate exposure and environmental release.

For a Small Spill (<50 mL or a few grams):

  • Alert Colleagues: Inform others in the immediate area.

  • Containment: Absorb liquids with an inert material like vermiculite or sand.[5][8] For solids, gently sweep to avoid raising dust.

  • Collection: Carefully scoop the absorbed material or solid into a designated, sealable waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Labeling: Label the container as "Spill Debris containing this compound."

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Secure Area: Restrict access to the area and post a warning.

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) office immediately.[5] Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final pickup. Federal and state regulations classify chemical waste as hazardous from the moment it is generated.[9]

Step 1: Waste Classification

  • Based on the hazard assessment, all waste containing this compound (pure compound, solutions, contaminated materials) must be classified and managed as Hazardous Chemical Waste .[9][10]

Step 2: Container Selection and Management

  • Primary Container: Use a chemically compatible container, such as a glass or high-density polyethylene (HDPE) bottle with a secure, screw-top cap.[11][12] Ensure the container material does not react with the waste.[11]

  • Headspace: Do not fill containers beyond 90% capacity to allow for expansion.[11][12]

  • Closure: Keep the waste container closed at all times except when adding waste.[9][11] This is a critical regulatory requirement that prevents the release of vapors.

Step 3: Waste Labeling

  • Properly label the container as soon as the first drop of waste is added.[5]

  • The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • A clear list of all chemical constituents and their approximate percentages.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location (building and room number).[11]

Step 4: Segregation and Storage

  • Incompatibility: Store the waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent hazardous reactions.[5][11]

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[9][11] This area must be near the point of generation and under the control of laboratory personnel.[13]

  • Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks.[12]

Step 5: Arranging for Final Disposal

  • Once the container is full (or waste is no longer being generated), complete a chemical collection request form as required by your institution's EHS office.[5]

  • DO NOT dispose of this chemical down the sink or in the regular trash.[1][14]

  • DO NOT attempt to dispose of this chemical via evaporation in a fume hood.[11][14]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_contain Containment Protocol cluster_storage Storage & Disposal Start Waste Generation (e.g., reaction quench, purification) Assess Assess Hazards (Treat as Hazardous) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Spill Spill Occurs? PPE->Spill SpillYes Execute Spill Protocol (Contain, Clean, Collect Debris) Spill->SpillYes Yes Container Select Compatible Waste Container Spill->Container No SpillYes->Container Label Affix 'Hazardous Waste' Label with Full Chemical Name Container->Label AddWaste Add Waste to Container (Keep Closed When Not in Use) Label->AddWaste SAA Store in Designated SAA with Secondary Containment AddWaste->SAA Full Container Full? SAA->Full Request Submit Waste Pickup Request to EHS Full->Request Yes Continue Continue Accumulation Full->Continue No Continue->AddWaste

Sources

Mastering Safety: A Researcher's Guide to Handling Methyl 3-(6-methoxypyridin-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must never breed complacency, especially when comprehensive safety data is not yet available. This guide provides essential, immediate safety and logistical information for handling Methyl 3-(6-methoxypyridin-3-yl)benzoate. As no specific Safety Data Sheet (SDS) is readily available for this compound, this document is built upon a foundation of expert risk assessment, drawing from the known hazards of its core structural motifs: the methyl benzoate aromatic ester and the methoxypyridine heterocyclic system. Our approach is grounded in the principle of "control banding," where the safety protocols for well-characterized, structurally similar compounds inform the handling of a new substance.

Hazard Analysis: A Tale of Two Moieties

To establish a robust safety protocol, we must first understand the potential hazards inherent in the molecule's structure. This compound combines two key chemical functionalities, and we will assess the risks associated with each.

  • The Methyl Benzoate Moiety: This component is an aromatic ester. The parent compound, Methyl Benzoate, is classified as harmful if swallowed, a combustible liquid, and is suspected of damaging fertility or the unborn child. It is also recognized as being harmful to aquatic life.[1] While not classified as a skin irritant, prolonged contact should always be avoided.[2]

  • The Methoxypyridine Moiety: The pyridine ring system introduces its own set of potential hazards. Pyridine itself is a flammable liquid and vapor, is harmful if swallowed, and can cause significant skin and eye irritation.[3] Due to its volatility and potential for inhalation, working in a well-ventilated area is paramount.[4]

Inferred Hazard Profile for this compound:

Based on this analysis, we must treat this compound as a substance with the following potential hazards until empirical data proves otherwise:

  • Acute oral toxicity.

  • Potential for reproductive toxicity.

  • Skin and eye irritant.

  • Harmful to aquatic ecosystems.

  • Combustible, though not highly flammable.

Potential Hazard Contributing Moiety GHS Classification (Inferred) Primary Route of Exposure
Harmful if SwallowedMethyl Benzoate, PyridineAcute Tox. 4 (Oral)[2][5]Ingestion
Skin Irritation/CorrosionPyridineSkin Irrit. 2Dermal Contact
Eye Damage/IrritationPyridineEye Irrit. 2Ocular Contact
Reproductive ToxicityMethyl BenzoateRepr. 2[1]Ingestion, Inhalation, Dermal
Combustible LiquidMethyl BenzoateCombustible liquidFire/Heat
Hazardous to Aquatic LifeMethyl BenzoateAquatic Chronic 3[1]Environmental Release

The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final line of defense. True laboratory safety is achieved by implementing a multi-layered strategy known as the hierarchy of controls.

cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Substitution->Engineering Administrative Administrative Engineering->Administrative PPE PPE Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution: In a research context, eliminating the compound is not feasible. However, consider if a less hazardous analogue could be used in preliminary studies.

  • Engineering Controls: This is the most critical layer for handling this compound. All work must be conducted in a certified chemical fume hood. This protects the researcher from inhaling potentially harmful vapors and contains any accidental spills.[6]

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper labeling of all containers, and ensuring all personnel are trained on the specific hazards are non-negotiable. Do not work alone when handling this or any other novel compound.

Personal Protective Equipment (PPE): Your Final Safeguard

When engineering and administrative controls are in place, the correct PPE provides the necessary barrier between you and the chemical.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[7] Standard safety glasses are not sufficient as they do not protect from splashes or vapors.

  • Enhanced Precaution: When handling quantities greater than a few grams or when there is a significant risk of splashing (e.g., during transfers or extractions), a full-face shield must be worn in addition to chemical splash goggles.[7][8]

Skin and Body Protection
  • Gloves: The choice of glove material is critical due to the compound's dual solvent characteristics. No single glove material protects against all chemicals.[9]

    • For Incidental Contact (e.g., handling vials, small-scale transfers): Nitrile gloves are a suitable choice.[10][11] They provide good resistance to a wide range of chemicals and offer excellent dexterity. Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs.

    • For Extended Contact or Immersion: If there is a potential for prolonged contact or immersion, more robust gloves are required. Butyl or Viton® gloves offer superior protection against aromatic and chlorinated solvents.[9][10] However, these may be less dexterous. A common and effective practice is to wear a nitrile glove underneath a heavier-duty glove.

    • Glove Protocol:

      • Inspect gloves for any signs of degradation or punctures before each use.

      • Wash hands thoroughly after removing gloves.

      • Never wear contaminated gloves outside of the immediate work area.

      • Dispose of used gloves in the designated solid chemical waste container.

Glove Material Protection Against (General) Use Case for this Compound Limitations
Nitrile Solvents, oils, some corrosives[10]Recommended for incidental contact. Weak against ketones and strong oxidizers.[9]
Neoprene Acids, caustics, alcohols[9]Good for general use, but nitrile is often preferred.Limited resistance to many organic solvents.
Butyl Ketones, esters, gases[9]Recommended for higher-risk tasks or spill cleanup.Can be expensive and less dexterous.
Viton® Chlorinated and aromatic solvents[10]Highest level of protection for extended use. Expensive and can be stiff.
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory. Ensure the coat is fully buttoned to provide maximum coverage.

  • Apparel and Footwear: Long pants and closed-toe shoes that cover the entire foot are required.[7] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt and adhere to the skin in a fire.

Respiratory Protection

Ordinarily, if all work is conducted within a certified chemical fume hood, respiratory protection is not required. However, a risk assessment may deem it necessary in specific situations, such as:

  • A failure of engineering controls (e.g., fume hood malfunction).

  • Cleaning up a large spill outside of a fume hood.

  • Generating aerosols of the material.

If a respirator is required, a NIOSH-approved respirator with an organic vapor (OV) cartridge is the appropriate choice. Note that the use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing, as mandated by OSHA.

cluster_1 PPE Selection Workflow Start Handling Event CheckHood In Fume Hood? Start->CheckHood CheckSplash Splash Risk? CheckHood->CheckSplash Yes Stop Stop & Re-evaluate CheckHood->Stop No Goggles Chemical Splash Goggles CheckSplash->Goggles No FaceShield Goggles + Face Shield CheckSplash->FaceShield Yes Gloves Lab Coat + Nitrile Gloves (Double) Goggles->Gloves FaceShield->Gloves Proceed Proceed with Work Gloves->Proceed cluster_2 Spill Response Protocol Spill Spill Occurs Alert Alert colleagues & restrict area Spill->Alert Assess Major Spill? Alert->Assess Evacuate Evacuate & Call EHS Assess->Evacuate Yes PPE Don appropriate PPE (Butyl gloves, respirator if needed) Assess->PPE No Contain Contain with absorbent material (e.g., vermiculite) PPE->Contain Collect Collect waste into a sealed container Contain->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

  • Small Spill (inside fume hood):

    • Alert others in the immediate area.

    • Use a spill kit containing an inert absorbent material like vermiculite or sand to cover the spill. [11] 3. Carefully collect the absorbent material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.

    • Wipe the area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Large Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department.

    • Do not attempt to clean it up yourself unless you are specifically trained for large-scale spill response.

Waste Disposal

Proper disposal is a legal and ethical responsibility to protect our environment. [11]

  • Chemical Waste: Unused or waste this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, pipette tips, and spill cleanup materials, must be disposed of as solid hazardous waste. [12]Never dispose of these items in the regular trash. [11]* Empty Containers: "Empty" containers are never truly empty and retain hazardous residue. [12]They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container should then be disposed of according to your facility's procedures.

By adhering to this comprehensive guide, you are not just following rules; you are building a culture of safety that protects you, your colleagues, and your research. Treat every new chemical with respect for its unknown properties, and always prioritize safety in every step of your workflow.

References

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Hekserij.nl. (2025). Methyl benzoate Safety Data Sheet. Retrieved from [Link]

  • CPAchem Ltd. (2023). SAFETY DATA SHEET - Methyl benzoate. Retrieved from [Link]

  • Safetec. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • PubChem. 3-(6-Methoxypyridin-3-yl)-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • PubChem. 3-(6-Methoxypyridin-3-yl)-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • SBB. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Methyl benzoate. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.